molecular formula C6H10O7 B3433724 5-keto-D-gluconic acid CAS No. 5287-64-9

5-keto-D-gluconic acid

Cat. No.: B3433724
CAS No.: 5287-64-9
M. Wt: 194.14 g/mol
InChI Key: IZSRJDGCGRAUAR-MROZADKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-dehydro-D-gluconic acid is a ketoaldonic acid and a hexonic acid. It has a role as an Escherichia coli metabolite. It derives from a D-gluconic acid. It is a conjugate acid of a 5-dehydro-D-gluconate. It is an enantiomer of a 5-dehydro-L-gluconic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSRJDGCGRAUAR-MROZADKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@H](C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3470-36-8 (hemicalcium salt)
Record name 5-Ketogluconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6046927
Record name D-xylo-5-Hexulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-89-4, 5287-64-9
Record name 5-Ketogluconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxo-D-gluconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-xylo-5-Hexulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-OXO-D-GLUCONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5168T78Z4V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Microbial Biosynthesis of 5-Keto-D-Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the biosynthetic pathway of 5-keto-D-gluconic acid (5-KGA), a valuable chemical intermediate. The focus is on the microbial processes, key enzymatic players, quantitative production data, and the experimental protocols necessary for its study and optimization.

Introduction

This compound (5-KGA) is a significant precursor for the industrial synthesis of compounds like L-(+)-tartaric acid, Rochelle salt, insecticides, and various dyes.[1] While chemical synthesis routes exist, they are often hampered by low yields and high operational costs.[1] Consequently, microbial fermentation has emerged as a more efficient and cost-effective method for 5-KGA production.[1]

Bacteria from the Gluconobacter genus, particularly Gluconobacter oxydans, are renowned for their exceptional ability to perform incomplete oxidation of sugars and alcohols, making them ideal biocatalysts for this process.[2] These organisms harbor a series of periplasmic dehydrogenases that facilitate the conversion of D-glucose into various valuable keto-gluconates. This guide delves into the core biochemical route responsible for 5-KGA accumulation.

The Core Biosynthesis Pathway

The microbial production of 5-KGA from D-glucose is predominantly a two-step oxidative process occurring in the periplasm of bacteria like G. oxydans. This pathway leverages a series of membrane-bound dehydrogenases.[3][4]

  • Oxidation of D-Glucose: The pathway initiates with the oxidation of D-glucose to D-glucono-δ-lactone. This reaction is catalyzed by a membrane-bound glucose dehydrogenase (GDH).[2][5] The GDH is a quinoprotein that utilizes pyrroloquinoline quinone (PQQ) as a cofactor.[3][4]

  • Formation of D-Gluconic Acid: The resulting D-glucono-δ-lactone is unstable in aqueous environments and can be hydrolyzed spontaneously to D-gluconic acid.[2] This conversion can also be facilitated enzymatically by glucono-δ-lactonase to accelerate the process.[2]

  • Oxidation to this compound: The crucial final step is the regioselective oxidation of D-gluconic acid at the C5 position to yield 5-KGA. This reaction is catalyzed by a membrane-bound gluconate dehydrogenase (GADH), also referred to as gluconate-5-dehydrogenase.[6][7] In some cases, a versatile quinoprotein glycerol (B35011) dehydrogenase has been identified as the key enzyme responsible for this conversion.[8][9]

A competing reaction in many wild-type strains is the oxidation of D-gluconic acid to 2-keto-D-gluconic acid (2-KGA) by gluconate-2-dehydrogenase.[3][6] For industrial production, strains are often genetically engineered to inactivate the gene for gluconate-2-dehydrogenase, thereby channeling the flux of D-gluconic acid exclusively towards 5-KGA.[3][4][6]

5-KGA_Biosynthesis_Pathway Figure 1: Core Biosynthesis Pathway of this compound cluster_0 Periplasmic Space D-Glucose D-Glucose enzyme1 Glucose Dehydrogenase (PQQ-dependent) D-Glucose->enzyme1 D-Glucono-delta-lactone D-Glucono-delta-lactone enzyme2 Spontaneous Hydrolysis or Gluconolactonase D-Glucono-delta-lactone->enzyme2 D-Gluconic_Acid D-Gluconic_Acid enzyme3 Gluconate-5-Dehydrogenase D-Gluconic_Acid->enzyme3 enzyme4 Gluconate-2-Dehydrogenase (Undesired Side-reaction) D-Gluconic_Acid->enzyme4 5-Keto-D-Gluconic_Acid 5-Keto-D-Gluconic_Acid 2-Keto-D-Gluconic_Acid 2-Keto-D-Gluconic_Acid enzyme1->D-Glucono-delta-lactone enzyme2->D-Gluconic_Acid enzyme3->5-Keto-D-Gluconic_Acid enzyme4->2-Keto-D-Gluconic_Acid

Figure 1: Core Biosynthesis Pathway of this compound

Key Enzymes and Quantitative Data

The efficiency of the 5-KGA pathway is critically dependent on the activities of its constituent dehydrogenases. These enzymes are typically membrane-bound, facing the periplasm, and linked to the respiratory chain.[10]

Glucose Dehydrogenase (GDH):

  • EC Number: EC 1.1.5.9 (FAD-dependent) or EC 1.1.99.10 (PQQ-dependent)

  • Function: Catalyzes the initial oxidation of D-glucose.

  • Cofactor: The enzymes in Gluconobacter are primarily PQQ-dependent quinoproteins.[3][5] FAD-dependent variants are also known and widely used in applications like glucose biosensors.[11][12][13]

  • Reaction: D-Glucose + Acceptor → D-Glucono-1,5-lactone + Reduced Acceptor[12]

Gluconate-5-Dehydrogenase (GADH):

  • Function: Catalyzes the key conversion of D-gluconic acid to 5-KGA.

  • Cofactor: Can be PQQ-dependent or FAD-dependent depending on the specific enzyme and organism.[5][14]

  • Note: Research has shown that a quinoprotein glycerol dehydrogenase can also be the primary enzyme responsible for 5-KGA production in Gluconobacter species, demonstrating broad substrate specificity.[9]

EnzymeOrganismCofactorOptimal pHOptimal Temp. (°C)Km (D-Gluconate)Reference
Glucose DehydrogenaseAspergillus sp.FAD7.0 - 8.050-[13]
Glucose DehydrogenaseAspergillus sojaeFAD7.0 - 7.54564 mM (D-Glucose)[12]
Gluconate 2-DehydrogenaseG. japonicusFAD--2.2 mM[5]
Glycerol DehydrogenaseG. suboxydansPQQ--420 mM[8]

Note: Kinetic data for specific gluconate-5-dehydrogenases is sparse in publicly available literature; data for related enzymes is provided for context.

Microbial Production and Optimization

Gluconobacter oxydans is the workhorse for 5-KGA production. To enhance yields and simplify downstream processing, metabolic engineering strategies are crucial.

  • Gene Knockout: The primary strategy involves the inactivation of the membrane-bound gluconate-2-dehydrogenase. This eliminates the formation of the 2-KGA byproduct, redirecting the metabolic flow towards 5-KGA.[3][6] A mutant strain, G. oxydans MF1, was developed for this purpose and demonstrated the conversion of nearly 84% of available glucose into 5-KGA.[3][4]

  • Overexpression: Further improvements can be achieved by overexpressing the genes for the key enzymes in the pathway, namely glucose dehydrogenase and gluconate-5-dehydrogenase.[6][7] Overexpression of the membrane-bound gluconate-5-dehydrogenase in the MF1 strain led to accumulations of up to 295 mM 5-KGA.[6]

StrainStrategySubstrateTiter (mM)Reference
G. oxydans ATCC 621H (Wild Type)Optimized growth conditionsD-Glucose~45% conversion yield[3][4]
G. oxydans MF1Inactivation of gluconate-2-dehydrogenaseD-Glucose~84% conversion yield[3][4]
G. oxydans MF1Overexpression of soluble gluconate:NADP 5-oxidoreductaseD-Glucose200[6]
G. oxydans MF1Overexpression of membrane-bound gluconate-5-dehydrogenaseD-Glucose240 - 295[6]

Experimental Protocols

Protocol: Assay for Gluconate Dehydrogenase Activity

This protocol provides a general method for determining the activity of gluconate dehydrogenase using an artificial electron acceptor like 2,6-dichloroindophenol (B1210591) (DCIP).

Principle: The enzyme oxidizes D-gluconate and transfers electrons to an acceptor. The reduction of the colored acceptor (DCIP, blue) to its colorless form is monitored spectrophotometrically at 600 nm.

Reagents:

  • Potassium Phosphate Buffer (0.1 M, pH 7.0)

  • D-Gluconate Solution (Sodium Salt, 1 M)

  • DCIP Solution (1.8 mM)

  • 5-Methylphenazinium methyl sulfate (B86663) (PMS) solution (30 mM) - as an intermediate electron carrier

  • Enzyme solution (cell-free extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 1.5 mL Potassium Phosphate Buffer

    • 0.2 mL DCIP Solution

    • 0.1 mL PMS Solution

    • 0.1 mL Enzyme Solution

  • Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding 0.1 mL of D-Gluconate Solution.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Calculate the rate of change in absorbance (ΔA600/min).

Calculation of Activity: One unit (U) of enzyme activity is defined as the amount of enzyme that reduces one micromole of DCIP per minute. The activity is calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of DCIP at the specified pH.

Protocol: Quantification of 5-KGA by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) with UV or refractive index (RI) detection is used to separate and quantify organic acids in fermentation broth.

Sample Preparation:

  • Collect a sample of the fermentation broth.

  • Centrifuge at >10,000 x g for 10 minutes to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilute the sample as necessary with the mobile phase to fall within the range of the standard curve.

HPLC Conditions:

  • Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H.

  • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄).

  • Flow Rate: 0.5 - 0.7 mL/min.

  • Column Temperature: 50-65°C.

  • Detection: UV detector at ~210 nm or a Refractive Index (RI) detector.

Quantification:

  • Prepare a series of standard solutions of 5-KGA of known concentrations.

  • Inject the standards to generate a standard curve of peak area versus concentration.

  • Inject the prepared samples.

  • Determine the concentration of 5-KGA in the samples by comparing their peak areas to the standard curve.

Experimental_Workflow Figure 2: General Experimental Workflow for 5-KGA Production and Analysis A Strain Selection & Metabolic Engineering (e.g., G. oxydans MF1) B Fermentation & Bioprocess Optimization (pH, Temp, Substrate Feed) A->B C Sample Collection B->C D Cell Separation (Centrifugation) C->D G Enzyme Activity Assay (Cell-Free Extract) C->G E Supernatant Filtration (0.22 µm) D->E F HPLC Analysis E->F H Data Analysis: Titer, Yield, Productivity F->H G->H

Figure 2: General Experimental Workflow for 5-KGA Production and Analysis

References

An In-depth Technical Guide to the Core Enzymes of 5-Keto-D-Gluconic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key enzymes involved in the metabolism of 5-keto-D-gluconic acid, a significant intermediate in various microbial metabolic pathways. This document delves into the biochemical properties, experimental protocols, and metabolic context of these enzymes, presenting data in a structured format to facilitate research and development in related fields.

Core Enzymes and Their Catalytic Functions

The central enzyme in this compound metabolism is Gluconate 5-dehydrogenase , also known as 5-keto-D-gluconate reductase . This enzyme catalyzes the reversible oxidation-reduction reaction between D-gluconate and 5-keto-D-gluconate. It belongs to the family of oxidoreductases (EC 1.1.1.69) and typically utilizes NAD(P)+/NAD(P)H as a cofactor.[1][2]

In many bacteria, such as Gluconobacter species, this enzyme is a key player in the peripheral oxidation of glucose, leading to the accumulation of ketogluconates.[3][4] In fungi like Aspergillus niger, it is an integral part of the D-glucuronate catabolic pathway, linking it to the pentose (B10789219) phosphate (B84403) pathway.[5][6][7]

Other relevant enzymes in associated metabolic pathways include:

  • Gluconate 2-dehydrogenase (2-ketogluconate reductase): Catalyzes the formation of 2-keto-D-gluconate from D-gluconate.[8]

  • Tartrate Dehydrogenase: While primarily acting on tartrate, its study provides insights into the broader family of hydroxy acid dehydrogenases.[9][10][11]

  • 2,5-diketo-D-gluconate reductase: Involved in the production of 2-keto-L-gulonate, a precursor for vitamin C synthesis, from 2,5-diketo-D-gluconate.[12][13]

Quantitative Data on Key Enzymes

The biochemical and kinetic properties of these enzymes are crucial for understanding their function and for potential biotechnological applications. The following tables summarize key quantitative data from studies on enzymes from various organisms.

Table 1: Kinetic Parameters of Gluconate 5-dehydrogenase (5-Keto-D-gluconate Reductase)

OrganismSubstrateKmkcatCofactor SpecificityOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger5-keto-D-gluconate3.2 ± 0.1 mM23.7 ± 1.8 s-1NADPH7.0 (reduction)Not specified[5][6][7]
Gluconobacter liquefaciensD-gluconic acid1.8 x 10-2 MNot specifiedNADP+10.0 (oxidation)50[1]
This compound0.9 x 10-3 MNot specifiedNADPH7.5 (reduction)50[1]
NADP+1.6 x 10-5 MNot specified-Not specifiedNot specified[1]
NADPH1.1 x 10-5 MNot specified-Not specifiedNot specified[1]
Gluconobacter oxydansD-gluconate20.6 mMNot specifiedNADP+10.0 (oxidation)Not specified[14]
NADP+73 µMNot specified-Not specifiedNot specified[14]

Table 2: Kinetic Parameters of Related Dehydrogenases

EnzymeOrganismSubstrateKmkcatCofactorReference
L-idonate 5-dehydrogenase (GluE)Aspergillus nigerL-idonate30.9 mM5.5 s-1NAD+[15]
5-keto-D-gluconate8.4 mM7.2 s-1NADH[15]
2-keto-L-gulonate reductase (GluD)Aspergillus niger2-keto-L-gulonate25.3 mM21.4 s-1NADPH[15]
L-idonate12.6 mM1.1 s-1NADP+[15]
D-glucose dehydrogenaseArthrobacter globiformis C224D-glucose0.21 mMNot specifiedNot specified[16]

Experimental Protocols

This section provides detailed methodologies for the purification and activity assay of 5-keto-D-gluconate reductase, based on established protocols.

Purification of 5-Keto-D-gluconate Reductase from Gluconobacter species

This protocol is a composite of methods described for the purification of the enzyme from Gluconobacter liquefaciens and Gluconobacter suboxydans.[1][17]

I. Cell Lysis and Crude Extract Preparation

  • Harvest bacterial cells from culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 7.5).

  • Resuspend the cells in the same buffer and disrupt by sonication or French press.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to remove cell debris. The supernatant is the crude cell-free extract.

II. Ammonium (B1175870) Sulfate (B86663) Fractionation

  • Slowly add solid ammonium sulfate to the crude extract to achieve a certain saturation (e.g., 30-60%).

  • Stir for 1 hour at 4°C and then centrifuge to collect the precipitate.

  • Dissolve the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer.

III. Column Chromatography

  • DEAE-Cellulose/DEAE-Sephadex Chromatography:

    • Load the dialyzed sample onto a DEAE-cellulose or DEAE-Sephadex A-50 column pre-equilibrated with the starting buffer (e.g., 10 mM potassium phosphate buffer, pH 7.5).

    • Wash the column with the starting buffer.

    • Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the starting buffer.

  • Hydroxylapatite Chromatography:

    • Pool the active fractions from the previous step and apply to a hydroxylapatite column equilibrated with a low concentration phosphate buffer.

    • Elute the enzyme with a stepwise or linear gradient of potassium phosphate buffer (e.g., 10 mM to 200 mM, pH 7.5).

  • Affinity Chromatography (Blue-Dextran Sepharose):

    • For NADP-dependent enzymes, Blue-Dextran Sepharose can be an effective purification step.

    • Load the partially purified enzyme onto the column and elute with a high concentration of NADP+ or an increasing salt gradient.

IV. Purity Assessment

  • Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assay for 5-Keto-D-gluconate Reductase

The activity of 5-keto-D-gluconate reductase can be determined spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NAD(P)H.[6]

Reduction of 5-Keto-D-gluconate:

  • Reaction Mixture (final volume 1 mL):

    • 100 mM Buffer (e.g., Potassium Phosphate, pH 7.0-7.5)

    • 0.2 mM NADPH (or NADH)

    • 10 mM 5-keto-D-gluconate

    • Enzyme solution

  • Procedure:

    • Mix the buffer, NADPH, and enzyme in a cuvette.

    • Initiate the reaction by adding 5-keto-D-gluconate.

    • Monitor the decrease in absorbance at 340 nm over time at a constant temperature.

Oxidation of D-gluconate:

  • Reaction Mixture (final volume 1 mL):

    • 100 mM Buffer (e.g., Glycine-NaOH, pH 10.0)

    • 2 mM NADP+ (or NAD+)

    • 20 mM D-gluconate

    • Enzyme solution

  • Procedure:

    • Mix the buffer, NADP+, and enzyme in a cuvette.

    • Initiate the reaction by adding D-gluconate.

    • Monitor the increase in absorbance at 340 nm over time at a constant temperature.

Calculation of Enzyme Activity: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NAD(P)H at 340 nm (6.22 mM-1cm-1).

Metabolic Pathways and Regulation

The metabolism of this compound is embedded within a network of pathways that vary between organisms.

Fungal D-glucuronate Catabolic Pathway

In fungi such as Aspergillus niger, 5-keto-D-gluconate is an intermediate in the catabolism of D-glucuronate. This pathway connects D-glucuronate to the central carbon metabolism via the pentose phosphate pathway.[5][6][7]

Fungal_D_glucuronate_Catabolism D_Glucuronate D-Glucuronate L_Gulonate L-Gulonate D_Glucuronate->L_Gulonate D-glucuronate reductase L_Idonate L-Idonate L_Gulonate->L_Idonate L-gulonate 2-dehydrogenase Five_Keto_D_gluconate 5-Keto-D-gluconate L_Idonate->Five_Keto_D_gluconate L-idonate 5-dehydrogenase D_Gluconate D-Gluconate Five_Keto_D_gluconate->D_Gluconate 5-Keto-D-gluconate reductase (GluF) NADPH -> NADP+ Six_Phospho_D_gluconate 6-Phospho-D-gluconate D_Gluconate->Six_Phospho_D_gluconate Gluconokinase PPP Pentose Phosphate Pathway Six_Phospho_D_gluconate->PPP

Fungal D-glucuronate catabolic pathway.
Bacterial Oxidation of Glucose in Gluconobacter

Gluconobacter species are known for their incomplete oxidation of sugars. Glucose is oxidized to gluconate and then to ketogluconates in the periplasm by membrane-bound dehydrogenases. Soluble cytoplasmic enzymes are also involved.[3][18]

Gluconobacter_Glucose_Oxidation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose_p Glucose Gluconate_p D-Gluconate Glucose_p->Gluconate_p Membrane-bound glucose dehydrogenase Two_KGA 2-Keto-D-gluconate Gluconate_p->Two_KGA Membrane-bound gluconate 2-dehydrogenase Five_KGA_p 5-Keto-D-gluconate Gluconate_p->Five_KGA_p Membrane-bound gluconate 5-dehydrogenase Gluconate_c D-Gluconate Gluconate_p->Gluconate_c Transport Five_KGA_c 5-Keto-D-gluconate Gluconate_c->Five_KGA_c Soluble gluconate 5-dehydrogenase NADP+ -> NADPH PPP_c Pentose Phosphate Pathway Gluconate_c->PPP_c

Glucose oxidation pathways in Gluconobacter.
Experimental Workflow for Enzyme Characterization

The following diagram illustrates a typical workflow for the characterization of a novel enzyme involved in this compound metabolism.

Enzyme_Characterization_Workflow start Organism Selection & Culture Growth cell_harvest Cell Harvesting start->cell_harvest crude_extract Crude Extract Preparation (Lysis & Centrifugation) cell_harvest->crude_extract purification Enzyme Purification (Chromatography) crude_extract->purification sds_page Purity Check (SDS-PAGE) purification->sds_page activity_assay Enzyme Activity Assay purification->activity_assay structural_studies Structural Studies (Crystallography, etc.) sds_page->structural_studies kinetic_studies Kinetic Characterization (Km, kcat, Vmax) activity_assay->kinetic_studies biochemical_char Biochemical Characterization (pH & Temp Optima, Stability) activity_assay->biochemical_char kinetic_studies->structural_studies

Workflow for enzyme characterization.
Regulation of Metabolism

The regulation of this compound metabolism is complex and can occur at both the genetic and enzymatic levels. In some bacteria, the enzymes of the Entner-Doudoroff pathway, which is related to gluconate metabolism, are induced by the presence of gluconate.[19][20] In Gluconobacter oxydans, the production of this compound can be significantly enhanced by the overexpression of the gene encoding gluconate 5-dehydrogenase, indicating that the level of this enzyme is a key control point.[3][21] Furthermore, the intracellular ratio of NADP+/NADPH plays a crucial role in regulating the direction of the reaction catalyzed by NADP-dependent dehydrogenases, thereby influencing the overall metabolic flux.

Conclusion

The enzymes of this compound metabolism, particularly gluconate 5-dehydrogenase, are of significant interest for their roles in microbial physiology and their potential in industrial biotechnology, for example, in the production of tartaric acid and other valuable chemicals.[4][22] A thorough understanding of their biochemical properties, the pathways they are part of, and their regulation is essential for harnessing their full potential. This guide provides a foundational resource for researchers and professionals working in this area, summarizing key data and methodologies to support further investigation and application.

References

The Discovery and Biotransformation of 5-Keto-D-Gluconic Acid in Gluconobacter

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, biosynthesis, and production of 5-keto-D-gluconic acid (5-KGA) by bacteria of the genus Gluconobacter. The document details the key biochemical pathways, presents quantitative data on production, and outlines the experimental protocols for the cultivation of Gluconobacter, enzymatic assays, genetic manipulation, and metabolite quantification. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the biotechnological applications of Gluconobacter and its metabolic products.

Introduction

Gluconobacter, a genus of acetic acid bacteria, is renowned for its unique ability to perform incomplete oxidation of various sugars and alcohols, leading to the accumulation of commercially valuable products. Among these is this compound (5-KGA), a significant precursor for the industrial synthesis of L-(+)-tartaric acid, a widely used acidulant in the food and pharmaceutical industries.[1] The biological production of 5-KGA via fermentation offers a more sustainable and cost-effective alternative to traditional chemical synthesis methods.[1] This guide delves into the core scientific and technical aspects of 5-KGA production in Gluconobacter.

Historical Discovery

The production of 5-ketogluconic acid by acetic acid bacteria was first detailed in a 1954 study by Kheshgi, Roberts, and Bucek. They investigated the production of 5-KGA by Acetobacter suboxydans (a species now largely classified within the Gluconobacter genus) and laid the groundwork for future research into the optimization of this biotransformation. Their work involved developing methods for the cultivation of the bacterium, as well as for the separation and identification of the metabolic products.

Biochemical Pathway of this compound Synthesis

In Gluconobacter oxydans, the conversion of D-glucose to 5-KGA proceeds through a multi-step enzymatic process that involves both membrane-bound and cytoplasmic enzymes. The primary pathway is a non-phosphorylative, ketogenic oxidation.[2]

Initially, D-glucose is oxidized to D-gluconic acid. This is followed by the oxidation of D-gluconic acid to 5-KGA. G. oxydans can also produce 2-keto-D-gluconic acid (2-KGA) as a by-product, and significant research has focused on genetically modifying the bacterium to favor the production of 5-KGA.[3]

The key enzymes involved in this pathway are:

  • Membrane-bound glucose dehydrogenase (mGDH): A pyrroloquinoline quinone (PQQ)-dependent enzyme that catalyzes the oxidation of D-glucose to D-gluconolactone, which is then hydrolyzed to D-gluconic acid.

  • Membrane-bound gluconate-5-dehydrogenase: A PQQ-dependent enzyme that oxidizes D-gluconic acid to 5-KGA.

  • Cytoplasmic gluconate:NADP 5-oxidoreductase (GNO): An NADP-dependent enzyme that also catalyzes the oxidation of D-gluconic acid to 5-KGA.[2]

  • Membrane-bound gluconate-2-dehydrogenase: The enzyme responsible for the formation of the undesired by-product, 2-KGA.[3]

The following diagram illustrates the core biochemical pathway for the conversion of D-glucose to 5-KGA in Gluconobacter oxydans.

5-KGA_Pathway Glucose D-Glucose Gluconolactone D-Gluconolactone Glucose->Gluconolactone mGDH (PQQ) Gluconic_Acid D-Gluconic Acid Gluconolactone->Gluconic_Acid Hydrolysis _5KGA This compound Gluconic_Acid->_5KGA Membrane-bound Gluconate-5-dehydrogenase (PQQ) / Cytoplasmic GNO (NADP+) _2KGA 2-Keto-D-Gluconic Acid (By-product) Gluconic_Acid->_2KGA Membrane-bound Gluconate-2-dehydrogenase

Biochemical pathway of 5-KGA synthesis in Gluconobacter.

Quantitative Data on this compound Production

The production of 5-KGA can be significantly influenced by the bacterial strain, cultivation conditions, and genetic modifications. The following tables summarize quantitative data from various studies.

Table 1: 5-KGA Production by Different Gluconobacter Strains and Conditions

StrainConditionInitial Glucose (g/L)5-KGA Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
G. oxydans ATCC 621H (Wild-type)Growing cells, pH 5, 10% pO2Not specifiedNot specified~0.45 (from available glucose)Not specified[3]
G. oxydans MF1 (mutant)Improved growth conditionsNot specifiedNot specified~0.84 (from available glucose)Not specified[3]
G. oxydansBatch fermentation, two-stage pH and ventilation control100100.2Not specified1.95[4]
G. oxydansFed-batch fermentationNot specified179.40.9253.10[4]
G. oxydansGlucose feeding fermentationNot specified75.50.70Not specified[5]
G. japonicus D4 (mutant)Jar fermentor with 1 mM CaCl2Not specifiedNot specified0.97 (mol/mol)Not specified[6]

Table 2: Kinetic Parameters of Gluconate:NADP 5-Oxidoreductase (GNO) from G. oxydans

ParameterValueSubstrate/CofactorpHReference
Km20.6 mMGluconate10[2]
Km73 µMNADP+10[2]
pH Optimum10.0Gluconate oxidationNot applicable[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 5-KGA production in Gluconobacter.

Cultivation of Gluconobacter oxydans for 5-KGA Production

Objective: To cultivate G. oxydans under conditions that favor the production of 5-KGA.

Materials:

  • Gluconobacter oxydans strain (e.g., ATCC 621H)

  • D-Sorbitol medium (for inoculum): D-sorbitol 50 g/L, yeast extract 10 g/L, KH₂PO₄ 1 g/L, MgSO₄ 0.25 g/L, agar (B569324) 20 g/L (for solid medium).[7]

  • Fermentation medium: D-glucose 100 g/L, yeast extract 10 g/L, MgSO₄ 0.25 g/L.[7]

  • Sterile flasks or bioreactor

  • Incubator shaker

Protocol:

  • Prepare and sterilize the D-sorbitol and fermentation media.

  • Streak the G. oxydans strain on a D-sorbitol agar plate and incubate at 30°C for 20 hours.[7]

  • Inoculate a single colony into liquid D-sorbitol medium and cultivate for 24 hours at 30°C with shaking to prepare the seed culture.[7]

  • Inoculate the fermentation medium with the seed culture.

  • Incubate the culture at 30°C with vigorous shaking for aeration. For bioreactor cultivation, maintain a dissolved oxygen (DO) level above 20%.

  • Monitor the pH of the culture. For optimal 5-KGA production, a two-stage pH control can be implemented, starting at pH 5.5 and then allowing it to drop naturally.[4]

  • Collect samples periodically for analysis of biomass and metabolite concentrations.

Quantification of this compound by HPLC

Objective: To quantify the concentration of 5-KGA in the fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or UV detector.

  • Aminex HPX-87H column or a C18 reverse-phase column.[4][7]

  • Mobile phase: 5 mM H₂SO₄ or 10 mM HClO₄.[4][7]

  • 5-KGA standard

  • Syringe filters (0.22 µm)

  • Centrifuge

Protocol:

  • Centrifuge the collected fermentation broth samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Prepare a standard curve using known concentrations of 5-KGA.

  • Inject the filtered samples and standards onto the HPLC system.

  • For Aminex HPX-87H column: Use a mobile phase of 5 mM H₂SO₄ at a flow rate of 0.5 mL/min and a column temperature of 40°C. Detection is typically by RI.[7]

  • For C18 column: Use a mobile phase of 10 mM HClO₄ at a flow rate of 0.5 mL/min.[4]

  • Identify and quantify the 5-KGA peak in the chromatograms by comparing the retention time and peak area to the standards.

Enzymatic Assay for Gluconate-5-Dehydrogenase (NAD(P)-Independent)

Objective: To measure the activity of membrane-bound gluconate dehydrogenase.

Materials:

  • Cell membrane fraction of G. oxydans

  • 135 mM Potassium Phosphate Buffer, pH 6.0

  • 13 mM Phenazine Methosulfate (PMS) solution

  • 2.2 mM 2,6-Dichlorophenol-Indophenol (DPIP) solution

  • 165 mM Sodium Gluconate solution

  • Spectrophotometer

Protocol:

  • Prepare the reaction mixture in a cuvette containing:

    • 0.50 mL Potassium Phosphate Buffer

    • 0.20 mL Sodium Gluconate solution

    • 0.10 mL DPIP solution

    • 0.10 mL PMS solution

  • Equilibrate the mixture to 25°C and monitor the absorbance at 600 nm until constant.

  • Initiate the reaction by adding 0.10 mL of the enzyme solution (cell membrane fraction).

  • Immediately mix and record the decrease in absorbance at 600 nm for approximately 5 minutes.

  • Calculate the rate of DPIP reduction. One unit of enzyme activity is defined as the amount of enzyme that reduces 1.0 µmole of DPIP per minute at 25°C and pH 6.0.[8]

Genetic Manipulation of Gluconobacter oxydans

Objective: To perform gene knockout or overexpression to enhance 5-KGA production.

A. Gene Knockout using CRISPR/Cpf1–FokI System

This protocol provides a general workflow for gene knockout in G. oxydans.

Gene_Knockout_Workflow Design_crRNA Design crRNAs targeting the gene of interest Construct_Plasmids Construct plasmids expressing NF-L1-Cpf1 and the crRNAs Design_crRNA->Construct_Plasmids Transform_G_oxydans Transform G. oxydans (e.g., via electroporation) Construct_Plasmids->Transform_G_oxydans Select_Transformants Select transformants on appropriate antibiotic media Transform_G_oxydans->Select_Transformants Verify_Knockout Verify gene knockout by PCR and sequencing Select_Transformants->Verify_Knockout

Workflow for gene knockout in G. oxydans.

B. Gene Overexpression

This protocol outlines the general steps for overexpressing a target gene, such as gluconate-5-dehydrogenase.

Gene_Overexpression_Workflow Amplify_Gene Amplify the target gene (e.g., gno) by PCR Clone_into_Vector Clone the gene into an expression vector (e.g., pBBR1MCS-5) under a strong promoter Amplify_Gene->Clone_into_Vector Transform_G_oxydans Transform G. oxydans (e.g., via conjugation or electroporation) Clone_into_Vector->Transform_G_oxydans Select_Transformants Select transformants on selective media Transform_G_oxydans->Select_Transformants Confirm_Expression Confirm overexpression by SDS-PAGE and enzyme activity assays Select_Transformants->Confirm_Expression

Workflow for gene overexpression in G. oxydans.

Conclusion

The discovery of this compound production in Gluconobacter has paved the way for significant biotechnological advancements. Through a deep understanding of the underlying biochemical pathways and the application of metabolic engineering and fermentation optimization, the efficiency of 5-KGA production has been substantially improved. This technical guide provides a comprehensive resource for researchers and industry professionals, offering both foundational knowledge and practical experimental protocols to further explore and exploit the metabolic capabilities of Gluconobacter for the sustainable production of valuable chemicals.

References

The Natural Occurrence of 5-Keto-D-Gluconic Acid in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-keto-D-gluconic acid (5-KGA) is a versatile organic acid with significant applications in the synthesis of valuable compounds such as L-(+)-tartaric acid.[1] Its natural production is predominantly associated with a select group of bacteria, particularly within the acetic acid bacteria (AAB) family. This technical guide provides an in-depth exploration of the natural occurrence of 5-KGA in bacteria, focusing on the metabolic pathways, key enzymatic players, and quantitative production data. Detailed experimental protocols for the cultivation of 5-KGA producing bacteria and the quantification of the product are also presented. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, biotechnology, and drug development.

Introduction

This compound is a derivative of gluconic acid, an oxidized form of glucose. While chemical synthesis routes exist, the microbial fermentation process for 5-KGA production is often more cost-effective and yields a purer product.[1] The primary microbial catalysts for this biotransformation are bacteria belonging to the genus Gluconobacter, and to a lesser extent, Acetobacter.[2] These bacteria are known for their unique ability to perform incomplete oxidation of sugars and alcohols, leading to the accumulation of various organic acids in the culture medium.[2][3]

Bacterial Producers of this compound

The most prominent producers of 5-KGA are species within the genus Gluconobacter, with Gluconobacter oxydans being the most extensively studied and industrially relevant species.[1][4] These Gram-negative, obligate aerobes possess a powerful enzymatic machinery located in their periplasmic space that facilitates the partial oxidation of a wide range of substrates.[2][5]

Gluconobacter species are unique in their ability to accumulate two different keto-D-gluconates: 2-keto-D-gluconate (2-KGA) and 5-keto-D-gluconate (5-KGA) from the oxidation of D-gluconate.[6][7] The ratio of these two products can vary significantly between different strains.[8] While wild-type strains of G. oxydans produce both 2-KGA and 5-KGA, genetic engineering efforts have led to the development of mutant strains that can almost quantitatively convert glucose to 5-KGA by inactivating the pathway for 2-KGA formation.[9]

Metabolic Pathway for this compound Production

The biosynthesis of 5-KGA in Gluconobacter initiates with the oxidation of D-glucose. This process occurs in the periplasm and involves a series of membrane-bound dehydrogenases.[9]

The primary pathway can be summarized as follows:

  • D-Glucose to D-Glucono-δ-lactone: D-glucose is first oxidized to D-glucono-δ-lactone by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase.[5]

  • D-Glucono-δ-lactone to D-Gluconic Acid: The unstable D-glucono-δ-lactone is then hydrolyzed to D-gluconic acid.[5]

  • D-Gluconic Acid to this compound: D-gluconic acid is subsequently oxidized at the C-5 position to form 5-KGA. This crucial step is catalyzed by a membrane-bound gluconate-5-dehydrogenase.[4][8] Interestingly, research has shown that a quinoprotein glycerol (B35011) dehydrogenase, which is a major polyol dehydrogenase in Gluconobacter, also possesses the unique ability to oxidize D-gluconate to 5-KGA.[6][7]

In some strains, D-gluconic acid can also be oxidized at the C-2 position by a flavin adenine (B156593) dinucleotide (FAD)-dependent D-gluconate dehydrogenase, leading to the formation of the byproduct 2-KGA.[5][6]

Metabolic Pathway of this compound Production D-Glucose D-Glucose D-Glucono-delta-lactone D-Glucono-delta-lactone D-Glucose->D-Glucono-delta-lactone PQQ-dependent glucose dehydrogenase D-Gluconic Acid D-Gluconic Acid D-Glucono-delta-lactone->D-Gluconic Acid Hydrolysis This compound This compound D-Gluconic Acid->this compound Gluconate-5-dehydrogenase (PQQ-dependent) 2-Keto-D-Gluconic Acid 2-Keto-D-Gluconic Acid D-Gluconic Acid->2-Keto-D-Gluconic Acid Gluconate-2-dehydrogenase (FAD-dependent)

Figure 1: Metabolic pathway of this compound production in Gluconobacter.

Quantitative Data on this compound Production

The production of 5-KGA by various Gluconobacter strains has been quantified in several studies. The following tables summarize the production yields and concentrations achieved under different conditions.

Table 1: 5-KGA Production by Wild-Type and Mutant Gluconobacter oxydans Strains

StrainKey Genetic ModificationInitial Substrate5-KGA Concentration (mM)Conversion Yield (%)Reference
G. oxydans ATCC 621HWild-typeGlucose-~6%[9]
G. oxydans MF1Inactivated membrane-bound gluconate-2-dehydrogenaseGlucose-84%[9]
G. oxydans MF1 with overexpressed soluble gluconate:NADP 5-oxidoreductaseInactivated membrane-bound gluconate-2-dehydrogenaseGlucoseup to 200-[4]
G. oxydans MF1 with overexpressed membrane-bound gluconate-5-dehydrogenaseInactivated membrane-bound gluconate-2-dehydrogenaseGlucose240 to 295-[4]

Table 2: 5-KGA Production by Thermotolerant Gluconobacter Strains

StrainCultivation Temperature (°C)Initial Substrate5-KGA Conversion Yield (%)Reference
FAD-GADH-defective mutant302% D-glucose and D-gluconate>90%[5]
FAD-GADH-defective mutant372% D-glucose and D-gluconate>90%[5]

Experimental Protocols

Cultivation of Gluconobacter oxydans for 5-KGA Production

This protocol is a generalized procedure based on methodologies cited in the literature.[10][11]

Materials:

  • Gluconobacter oxydans strain (e.g., ATCC 621H or a genetically modified variant)

  • Transformation Medium:

    • D-glucose: 90 g/L

    • Glycerol: 5 g/L

    • Yeast extract: 10 g/L

    • Distilled water

  • Neutralizing Agent: CaCO₃ or 20% NaOH solution

  • Laboratory bioreactor (e.g., "Bioflo" C-30)

  • Shaker incubator

Procedure:

  • Inoculum Preparation: Inoculate a single colony of G. oxydans from a fresh agar (B569324) plate into a flask containing the transformation medium. Incubate at 28-30°C with agitation (e.g., 200 rpm) for 24-48 hours.

  • Bioreactor Setup: Sterilize the laboratory bioreactor containing the transformation medium.

  • Inoculation: Inoculate the bioreactor with the prepared seed culture (e.g., 5-10% v/v).

  • Fermentation Conditions:

    • Temperature: 28 ± 0.5 °C.[10]

    • pH control: Maintain the pH at a desired level (e.g., 5.5) by automated addition of 20% NaOH, or by the initial addition of 1% CaCO₃.[10] The presence of CaCO₃ from the start of the process has been shown to positively influence the rate of 5-KGA formation.[10]

    • Aeration: Provide adequate aeration (e.g., 0.5 to 2 vvm) and agitation (e.g., 300 to 1000 rpm) to ensure sufficient dissolved oxygen, which is critical for the oxidative fermentation.[10]

  • Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD₆₀₀) and the concentrations of glucose, gluconic acid, and 5-KGA.

Quantification of this compound

HPLC is a standard method for the quantification of organic acids in fermentation broths.[12]

Materials and Equipment:

  • HPLC system with a refractive index (RI) detector

  • Aminex HPX-87H column or equivalent

  • Sulfuric acid (H₂SO₄) solution (e.g., 5 mmol/L) as the mobile phase

  • Syringe filters (0.22 µm)

  • 5-KGA standard for calibration

Procedure:

  • Sample Preparation: Centrifuge the collected fermentation samples to remove bacterial cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Set the column temperature (e.g., 40°C).

    • Use an isocratic elution with the H₂SO₄ mobile phase at a constant flow rate (e.g., 0.5 ml/min).[12]

  • Quantification: Identify and quantify the 5-KGA peak by comparing its retention time and peak area to those of the 5-KGA standard.

A spectrophotometric method for the determination of 5-KGA has also been described.[13] This method is based on the reaction of 5-KGA with a specific reagent to produce a colored compound that can be measured.

For precise measurement, enzymatic methods utilizing 5-keto-D-gluconate reductase (5KGR) can be employed.[14] This enzyme catalyzes the reduction of 5-KGA to D-gluconate in the presence of NADPH. The consumption of NADPH can be monitored spectrophotometrically at 340 nm.

Experimental Workflow for 5-KGA Production and Analysis cluster_0 Cultivation cluster_1 Sample Preparation cluster_2 Quantification Inoculum Preparation Inoculum Preparation Bioreactor Fermentation Bioreactor Fermentation Inoculum Preparation->Bioreactor Fermentation Sampling Sampling Bioreactor Fermentation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Spectrophotometry Spectrophotometry Filtration->Spectrophotometry Enzymatic Assay Enzymatic Assay Filtration->Enzymatic Assay

Figure 2: General experimental workflow for 5-KGA production and analysis.

Conclusion

The natural occurrence of this compound in bacteria is primarily attributed to the unique oxidative fermentation capabilities of Gluconobacter species. Understanding the metabolic pathways and the key enzymes involved is crucial for optimizing the production of this valuable chemical. Through conventional microbiology techniques and advanced genetic engineering, it is possible to enhance the yield and purity of 5-KGA, making its biotechnological production an attractive alternative to chemical synthesis. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals to further explore and exploit the potential of these remarkable microorganisms.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-keto-D-gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-keto-D-gluconic acid (5-KGA) is a naturally occurring keto acid, a derivative of glucose. It serves as a significant intermediate in the metabolism of various microorganisms and holds considerable interest for industrial applications, including its use as a precursor in the synthesis of tartaric acid.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key metabolic pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis in research and development settings.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₇[2]
Molecular Weight 194.14 g/mol [2]
pKa (Strongest Acidic) 3.24[3]
Water Solubility 112.0 mg/mL[3]
Melting Point Data for the free acid is not readily available. The potassium salt has a reported melting range.
Optical Rotation A specific value for the free acid is not consistently reported. Polarimetry is a suitable method for its determination.[4]
Appearance White to off-white powder (for the potassium salt)
Synonyms 5-Ketogluconic acid, D-xylo-5-Hexulosonic acid, 5-Oxo-5-deoxy-D-gluconic acid[2]

Metabolic Significance

This compound is a key intermediate in the oxidative fermentation of glucose by bacteria such as Gluconobacter oxydans. It is also involved in the fungal catabolism of D-glucuronate. Understanding these pathways is crucial for metabolic engineering efforts aimed at optimizing its production.

Biosynthesis in Gluconobacter oxydans

Gluconobacter oxydans is known for its ability to incompletely oxidize a wide range of carbohydrates.[5] The production of this compound from glucose involves a two-step oxidation process.

G_oxydans_pathway Glucose D-Glucose Gluconic_acid D-Gluconic Acid Glucose->Gluconic_acid Membrane-bound Glucose Dehydrogenase KGA_5 This compound Gluconic_acid->KGA_5 Membrane-bound Gluconate-5-Dehydrogenase

Caption: Biosynthesis of this compound in Gluconobacter oxydans.

Fungal D-glucuronate Catabolism

In some fungi, this compound is an intermediate in the catabolic pathway of D-glucuronate.[6][7][8][9][10] This pathway involves a series of enzymatic conversions to ultimately enter central metabolism.

D_glucuronate_catabolism D_Glucuronate D-Glucuronate L_Gulonate L-Gulonate D_Glucuronate->L_Gulonate D-glucuronate reductase keto_L_Gulonate 3-keto-L-Gulonate L_Gulonate->keto_L_Gulonate L-gulonate 3-dehydrogenase L_Xylulose L-Xylulose keto_L_Gulonate->L_Xylulose 3-keto-L-gulonate decarboxylase Xylitol Xylitol L_Xylulose->Xylitol L-xylulose reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol dehydrogenase PPP Pentose Phosphate Pathway D_Xylulose->PPP

Caption: Fungal D-glucuronate catabolic pathway.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on established analytical techniques and can be adapted for specific laboratory settings.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of this compound with a standardized strong base and monitoring the pH change.

Workflow:

pKa_determination start Prepare a solution of 5-KGA of known concentration titrate Titrate with standardized NaOH solution start->titrate measure Record pH after each addition of NaOH titrate->measure plot Plot pH vs. volume of NaOH added measure->plot determine Determine the equivalence point and half-equivalence point plot->determine pKa pKa = pH at half-equivalence point determine->pKa

Caption: Workflow for pKa determination.

Methodology:

  • Preparation of 5-KGA Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.1 M.

  • Standardization of NaOH: Prepare a ~0.1 M NaOH solution and standardize it against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP).

  • Titration:

    • Pipette a known volume (e.g., 25.00 mL) of the 5-KGA solution into a beaker.

    • Immerse a calibrated pH electrode and a magnetic stirrer in the solution.

    • Add the standardized NaOH solution in small increments (e.g., 0.5 mL) from a burette.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) against the average volume.

    • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Workflow:

solubility_determination start Add excess 5-KGA to deionized water equilibrate Agitate at a constant temperature until equilibrium is reached start->equilibrate separate Separate the undissolved solid from the saturated solution (centrifugation/filtration) equilibrate->separate analyze Determine the concentration of 5-KGA in the supernatant (e.g., by HPLC) separate->analyze solubility Concentration = Solubility analyze->solubility

Caption: Workflow for solubility determination.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation at a high speed, followed by careful withdrawal of the supernatant, or by filtration through a syringe filter (ensure the filter material does not adsorb the analyte).

  • Concentration Analysis: Determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method.

    • HPLC Conditions:

      • Column: A C18 reverse-phase column is typically used.

      • Mobile Phase: An acidic aqueous mobile phase, such as dilute phosphoric acid or formic acid in water, is suitable for retaining and separating the acid.

      • Detection: UV detection at a low wavelength (e.g., 210 nm) where the carboxylic acid chromophore absorbs.

    • Quantification: Prepare a series of standard solutions of 5-KGA of known concentrations and generate a calibration curve by plotting peak area against concentration. Use this curve to determine the concentration of the saturated solution.

  • Result: The determined concentration represents the aqueous solubility of this compound at the specified temperature.

Determination of Melting Point by Capillary Method

This method involves heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.[11]

Workflow:

melting_point_determination start Pack a small amount of dry 5-KGA into a capillary tube place Place the capillary tube in a melting point apparatus start->place heat Heat the sample slowly (1-2 °C/min) near the expected melting point place->heat observe Observe and record the temperature range from the first liquid formation to complete liquefaction heat->observe melting_point Reported as a range observe->melting_point

Caption: Workflow for melting point determination.

Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry. Finely powder a small amount of the sample.

  • Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the range.

    • For an accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting).

    • The melting point is reported as this temperature range. A narrow melting range (1-2 °C) is indicative of a pure compound.

Determination of Optical Rotation by Polarimetry

This technique measures the rotation of plane-polarized light by a solution of an optically active compound.[4]

Workflow:

optical_rotation_determination start Prepare a solution of 5-KGA of known concentration calibrate Calibrate the polarimeter with a blank solvent start->calibrate measure Measure the observed rotation (α) of the 5-KGA solution calibrate->measure calculate Calculate the specific rotation [α] using the Biot's law formula measure->calculate specific_rotation [α] = α / (l * c) calculate->specific_rotation

References

An In-Depth Technical Guide to 5-keto-D-gluconic acid: Chemical Structure, Stereochemistry, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-keto-D-gluconic acid, a key intermediate in various biotechnological processes. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, stereochemistry, relevant metabolic pathways, and analytical methodologies.

Chemical Structure and Properties

This compound, a derivative of glucose, is a ketoaldonic acid. Its chemical identity is defined by the following key identifiers:

PropertyValue
IUPAC Name (2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid[1][2]
Molecular Formula C₆H₁₀O₇[1][3]
Molecular Weight 194.14 g/mol [1][3]
CAS Number 5287-64-9[3][4]
Canonical SMILES C(C(=O)C(C(C(C(=O)O)O)O)O)O
InChI Key IZSRJDGCGRAUAR-MROZADKFSA-N[1]

Stereochemistry: The stereochemistry of this compound is crucial for its biological activity and is defined by the D-configuration inherited from D-glucose. The chiral centers at positions 2, 3, and 4 have the configurations R, S, and S, respectively, as indicated in its IUPAC name.

Physical and Chemical Properties:

PropertyValue
Appearance White to off-white powder (for its potassium salt)[5]
Solubility The potassium salt is soluble in water (~50 g/L).[5][6][7] Data for the free acid is not readily available.
Storage Temperature 2-8°C[6]

Metabolic Pathways

This compound is a significant intermediate in the metabolism of certain microorganisms, particularly in the incomplete oxidation of glucose by Gluconobacter oxydans and in the fungal D-glucuronate catabolic pathway.

Production from Glucose in Gluconobacter oxydans

Gluconobacter oxydans is well-known for its ability to incompletely oxidize glucose to various products, including this compound. This process involves a series of enzymatic reactions primarily occurring in the periplasm.

Gluconobacter_Pathway Glucose D-Glucose Gluconolactone D-Glucono-1,5-lactone Glucose->Gluconolactone Membrane-bound Glucose Dehydrogenase (mGDH) Gluconic_acid D-Gluconic acid Gluconolactone->Gluconic_acid Lactonase (spontaneous) 5KGA This compound Gluconic_acid->5KGA Gluconate 5-Dehydrogenase

Pathway of this compound production from glucose in Gluconobacter oxydans.
Fungal D-Glucuronate Catabolism

In some filamentous fungi, such as Aspergillus niger, this compound is an intermediate in the catabolism of D-glucuronic acid. This pathway involves a series of reduction and oxidation steps.

Fungal_Pathway D_Glucuronate D-Glucuronic acid L_Gulonate L-Gulonate D_Glucuronate->L_Gulonate D-glucuronate reductase 2_keto_L_gulonate 2-keto-L-Gulonate L_Gulonate->2_keto_L_gulonate L-gulonate 2-dehydrogenase (hypothetical) L_Idonate L-Idonate 2_keto_L_gulonate->L_Idonate 2-keto-L-gulonate reductase 5KGA This compound L_Idonate->5KGA L-idonate 5-dehydrogenase D_Gluconate D-Gluconic acid 5KGA->D_Gluconate 5-keto-D-gluconate reductase

Fungal D-glucuronate catabolism pathway leading to this compound.

Experimental Protocols

Detailed, standardized laboratory-scale synthesis and purification protocols for this compound are not widely published. The primary method of production is through microbial fermentation.

Fermentative Production of this compound

The production of this compound is commonly achieved through fermentation using strains of Gluconobacter oxydans. The following provides a general overview of a typical fermentation process.[8][9][10]

Workflow for Fermentative Production:

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain_Selection Strain Selection (e.g., Gluconobacter oxydans) Media_Preparation Media Preparation (Glucose, Yeast Extract, etc.) Strain_Selection->Media_Preparation Inoculum_Development Inoculum Development Media_Preparation->Inoculum_Development Fermentation_Process Bioreactor Cultivation (Controlled pH, Temp, DO) Inoculum_Development->Fermentation_Process Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation_Process->Cell_Removal Purification Purification (e.g., Ion Exchange) Cell_Removal->Purification Product_Isolation Product Isolation (Crystallization/Drying) Purification->Product_Isolation

General workflow for the fermentative production and purification of this compound.

Media Composition (General):

  • Carbon Source: D-Glucose (e.g., 100 g/L)[8]

  • Nitrogen Source: Yeast Extract (e.g., 10 g/L)[8]

  • Minerals: MgSO₄ (e.g., 0.25 g/L)[8]

Fermentation Parameters:

  • Temperature: 25-30°C

  • pH: Controlled around 5.5[10]

  • Aeration: Maintained to ensure sufficient dissolved oxygen (DO)

Downstream Processing (General Approach): Purification of this compound from the fermentation broth typically involves the removal of microbial cells, followed by separation from other media components and byproducts. Ion exchange chromatography is a commonly cited method for this purpose.[11]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reliable method for the quantification of this compound in fermentation broths and other matrices is crucial. HPLC is a widely used technique for this purpose.

Example HPLC Method: [8]

  • Column: Aminex HPX-87H

  • Mobile Phase: 5 mM H₂SO₄

  • Flow Rate: 0.5 mL/min

  • Temperature: 40°C

  • Detection: Refractive Index (RI)

This method allows for the separation and quantification of this compound from other related compounds such as glucose, gluconic acid, and 2-keto-D-gluconic acid.

Conclusion

This compound is a valuable chemical with significant roles in microbial metabolism and as a precursor for other industrially important compounds. While its chemical structure and stereochemistry are well-defined, there is a notable lack of publicly available, detailed experimental data for the pure compound. The primary route for its production is through fermentation with Gluconobacter oxydans, and established HPLC methods allow for its accurate analysis. Further research into the detailed characterization of the pure compound and the development of standardized synthesis and purification protocols would be beneficial for its broader application in research and development.

References

The Pivotal Role of 5-Keto-D-Gluconic Acid in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-keto-D-gluconic acid (5-KGA) is a key metabolic intermediate in several microorganisms, most notably in the genus Gluconobacter. This bacterium is renowned for its incomplete oxidation of sugars and alcohols, a process that has significant industrial applications. 5-KGA is a precursor for the production of commercially valuable compounds such as L-(+)-tartaric acid.[1][2][3] Understanding the intricate metabolic pathways, regulatory mechanisms, and enzymatic processes governing 5-KGA synthesis is paramount for optimizing its production and for the rational design of microbial cell factories. This technical guide provides an in-depth exploration of the biological role of 5-KGA in microbial metabolism, with a focus on providing researchers and drug development professionals with actionable data and detailed experimental methodologies.

Metabolic Pathways of this compound Production

In microorganisms like Gluconobacter oxydans, the production of 5-KGA is part of a branched oxidative pathway starting from D-glucose. The process is characterized by a series of dehydrogenation reactions primarily occurring in the periplasm, catalyzed by membrane-bound dehydrogenases.[4][5]

The initial step involves the oxidation of D-glucose to D-gluconic acid. This is predominantly carried out by a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (mGDH).[6][7] D-gluconic acid is then further oxidized to either 2-keto-D-gluconic acid (2-KGA) or 5-KGA, representing a critical branch point in the pathway.

The formation of 5-KGA from D-gluconate is catalyzed by a membrane-bound, PQQ-dependent gluconate-5-dehydrogenase, which is often a glycerol (B35011) dehydrogenase (GLDH) exhibiting broad substrate specificity.[4][8] Concurrently, 2-KGA is produced by a flavin adenine (B156593) dinucleotide (FAD)-dependent gluconate-2-dehydrogenase (GADH).[8] The relative flux through these competing pathways is influenced by factors such as pH and the specific enzymatic makeup of the microbial strain.[1][9]

In addition to the periplasmic pathway, a cytoplasmic route for 5-KGA metabolism also exists. D-gluconate can be transported into the cytoplasm and converted to 5-KGA by a soluble, NADP+-dependent gluconate-5-dehydrogenase (also referred to as 5-ketogluconate reductase).[10][11] This cytoplasmic 5-KGA can then be further metabolized, for instance, by entering the pentose (B10789219) phosphate (B84403) pathway. The interplay between these periplasmic and cytoplasmic pathways contributes to the overall cellular redox balance.

Below is a diagram illustrating the core metabolic pathway for this compound production in Gluconobacter.

Core metabolic pathway of this compound production.

Quantitative Data on this compound Production

The production of 5-KGA is influenced by various factors, including the genetic background of the microbial strain, fermentation conditions, and the expression levels of key enzymes. The following tables summarize quantitative data on 5-KGA production and the kinetic properties of a key enzyme in its metabolism.

StrainCondition5-KGA Titer (g/L)Reference
Gluconobacter oxydans (Wild-Type)Shake flask, optimized medium19.7[3]
Gluconobacter oxydans (Wild-Type)5-L bioreactor, pH 5.5, DO 15%46.0[3]
Gluconobacter oxydans (Wild-Type)Fed-batch fermentation75.5[3]
Gluconobacter oxydans MF1 (GADH knockout)Overexpression of soluble gluconate:NADP 5-oxidoreductase~38.8 (200 mM)[9]
Gluconobacter oxydans MF1 (GADH knockout)Overexpression of membrane-bound gluconate-5-dehydrogenase~57.2 (295 mM)[9]
Gluconobacter oxydans (Engineered)Fed-batch fermentation179.4[2]
Gluconobacter japonicus D4 (Engineered)Jar fermentor, with 1 mM CaCl₂~188 (0.97 mol/mol glucose)[4]
EnzymeOrganismSubstrateKm (mM)VmaxCofactorReference
Gluconate:NADP 5-oxidoreductase (GNO)Gluconobacter oxydansD-Gluconate20.6Not reportedNADP+[10]
Gluconate 5-dehydrogenase (TmGNDH)Thermotoga maritimaD-Gluconate121.3 ± 3.03181 ± 34.1 s⁻¹NAD(P)+[10]

Experimental Protocols

Quantification of this compound by HPLC

This protocol is adapted for the analysis of fermentation broth samples.[12][13]

1. Sample Preparation: a. Centrifuge the fermentation broth to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a refractive index (RI) or UV detector.

  • Column: Aminex HPX-87H column (300 x 7.8 mm).[12][13]

  • Mobile Phase: 5 mM H₂SO₄.[12][13]

  • Flow Rate: 0.5 mL/min.[12][13]

  • Column Temperature: 40°C.[12][13]

  • Injection Volume: 10-20 µL.

3. Standard Curve Preparation: a. Prepare a stock solution of 5-KGA standard in the mobile phase. b. Perform serial dilutions to obtain a series of standards with known concentrations. c. Inject each standard and record the peak area. d. Plot a standard curve of peak area versus concentration.

4. Data Analysis: a. Inject the prepared sample and record the peak area of 5-KGA. b. Determine the concentration of 5-KGA in the sample using the standard curve.

Enzyme Activity Assay for Gluconate-5-Dehydrogenase

This spectrophotometric assay measures the reduction of an artificial electron acceptor.[14]

1. Reagents:

  • McIlvaine buffer (0.1 M citric acid, 0.2 M disodium (B8443419) hydrogen phosphate), pH 4.5.

  • 8 mM Sodium azide.

  • 100 mM Ferricyanide.

  • 100 mM D-gluconic acid (substrate).

  • Ferric-Dupanol reagent (for stopping the reaction).

  • Membrane fraction containing the enzyme.

2. Assay Procedure: a. In a microcentrifuge tube, combine 8 mM sodium azide, 100 mM D-gluconic acid, the membrane fraction, and McIlvaine buffer to a total volume of 1.0 mL. b. Pre-incubate the mixture at 25°C. c. Initiate the reaction by adding 100 mM ferricyanide. d. After 10 minutes, stop the reaction by adding 500 µL of ferric-Dupanol reagent. e. Measure the absorbance at the appropriate wavelength for the reduced electron acceptor.

3. Calculation of Activity:

  • Calculate the enzyme activity based on the change in absorbance and the molar extinction coefficient of the electron acceptor.

General Workflow for Gene Knockout in Gluconobacter oxydans using CRISPR/Cas9

This protocol provides a general workflow for gene disruption.[15]

Gene_Knockout_Workflow Design_gRNA 1. Design gRNA targeting the gene of interest Construct_Vector 2. Clone gRNA into CRISPR/Cas9 vector Design_gRNA->Construct_Vector Transformation 3. Transform G. oxydans with the vector Construct_Vector->Transformation Selection 4. Select for transformants Transformation->Selection Screening 5. Screen for gene knockout by PCR and sequencing Selection->Screening Curing 6. Cure the plasmid (if necessary) Screening->Curing

General workflow for CRISPR/Cas9-mediated gene knockout.

1. gRNA Design and Vector Construction: a. Design one or more guide RNAs (gRNAs) targeting the gene of interest using appropriate software. b. Synthesize and clone the gRNA sequences into a suitable CRISPR/Cas9 expression vector for Gluconobacter.

2. Transformation of Gluconobacter oxydans: a. Prepare competent G. oxydans cells. b. Transform the cells with the CRISPR/Cas9 vector, typically via electroporation.

3. Selection and Screening: a. Plate the transformed cells on selective media. b. Screen individual colonies by colony PCR to identify potential knockouts. c. Confirm the gene disruption by DNA sequencing of the target locus.

4. Plasmid Curing: a. If the CRISPR/Cas9 vector is not self-curing, grow the confirmed knockout strain in non-selective media to facilitate plasmid loss.

Regulatory Aspects of this compound Metabolism

The metabolic flux towards 5-KGA is subject to regulation at both the transcriptional and enzymatic levels. While a direct signaling role for 5-KGA has not been clearly established, the expression of the enzymes involved in its synthesis is controlled by broader regulatory networks governing carbon metabolism in Gluconobacter.

Transcriptomic studies have revealed that the expression of genes encoding dehydrogenases involved in gluconate and ketogluconate metabolism can be influenced by environmental factors such as oxygen availability and pH.[9][16][17] For instance, the expression of genes for different terminal oxidases in the respiratory chain is regulated in response to oxygen levels, which in turn can affect the reoxidation of cofactors used by the dehydrogenases.

The activity of the membrane-bound dehydrogenases is also dependent on the availability of their PQQ cofactor and associated metal ions like Ca²⁺.[4] The diagram below illustrates the interplay of factors regulating the 5-KGA metabolic pathway.

Regulatory inputs affecting the 5-KGA metabolic pathway.

Conclusion

This compound holds a central position in the oxidative metabolism of Gluconobacter and other microorganisms. Its efficient production is of significant interest for various biotechnological applications. A thorough understanding of the underlying metabolic pathways, the kinetics of the involved enzymes, and the regulatory networks is crucial for the successful engineering of microbial strains for enhanced 5-KGA yields. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working towards this goal, providing a solid foundation for future research and development in this field.

References

Spectroscopic Analysis of 5-keto-D-gluconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 5-keto-D-gluconic acid, a key intermediate in microbial carbohydrate metabolism and a valuable precursor in various industrial applications. Due to the limited availability of published experimental spectra for this compound, this guide presents predicted and theoretical data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside expected fragmentation patterns in Mass Spectrometry (MS). The methodologies provided are based on established protocols for the analysis of polar, acidic carbohydrates.

Introduction to this compound

This compound (5-KGA) is a six-carbon ketoaldonic acid with the chemical formula C₆H₁₀O₇. It plays a significant role in the metabolism of various microorganisms, notably Gluconobacter oxydans, which is utilized in the industrial production of 5-KGA from D-glucose. Its chemical structure, featuring a carboxylic acid, a ketone, and multiple hydroxyl groups, makes spectroscopic analysis a powerful tool for its identification and characterization.

Predicted and Theoretical Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. It is crucial to note that these are not experimentally derived values and should be used as a reference for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-24.2 - 4.4Doublet
H-34.0 - 4.2Doublet of Doublets
H-44.3 - 4.5Doublet
H-64.6 - 4.8Singlet

Note: Chemical shifts are highly dependent on the solvent, pH, and temperature. The values presented are estimates.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

CarbonPredicted Chemical Shift (ppm)
C-1 (Carboxylic Acid)175 - 180
C-270 - 75
C-370 - 75
C-475 - 80
C-5 (Ketone)210 - 220
C-665 - 70

Note: These are estimated chemical shift ranges based on the functional groups present.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H (Alcohol & Carboxylic Acid)3500 - 2800Strong, BroadStretching vibration
C-H (sp³ hybridized)2960 - 2850MediumStretching vibration
C=O (Carboxylic Acid)1760 - 1690StrongStretching vibration
C=O (Ketone)1725 - 1705StrongStretching vibration
C-O1300 - 1000StrongStretching vibration
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Expected Mass Spectrometry Data for this compound

ParameterExpected ValueNotes
Molecular FormulaC₆H₁₀O₇
Molecular Weight194.14 g/mol
[M-H]⁻ (Negative Ion Mode)m/z 193.03Commonly observed in electrospray ionization (ESI).[1]
Major Fragmentation PathwaysCleavage adjacent to the carbonyl groupAlpha-cleavage is a common fragmentation pattern for ketones.
Expected Fragment Ions (Positive Ion Mode)[M-H₂O]+, [M-HCOOH]+Loss of water and formic acid are common for sugar acids.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound. These are generalized protocols for sugar acids and may require optimization for specific instrumentation and sample matrices.

NMR Sample Preparation and Analysis
  • Sample Preparation :

    • Weigh 5-10 mg of this compound (or its salt) for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD), in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard (e.g., DSS or TSP for D₂O) for chemical shift referencing if required.

  • NMR Data Acquisition :

    • Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed with a 45° pulse angle and a relaxation delay of 2-5 seconds.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of proton and carbon signals.

IR Spectroscopy Protocol (ATR-FTIR)
  • Sample Preparation :

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • IR Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-400 cm⁻¹.

    • Process the resulting spectrum by performing a background subtraction.

Mass Spectrometry Protocol (LC-ESI-MS)
  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent, such as a mixture of water and methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution for analysis, typically in the range of 1-100 µg/mL.

    • The solvent should be compatible with the liquid chromatography (LC) mobile phase.

  • LC-MS Data Acquisition :

    • Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

    • A suitable LC column for separating polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column, is recommended.

    • The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Set the ESI source to either positive or negative ion mode. Negative ion mode is often preferred for acidic compounds to observe the [M-H]⁻ ion.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 193 in negative mode) and fragmenting it in the collision cell.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of this compound production in Gluconobacter oxydans and a general workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or LC Mobile Phase (MS) Sample->Dissolution IR IR Spectroscopy (ATR-FTIR) Sample->IR Filtration Filtration Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C, 2D) Filtration->NMR MS Mass Spectrometry (LC-ESI-MS/MS) Filtration->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Quantification Quantification MS->Quantification

Caption: General workflow for the spectroscopic analysis of this compound.

Metabolic_Pathway Metabolic Pathway of this compound Production in Gluconobacter oxydans Glucose D-Glucose GDH Membrane-bound Glucose Dehydrogenase Glucose->GDH GluconicAcid D-Gluconic Acid GADH Gluconate 5-Dehydrogenase GluconicAcid->GADH KGA5 This compound GDH->GluconicAcid GADH->KGA5

Caption: Production of this compound from D-glucose in Gluconobacter oxydans.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound for professionals in research and drug development. While experimental data remains scarce, the predicted spectral information and established analytical protocols herein offer a robust starting point for the characterization of this important biomolecule. As research progresses, the validation of these theoretical data with experimental findings will be crucial for advancing our understanding and application of this compound.

References

In-Depth Technical Guide: Thermal and Chemical Stability of 5-Keto-D-Gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal and chemical stability of 5-keto-D-gluconic acid (5-KGA). 5-KGA is a key intermediate in various biotechnological processes and holds potential as a platform chemical for the synthesis of valuable compounds. A thorough understanding of its stability is critical for optimizing its production, purification, storage, and application in research and drug development.

Overview of this compound Stability

This compound is an organic acid derived from glucose. While its potassium salt is commercially available and described as stable under normal conditions, the stability of the free acid, particularly in solution, is a critical consideration for its practical applications.[1] Strong oxidizing agents are known to be incompatible with its potassium salt, and thermal decomposition can lead to the release of carbon monoxide and carbon dioxide.[1]

Studies on the closely related compound, 2,5-diketo-D-gluconic acid (2,5-DKGA), have indicated a propensity for non-enzymatic browning and degradation during storage unless refrigerated. This suggests that ketogluconic acids, in general, may be susceptible to degradation, a factor that necessitates careful handling and storage conditions.

Thermal Stability

Detailed quantitative data on the thermal degradation kinetics of this compound in the public domain is limited. However, based on the general behavior of similar carbohydrate-derived acids, elevated temperatures are expected to accelerate degradation reactions. The primary hazardous decomposition products upon combustion are carbon monoxide and carbon dioxide.

Table 1: General Thermal Stability Profile of this compound Potassium Salt

ParameterObservationSource
Form Solid (potassium salt)[1]
Storage Temperature 2-8°C (Refrigerated)[1]
Hazardous Decomposition Products (Combustion) Carbon Monoxide (CO), Carbon Dioxide (CO2)[1]

Chemical Stability

The chemical stability of this compound is influenced by several factors, including pH, the presence of oxidizing agents, and exposure to light.

pH Influence and Hydrolytic Stability
Oxidative Stability

This compound is susceptible to oxidation. Strong oxidizing agents are listed as incompatible materials for its potassium salt.[1] Oxidative degradation can lead to the formation of smaller organic acids and eventually complete mineralization to carbon dioxide and water.

Photostability

Specific studies on the photodegradation of this compound are not widely reported. However, as with many complex organic molecules, exposure to high-energy light, particularly ultraviolet (UV) radiation, could potentially induce degradation. Photostability testing is a crucial component of the overall stability assessment for any compound intended for pharmaceutical or other light-sensitive applications.

Potential Degradation Pathways

While a definitive degradation pathway for this compound under various stress conditions has not been fully elucidated in the available literature, potential degradation mechanisms can be inferred from the chemistry of related compounds.

A potential degradation pathway could involve decarboxylation, oxidation, and rearrangement reactions, leading to the formation of smaller organic molecules. The presence of both a ketone and a carboxylic acid functional group, along with multiple hydroxyl groups, provides several reactive sites for degradation to initiate.

G cluster_stress Stress Factors 5-Keto-D-gluconic_acid 5-Keto-D-gluconic_acid Stress_Conditions Stress_Conditions 5-Keto-D-gluconic_acid->Stress_Conditions exposure Degradation_Products Degradation_Products Stress_Conditions->Degradation_Products leads to Heat Heat Heat->Stress_Conditions Light Light Light->Stress_Conditions Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Stress_Conditions pH_extremes pH (Acid/Base) pH_extremes->Stress_Conditions

Figure 1. Logical relationship illustrating the influence of various stress conditions on the degradation of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments employing stability-indicating analytical methods are required.

Stability-Indicating Analytical Method

A validated high-performance liquid chromatography (HPLC) method is the cornerstone of any stability study. The method must be able to separate the intact 5-KGA from its potential degradation products and any impurities.

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a common starting point. Ion-exchange or ion-exclusion chromatography can also be effective for separating organic acids.

  • Mobile Phase: A buffered aqueous mobile phase, often with an organic modifier like acetonitrile (B52724) or methanol, is typically used. The pH of the mobile phase should be controlled to ensure consistent ionization of the analyte and good peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for organic acids that lack a strong chromophore. Refractive index (RI) detection is another option.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation of a 5-KGA solution should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The HPLC method must demonstrate the ability to resolve the 5-KGA peak from all degradation product peaks.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Prepare_5KGA_solution Prepare 5-KGA Solution Apply_Stress Apply Stress (Heat, Light, pH, Oxidant) Prepare_5KGA_solution->Apply_Stress Neutralize_and_Dilute Neutralize and Dilute Apply_Stress->Neutralize_and_Dilute Inject_Sample Inject Sample into HPLC Neutralize_and_Dilute->Inject_Sample Separate_Components Separate Components (C18 Column, Mobile Phase) Inject_Sample->Separate_Components Detect_Analytes Detect Analytes (UV or RI Detector) Separate_Components->Detect_Analytes Identify_Degradants Identify Degradants (LC-MS) Separate_Components->Identify_Degradants Integrate_Peaks Integrate Peak Areas Detect_Analytes->Integrate_Peaks Calculate_Purity Calculate Purity and Degradation Percentage Integrate_Peaks->Calculate_Purity

Figure 2. A generalized experimental workflow for conducting forced degradation studies of this compound using HPLC.

Thermal Stability Study Protocol
  • Solid-State Stability: Store samples of solid 5-KGA (or its salt) at various elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. At specified time points, dissolve the samples in a suitable solvent and analyze by the stability-indicating HPLC method.

  • Solution-State Stability: Prepare solutions of 5-KGA in relevant buffers (e.g., pH 4, 7, and 9) and store them at different temperatures. Analyze the solutions at regular intervals to determine the degradation rate.

Chemical Stability Study Protocol
  • Hydrolytic Stability: Incubate 5-KGA solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures. Monitor the degradation over time.

  • Oxidative Stability: Treat a 5-KGA solution with an oxidizing agent (e.g., 3% hydrogen peroxide) and monitor the degradation.

  • Photostability: Expose a 5-KGA solution to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare its degradation to a sample stored in the dark.

Summary and Recommendations

The available data suggests that this compound, particularly in solution, may be susceptible to degradation under thermal and chemical stress. For researchers, scientists, and drug development professionals working with this compound, the following recommendations are crucial:

  • Storage: this compound and its salts should be stored in a cool, dry, and dark place. For solutions, refrigeration is recommended to minimize degradation.

  • Handling: Avoid exposure to high temperatures, strong oxidizing agents, and extreme pH conditions.

  • Stability Testing: It is imperative to conduct thorough stability studies using a validated stability-indicating method for any formulation containing 5-KGA. These studies should evaluate the impact of temperature, pH, light, and oxidizing conditions to establish a reliable shelf-life and appropriate storage instructions.

Further research is needed to fully characterize the degradation pathways and kinetics of this compound to enable its full potential in various applications.

References

Methodological & Application

Application Note: Analysis of 5-keto-D-gluconic acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantification and analysis of 5-keto-D-gluconic acid.

Introduction

This compound (5-KGA) is a key intermediate in microbial metabolism, particularly in the fermentation processes of organisms like Gluconobacter oxydans.[1][2] It serves as a precursor in the production of various commercially valuable compounds, including L-(+)-tartaric acid.[1] Accurate and reliable quantification of 5-KGA is crucial for monitoring fermentation progress, optimizing production yields, and ensuring quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of organic acids like 5-KGA due to its simplicity, speed, and stability.[3] This application note provides detailed protocols for the analysis of 5-KGA using different HPLC methods.

Principle of Separation

The analysis of polar organic acids such as 5-KGA can be accomplished using several HPLC modes. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

  • Reversed-Phase (RP) HPLC: This is a common technique where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For highly polar compounds like 5-KGA, which are difficult to retain, polar-embedded or aqueous C18 columns are effective.[4] Acidified aqueous mobile phases are used to suppress the ionization of the carboxyl group, increasing its hydrophobicity and retention on the column.[5]

  • Ion-Exclusion Chromatography (IEC): This method separates ionized compounds from non-ionized or partially ionized ones. It is an industry standard for analyzing organic acids and alcohols.[6] A polymeric stationary phase (polystyrene divinylbenzene) in the hydrogen form is typically used with a dilute acid eluent.[6][7] The separation mechanism involves the exclusion of anionic analytes from the negatively charged pores of the stationary phase.

  • Ion Chromatography (IC): This high-sensitivity method separates ions based on their affinity for an ion-exchange resin. It is often coupled with a conductivity detector or pulsed amperometric detection (PAD) for the analysis of carbohydrates and related acids.[8]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of 5-KGA in relatively clean sample matrices. UV detection at a low wavelength (210 nm) is employed, targeting the carboxyl functional group.

A. Instrumentation and Reagents

  • HPLC system with a pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., Thermo BDS C18, 4.6 mm × 250 mm).[1]

  • This compound standard.

  • Perchloric acid (HClO₄), HPLC grade.

  • Water, HPLC grade.

  • Syringe filters, 0.22 µm or 0.45 µm.

B. Chromatographic Conditions

ParameterValue
Column Thermo BDS C18 (4.6 mm × 250 mm)[1]
Mobile Phase 10 mmol/L Perchloric Acid (HClO₄) in water[1]
Flow Rate 0.5 mL/min[1]
Column Temperature 25 °C[1]
Detection UV at 210 nm[1]
Injection Volume 20 µL[1]

C. Preparation of Solutions

  • Mobile Phase (10 mM HClO₄): Carefully add the required amount of concentrated HClO₄ to HPLC-grade water to achieve a final concentration of 10 mmol/L. Filter and degas the solution before use.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 5-KGA standard and dissolve it in the mobile phase to prepare a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

D. Sample Preparation (Fermentation Broth)

  • Collect a sample from the fermentation broth.

  • Centrifuge the sample (e.g., at 4,500 rpm for 30 minutes) to pellet cells and other solid debris.[9]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[6]

  • If necessary, dilute the sample with the mobile phase to bring the 5-KGA concentration within the calibration range.

E. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, starting from the lowest concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 5-KGA in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Ion-Exclusion Chromatography with Refractive Index (RI) Detection

This method is robust and widely used for analyzing organic acids in complex matrices like fermentation broths and food products. It separates analytes based on ion exclusion and size exclusion mechanisms.

A. Instrumentation and Reagents

  • HPLC system with a pump, autosampler, column oven, and Refractive Index (RI) detector.

  • Ion-exclusion column (e.g., Aminex HPX-87H, 300 x 7.8 mm).[10][11]

  • This compound standard.

  • Sulfuric acid (H₂SO₄), HPLC grade.

  • Water, HPLC grade.

  • Syringe filters, 0.22 µm or 0.45 µm.

B. Chromatographic Conditions

ParameterValue
Column Aminex HPX-87H (300 x 7.8 mm)[10][11]
Mobile Phase 5 mmol/L Sulfuric Acid (H₂SO₄) in water[10][11]
Flow Rate 0.5 mL/min[10][11]
Column Temperature 40 °C[10][11]
Detection Refractive Index (RI)
Injection Volume 10-20 µL

C. Preparation of Solutions

  • Mobile Phase (5 mM H₂SO₄): Carefully add the required amount of concentrated H₂SO₄ to HPLC-grade water to achieve a final concentration of 5 mmol/L. Filter and degas before use.

  • Standard and Calibration Solutions: Prepare as described in Protocol 1, using the 5 mM H₂SO₄ mobile phase as the diluent.

D. Sample Preparation

  • Follow the sample preparation steps outlined in Protocol 1. The simple filtration of the sample is often the only preparation required.[6]

E. Analysis Procedure

  • Equilibrate the entire HPLC system, including the RI detector, until a stable baseline is achieved. This may take longer than for a UV detector.

  • Perform the analysis as described in Protocol 1, injecting standards and samples.

  • Quantify 5-KGA using a calibration curve based on peak areas.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key parameters of different HPLC methods applicable to 5-KGA analysis.

ParameterMethod 1: Reversed-Phase[1]Method 2: Ion-Exclusion[10][11]Method 3: Ion Chromatography[8]
Principle Reversed-PhaseIon-ExclusionIon-Exchange
Column Thermo BDS C18Aminex HPX-87HIonPac AS11-HC
Mobile Phase 10 mM HClO₄5 mM H₂SO₄KOH Gradient
Detector UV (210 nm)Refractive Index (RI)Pulsed Amperometry (PAD)
Temperature 25 °C40 °CAmbient
Flow Rate 0.5 mL/min0.5 mL/min1.0 mL/min
Advantages Common instrumentationRobust for complex matricesHigh sensitivity and selectivity
Limitations Potential for low retentionLower sensitivity than UV/PADRequires specialized IC system

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Fermentation Broth Sample Collection centrifuge Centrifugation (to remove cells) sample->centrifuge supernatant Supernatant Collection centrifuge->supernatant filter Syringe Filtration (0.22 µm) supernatant->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial injection Autosampler Injection hplc_vial->injection separation Chromatographic Separation (Column) injection->separation detection Detection (UV or RI) separation->detection data Data Acquisition & Processing detection->data

Caption: General workflow for 5-KGA analysis from sample preparation to data processing.

Method Selection Logic

G start Start: Need to Analyze This compound matrix What is the sample matrix? start->matrix instrument What detectors are available? matrix->instrument Clean Matrix (e.g., purified sample) instrument2 What detectors are available? matrix->instrument2 Complex Matrix (e.g., fermentation broth) rp_uv Use Reversed-Phase with UV Detection (Protocol 1) instrument->rp_uv UV Detector ie_ri Use Ion-Exclusion with RI Detection (Protocol 2) instrument->ie_ri RI Detector instrument2->ie_ri UV or RI Detector ic_pad Consider Ion Chromatography with PAD for high sensitivity instrument2->ic_pad PAD & IC System

References

Application Note: Quantification of 5-keto-D-gluconic Acid in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the accurate quantification of 5-keto-D-gluconic acid (5-KGA) in fermentation broth, a critical parameter in various biotechnological processes, including the production of L-(+)-tartaric acid.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and industrial microbiology. We present two primary methodologies: High-Performance Liquid Chromatography (HPLC) and an enzymatic assay using 5-ketogluconate reductase. Each method is described in detail, from sample preparation to data analysis. A comparative summary of the quantitative performance of these methods is provided to aid in selecting the most appropriate technique for specific research needs.

Introduction

This compound is a key intermediate in microbial metabolic pathways, notably in Gluconobacter oxydans, which is utilized for the biotransformation of glucose.[1][2] Accurate monitoring of 5-KGA concentration during fermentation is crucial for process optimization, yield calculation, and quality control. Fermentation broths are complex matrices containing residual substrates, byproducts, and cellular components, which can interfere with quantification. Therefore, robust and specific analytical methods are required. This note details reliable HPLC and enzymatic methods for the determination of 5-KGA.

Methods Overview

Two principal methods for the quantification of this compound are presented:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying organic acids. Different column and detector combinations can be employed for optimal resolution and sensitivity.

  • Enzymatic Assay: A highly specific method based on the enzymatic conversion of 5-KGA by 5-ketogluconate reductase, coupled with the spectrophotometric measurement of NAD(P)H.

Below is a general workflow for the quantification of this compound from a fermentation sample.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Fermentation Broth Sample centrifuge Centrifugation (e.g., 10,000 rpm, 10 min) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration (0.22 or 0.45 µm filter) supernatant->filter dilute Dilution filter->dilute prepared_sample Prepared Sample dilute->prepared_sample hplc HPLC Analysis prepared_sample->hplc enzymatic Enzymatic Assay prepared_sample->enzymatic quantification Quantification (Standard Curve) hplc->quantification enzymatic->quantification result 5-KGA Concentration quantification->result

Caption: Overall workflow for this compound quantification.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of 5-KGA. Optimization may be required depending on the specific fermentation medium and available equipment.

1.1. Materials and Reagents

  • This compound standard

  • Sulfuric acid (H₂SO₄) or Ammonium dihydrogen phosphate (B84403) ((NH₄)H₂PO₄)

  • Ultrapure water

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm or 0.45 µm)

1.2. Equipment

  • HPLC system with a UV or Refractive Index (RI) detector

  • Ion-exchange or reverse-phase column (e.g., Aminex HPX-87H, Thermo BDS C18)[1][3][4]

  • Centrifuge

  • Vortex mixer

1.3. Sample Preparation

  • Withdraw a representative sample from the fermentation broth.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet cells and other solids.[1]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

  • Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

1.4. Chromatographic Conditions

  • Method A (Ion-Exchange Column):

    • Column: Aminex HPX-87H (300 x 7.8 mm)[3]

    • Mobile Phase: 5 mM H₂SO₄[3]

    • Flow Rate: 0.5 mL/min[3]

    • Column Temperature: 40-65°C[3][4]

    • Detector: Refractive Index (RI) or UV at 210 nm[3]

    • Injection Volume: 10-20 µL

  • Method B (Reverse-Phase Column):

    • Column: Thermo BDS C18 (250 x 4.6 mm)[1]

    • Mobile Phase: 10 mM Ammonium Dihydrogen Phosphate (pH adjusted to 2.5 with phosphoric acid)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at 210 nm

    • Injection Volume: 10 µL

1.5. Data Analysis

  • Prepare a series of 5-KGA standards of known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Determine the concentration of 5-KGA in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Enzymatic Assay

This assay is based on the reduction of 5-KGA to D-gluconate by 5-ketogluconate reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm is proportional to the amount of 5-KGA.

2.1. Materials and Reagents

  • This compound standard

  • 5-ketogluconate reductase (5-KGR) from Gluconobacter oxydans or recombinant source[5]

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Microplate reader or spectrophotometer

  • 96-well UV-transparent microplates or cuvettes

2.2. Enzyme Preparation (Brief) 5-ketogluconate reductase can be expressed and purified from recombinant E. coli containing the 5-KGR gene from Gluconobacter oxydans.[5] The purified enzyme should be stored under appropriate conditions to maintain activity.

2.3. Sample Preparation

  • Prepare samples as described in the HPLC protocol (Section 1.3), including centrifugation and filtration.

  • Dilute the samples with Tris-HCl buffer to ensure the final concentration of 5-KGA falls within the linear range of the assay.

2.4. Assay Procedure

  • Prepare a reaction mixture in each well of a 96-well plate or in a cuvette as follows:

    • 150 µL Tris-HCl buffer (100 mM, pH 7.5)

    • 20 µL Sample or 5-KGA standard

    • 20 µL NADPH solution (e.g., 2 mM)

  • Mix gently and incubate for 3 minutes at room temperature.

  • Measure the initial absorbance at 340 nm (A₁).

  • Start the reaction by adding 10 µL of 5-ketogluconate reductase solution.

  • Mix and incubate at room temperature for 10-15 minutes, or until the reaction is complete.

  • Measure the final absorbance at 340 nm (A₂).

  • Calculate the change in absorbance (ΔA = A₁ - A₂).

2.5. Data Analysis

  • Prepare a standard curve by plotting the ΔA for the 5-KGA standards against their concentrations.

  • Determine the concentration of 5-KGA in the samples from the standard curve.

Method Selection

The choice between HPLC and enzymatic assays depends on several factors. The following diagram illustrates a decision-making process.

Method Selection start Need to quantify 5-KGA? q_isomers Need to separate isomers (e.g., 2-KGA)? start->q_isomers q_throughput High throughput needed? q_equipment HPLC system available? q_throughput->q_equipment No enzymatic Use Enzymatic Assay q_throughput->enzymatic Yes q_isomers->q_throughput No hplc Use HPLC q_isomers->hplc Yes q_equipment->hplc Yes q_equipment->enzymatic No, but spectrophotometer is available consider_alt Consider alternative methods or equipment acquisition enzymatic->consider_alt No

Caption: Decision tree for selecting a 5-KGA quantification method.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described methods for the quantification of gluconic acid and its keto-derivatives. Data for 5-KGA is highlighted where available.

ParameterHPLC (Ion-Exchange with PAD for Gluconic Acid)Ion Chromatography (with PAD for 5-KGA)HPLC (UV/RI)Enzymatic Assay (for Gluconic Acid)
Analyte(s) Gluconic AcidGlucose, DGA, 2-KDG, 5-KDG Organic Acids including 5-KGA D-Gluconic Acid
Linearity Range Up to 500 mg/L0.01 - 20 mg/LTypically in g/L range0.5 - 1.2 g/L
Limit of Quantification (LOQ) 2.0 mg/LNot explicitly stated, but LODs are lowMethod-dependent~5 mg/L
Limit of Detection (LOD) Not specified0.87 - 2.59 µg/LMethod-dependent0.5 mg/L
Precision (RSD%) < 2.5%< 3%Typically < 5%Not specified
Sample Throughput ModerateModerateModerateHigh (with microplate format)
Specificity Good, can separate isomersHigh, good separation of 4 compoundsModerate, potential co-elutionVery high for specific enzyme
Reference [6][7][3][4][8]

Note: Performance data can vary significantly with the specific instrument, column, and experimental conditions.

Conclusion

This application note provides comprehensive protocols for the quantification of this compound in fermentation broth using HPLC and enzymatic methods. The choice of method should be guided by the specific requirements of the analysis, such as the need for high throughput, isomer separation, and available equipment. Both methods, when properly validated, can provide accurate and reliable data to support fermentation process development and optimization.

References

Application Note: Enzymatic Assay for the Quantification of 5-keto-D-gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

5-keto-D-gluconic acid (5-KGA) is a key intermediate in microbial carbohydrate metabolism, notably in species such as Gluconobacter oxydans.[1][2] It serves as a precursor for the industrial production of valuable compounds like L-(+)-tartaric acid.[1][3] Accurate quantification of 5-KGA is crucial for monitoring fermentation processes, optimizing production yields, and for metabolic studies. This application note provides a detailed protocol for a specific and sensitive enzymatic assay for the quantification of 5-KGA using 5-keto-D-gluconate reductase.

Principle of the Procedure

The enzymatic quantification of this compound is based on the activity of 5-keto-D-gluconate reductase (5KGR), also known as gluconate 5-dehydrogenase (EC 1.1.1.69).[4] In the presence of the reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), 5KGR catalyzes the reduction of 5-KGA to D-gluconic acid. The concentration of 5-KGA is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The reaction is stoichiometric, allowing for precise quantification of 5-KGA.[5]

Reaction: this compound + NADPH + H⁺ → D-gluconic acid + NADP⁺

Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of 5-keto-D-gluconate reductase from Aspergillus niger (GluF).[5][6]

Enzyme SourceSubstrateK_m_ (mM)k_cat_ (s⁻¹)Optimal pHCofactor
Aspergillus niger (recombinant GluF)5-keto-D-gluconate3.2 ± 0.123.7 ± 1.87.0NADPH
Assay Performance Characteristics
ParameterValueNotes
Wavelength340 nmCorresponds to the absorbance maximum of NADPH.
Linearity RangeAssay dependentTypically linear within a range of micromolar concentrations.
Limit of Detection (LOD)Assay dependentCan be determined by serial dilutions of a 5-KGA standard.
Limit of Quantification (LOQ)Assay dependentCan be determined by serial dilutions of a 5-KGA standard.

Experimental Protocols

Materials and Reagents
  • This compound potassium salt (≥98% purity)

  • Recombinant 5-keto-D-gluconate reductase (5KGR)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • Tris-HCl buffer (50 mM, pH 7.0)

  • Ultrapure water

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

  • Standard laboratory equipment (pipettes, tubes, etc.)

Sample Preparation (Fermentation Broth)
  • Collect a sample of the fermentation broth.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other insoluble materials.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • The clarified supernatant can be used directly in the assay. If the concentration of 5-KGA is expected to be high, dilute the sample with ultrapure water to fall within the linear range of the assay.

Assay Protocol
  • Prepare a 5-KGA Standard Curve:

    • Prepare a stock solution of 5-KGA (e.g., 10 mM) in ultrapure water.

    • Perform serial dilutions of the stock solution to create a series of standards (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 mM).

  • Set up the Reaction Mixture:

    • In a 96-well microplate or cuvette, prepare the reaction mixture for each sample, standard, and a blank. A typical reaction mixture contains:

      • 50 mM Tris-HCl buffer (pH 7.0)

      • 400 µM NADPH

      • Sample or standard solution (e.g., 10-50 µL, adjust volume based on expected concentration)

      • Ultrapure water to a final volume of 190 µL.

  • Initiate the Reaction:

    • Add 10 µL of the 5-keto-D-gluconate reductase solution to each well/cuvette to start the reaction.[5]

    • Mix gently by pipetting or shaking the plate.

  • Incubation and Measurement:

    • Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C).

    • Monitor the decrease in absorbance at 340 nm over time until the reaction reaches completion (the absorbance value stabilizes). The reaction is typically complete within 5-10 minutes.

  • Data Analysis:

    • Calculate the change in absorbance (ΔA340) for each sample and standard by subtracting the final absorbance from the initial absorbance.

    • Subtract the ΔA340 of the blank from the ΔA340 of the standards and samples.

    • Plot the corrected ΔA340 of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of 5-KGA in the samples by interpolating their corrected ΔA340 values on the standard curve.

Visualizations

Metabolic Pathway of D-glucuronate Catabolism

The following diagram illustrates the fungal pathway for D-glucuronate catabolism, where 5-keto-D-gluconate is a key intermediate.[5][7]

D_glucuronate_catabolism D_glucuronate D-glucuronate L_gulonate L-gulonate D_glucuronate->L_gulonate D-glucuronate reductase two_keto_L_gulonate 2-keto-L-gulonate L_gulonate->two_keto_L_gulonate L-gulonate 2-dehydrogenase L_idonate L-idonate two_keto_L_gulonate->L_idonate 2-keto-L-gulonate reductase five_KGA 5-keto-D-gluconate L_idonate->five_KGA L-idonate 5-dehydrogenase D_gluconate D-gluconate five_KGA->D_gluconate 5-keto-D-gluconate reductase (5KGR) PPP Pentose Phosphate Pathway D_gluconate->PPP

Caption: Fungal D-glucuronate catabolic pathway.

Experimental Workflow for 5-KGA Quantification

The diagram below outlines the key steps in the enzymatic assay for quantifying 5-KGA.

experimental_workflow sample_prep 1. Sample Preparation (Centrifugation & Filtration) reaction_setup 3. Reaction Setup (Buffer, NADPH, Sample/Standard) sample_prep->reaction_setup std_curve 2. Standard Curve Preparation std_curve->reaction_setup enzyme_add 4. Initiate with 5KGR reaction_setup->enzyme_add incubation 5. Incubation & Measurement (Absorbance at 340 nm) enzyme_add->incubation data_analysis 6. Data Analysis (Calculate Concentration) incubation->data_analysis

Caption: Workflow for enzymatic 5-KGA quantification.

Conclusion

This application note provides a robust and specific method for the quantification of this compound using an enzymatic assay. The protocol is suitable for researchers in various fields, including metabolic engineering, biotechnology, and drug development, who require accurate measurement of this important keto acid. The provided data and workflows offer a comprehensive guide for the implementation of this assay in the laboratory.

References

Application Notes and Protocols for the Extraction of 5-keto-D-gluconic Acid from Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-keto-D-gluconic acid (5-KGA) is a valuable keto acid with applications in various industries, including its use as a precursor for the synthesis of tartaric acid and other fine chemicals. Produced through microbial fermentation, typically using species like Gluconobacter oxydans, the efficient extraction and purification of 5-KGA from the complex culture medium is a critical step in its downstream processing. This document provides detailed protocols for the extraction of 5-KGA, focusing on precipitation and ion-exchange chromatography methods.

General Workflow

The overall process for extracting 5-KGA from a fermentation broth involves several key stages, beginning with the removal of microbial biomass, followed by purification and concentration of the target compound. The general workflow is illustrated in the diagram below.

Workflow cluster_purification Purification Methods fermentation Fermentation Broth centrifugation Cell Removal (Centrifugation/Filtration) fermentation->centrifugation supernatant Cell-Free Supernatant centrifugation->supernatant purification Purification supernatant->purification precipitation Precipitation analysis Purity & Yield Analysis (HPLC) precipitation->analysis ion_exchange Ion-Exchange Chromatography ion_exchange->analysis final_product Purified 5-KGA analysis->final_product IEX_Workflow start Start equilibration Equilibrate Column (20 mM Tris-HCl, pH 8.0) start->equilibration sample_prep Adjust Supernatant pH to 8.0 equilibration->sample_prep load_sample Load Sample onto Column sample_prep->load_sample wash_column Wash Column (20 mM Tris-HCl, pH 8.0) load_sample->wash_column elute Elute with NaCl Gradient (0-1 M) wash_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (HPLC) collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions end End pool_fractions->end

Production of 5-keto-D-gluconic Acid Using Gluconobacter oxydans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconobacter oxydans is an industrially significant bacterium known for its ability to perform incomplete oxidation of various sugars and alcohols. A key application of this microorganism is in the production of 5-keto-D-gluconic acid (5-KGA), a valuable precursor for the synthesis of L-(+)-tartaric acid, an important chiral compound used in the food, pharmaceutical, and chemical industries.[1][2][3] This document provides detailed application notes and protocols for the production of 5-KGA using G. oxydans, with a focus on fermentation strategies, strain engineering, and process optimization.

Metabolic Pathway and Strain Engineering

G. oxydans converts D-glucose to 5-KGA through a series of oxidative steps. The primary pathway involves the periplasmic oxidation of glucose to gluconic acid (GA) by a membrane-bound glucose dehydrogenase (mGDH).[4][5] Subsequently, GA is oxidized to 5-KGA. A competing reaction is the formation of 2-keto-D-gluconic acid (2-KGA), which reduces the overall yield of the desired product.[2]

To enhance 5-KGA production, metabolic engineering strategies are often employed. A common approach is the inactivation of the gene encoding the membrane-bound gluconate-2-dehydrogenase, which is responsible for 2-KGA formation.[2][6] This directs the metabolic flux towards 5-KGA. Furthermore, overexpression of the sldAB gene, which encodes the sorbitol dehydrogenase involved in the conversion of gluconic acid to 5-KGA, has been shown to significantly increase product yield.[4]

Metabolic_Pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Glucose D-Glucose Gluconolactone D-Glucono-δ-lactone Glucose->Gluconolactone mGDH GA Gluconic Acid Gluconolactone->GA Spontaneous/ Gluconolactonase KGA5 This compound GA->KGA5 Gluconate-5-dehydrogenase (SldAB) KGA2 2-keto-D-gluconic Acid GA->KGA2 Gluconate-2-dehydrogenase Glucose_in D-Glucose G6P Glucose-6-Phosphate Glucose_in->G6P PPP Pentose Phosphate Pathway G6P->PPP EDP Entner-Doudoroff Pathway G6P->EDP

Metabolic pathway of 5-KGA production in G. oxydans.

Fermentation Strategies for Enhanced 5-KGA Production

Optimization of fermentation conditions is crucial for maximizing the yield and productivity of 5-KGA. Key parameters to control include pH, dissolved oxygen (DO), and substrate feeding strategy.

Data Presentation: Comparison of Fermentation Strategies
StrategyStrainKey Parameters5-KGA Titer (g/L)Yield (%)Reference
Shake Flask (Optimized)Wild TypepH 5.5, DO 15%19.7-[1]
5-L Bioreactor (Batch)Wild TypepH 5.5, DO 15%46.0-[1]
5-L Bioreactor (Fed-batch)Wild TypeGlucose feeding75.570[1]
Optimized GrowthMutant MF1 (2-KGA pathway inactivated)pH 5.0, 10% pO2-84[2]
Overexpression of sldABRecombinant ZJU3Constitutive promoter122.48-[4]
Coenzyme & Respiratory Chain EngineeringRecombinant ZJU3PQQ supplementation144.52-[4]
Fed-batch with pH shift & DO controlRecombinant ZJU3-162-[4]
Two-stage pH and ventilation control (Batch)Wild TypepH 5.5 -> natural, 1.0 vvm100.2-[7]
Two-stage pH and ventilation control (Fed-batch)Wild Type--92.5[7]

Experimental Protocols

Protocol 1: Shake Flask Cultivation for 5-KGA Production

This protocol describes a basic method for evaluating 5-KGA production in shake flasks.

1. Media Preparation:

  • Seed Medium: 50 g/L glucose, 15 g/L yeast extract, 2.5 g/L MgSO₄·7H₂O, 0.5 g/L glycerol.

  • Fermentation Medium: 100 g/L glucose, 15 g/L yeast extract, 2.5 g/L MgSO₄·7H₂O, 0.5 g/L glycerol, 15 g/L CaCO₃ (as a pH buffer). Sterilize by autoclaving.

2. Inoculum Preparation:

  • Inoculate a single colony of G. oxydans into 50 mL of seed medium in a 250 mL shake flask.

  • Incubate at 30°C with shaking at 200 rpm for 24 hours.

3. Fermentation:

  • Inoculate 50 mL of fermentation medium in a 500 mL shake flask with 10% (v/v) of the seed culture.

  • Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

4. Sampling and Analysis:

  • Withdraw samples at regular intervals.

  • Centrifuge to remove cells and analyze the supernatant for glucose, gluconic acid, and 5-KGA concentrations using High-Performance Liquid Chromatography (HPLC).[5]

Shake_Flask_Workflow Media Media Preparation Inoculum Inoculum Preparation Media->Inoculum Fermentation Shake Flask Fermentation Inoculum->Fermentation Analysis Sampling and HPLC Analysis Fermentation->Analysis

Workflow for shake flask cultivation.
Protocol 2: Fed-Batch Fermentation in a Bioreactor

This protocol outlines a fed-batch strategy to achieve higher 5-KGA titers.

1. Bioreactor Setup:

  • Prepare a 5-L bioreactor with 3 L of the fermentation medium (without CaCO₃).

  • Sterilize the bioreactor and medium.

  • Calibrate pH and DO probes.

2. Inoculation and Batch Phase:

  • Inoculate the bioreactor with a 10% (v/v) seed culture of G. oxydans.

  • Maintain the temperature at 30°C.

  • Control the pH at 5.5 by automatic addition of NaOH.

  • Maintain the dissolved oxygen (DO) level at 15% of air saturation by adjusting the agitation speed and aeration rate.

3. Fed-Batch Phase:

  • When the initial glucose concentration decreases significantly, start feeding a concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration at a desired level (e.g., 20-40 g/L).

  • Continue the fermentation with pH and DO control until the desired 5-KGA concentration is reached or production ceases.

4. Downstream Processing:

  • Harvest the fermentation broth.

  • Remove bacterial cells by centrifugation or microfiltration.

  • The resulting supernatant containing 5-KGA can be further purified or directly used for the chemical conversion to L-(+)-tartaric acid.

Fed_Batch_Workflow cluster_setup Bioreactor Setup cluster_fermentation Fermentation cluster_downstream Downstream Processing Setup Prepare & Sterilize Bioreactor Calibration Calibrate pH & DO Probes Batch Batch Phase (pH 5.5, DO 15%) Calibration->Batch FedBatch Fed-Batch Phase (Glucose Feeding) Batch->FedBatch Harvest Harvest Broth FedBatch->Harvest Separation Cell Separation Harvest->Separation Product 5-KGA Solution Separation->Product

Workflow for fed-batch fermentation.

Conclusion

The production of this compound using Gluconobacter oxydans is a well-established and highly optimizable bioprocess. Through a combination of metabolic engineering to create superior production strains and carefully controlled fermentation strategies, high titers and yields of 5-KGA can be achieved. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to establish and improve their own 5-KGA production processes. Further advancements can be expected through systems biology approaches to better understand and engineer the metabolism of G. oxydans.

References

Application Notes and Protocols for High-Yield 5-Keto-D-Gluconic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Keto-D-gluconic acid (5-KGA) is a valuable platform chemical and a key precursor for the synthesis of industrially significant compounds such as L-(+)-tartaric acid.[1] Microbial fermentation, particularly using strains of Gluconobacter oxydans, has emerged as a cost-effective and efficient method for 5-KGA production, offering a sustainable alternative to traditional chemical synthesis routes.[2][3] This document provides detailed application notes and protocols for the high-yield fermentation of 5-KGA, summarizing quantitative data, experimental methodologies, and key process workflows.

Gluconobacter oxydans is an obligate aerobe known for its incomplete oxidation of various sugars and alcohols.[4] The bioconversion of glucose to 5-KGA by this bacterium is a two-step process. Initially, glucose is oxidized to gluconic acid, which is then further oxidized to 5-KGA.[1] Genetic and process engineering strategies have been successfully employed to enhance the yield and productivity of 5-KGA by directing the metabolic flux towards the desired product and away from byproducts like 2-keto-D-gluconic acid (2-KGA).[5]

These notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to establishing and optimizing a robust fermentation process for high-yield 5-KGA production.

Data Presentation

Table 1: Comparison of 5-KGA Production Yields under Different Fermentation Conditions
Fermentation ScaleKey Parameters5-KGA Titer (g/L)Yield (%)Reference
Shake FlaskOptimized medium and culture conditions19.7Not Reported[1]
5-L BioreactorpH controlled at 5.5, DO at 15%46.0Not Reported[1]
5-L BioreactorGlucose feeding fermentation process75.570%[1]
BioreactorTwo-stage pH and ventilation control100.2Not Reported[6]
BioreactorFed-batch fermentation179.492.50%[7]
BioreactorRecombinant G. oxydans with DO control117.75Not Reported[8]
Table 2: Comparison of 5-KGA Production in Genetically Modified Gluconobacter oxydans Strains
StrainGenetic Modification5-KGA Accumulation (mM)Reference
G. oxydans MF1Inactivated membrane-bound gluconate-2-dehydrogenaseHigh accumulation[5]
G. oxydans MF1Overexpression of soluble gluconate:NADP 5-oxidoreductaseup to 200[5]
G. oxydans MF1Overexpression of membrane-bound gluconate-5-dehydrogenase240 to 295[5]

Experimental Protocols

Protocol 1: Seed Culture Preparation for Gluconobacter oxydans

This protocol details the preparation of a seed culture of Gluconobacter oxydans for inoculation into the main fermentation vessel.

Materials:

  • Gluconobacter oxydans strain (e.g., ATCC 621H, DSM 2343)

  • Seed Culture Medium (per liter):

    • D-Sorbitol or D-Mannitol: 50 g[9][10]

    • Yeast Extract: 5 g - 10 g[9][11]

    • Peptone: 3 g (optional, for YPM medium)[12]

    • KH₂PO₄: 1 g[11]

    • MgSO₄·7H₂O: 0.25 g[11]

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Prepare the seed culture medium and sterilize by autoclaving at 121°C for 20 minutes.

  • Aseptically inoculate a single colony of G. oxydans from a fresh agar (B569324) plate into a flask containing the sterile seed culture medium.

  • Incubate the culture at 30°C with shaking at 200-220 rpm for 20-24 hours.[9][13]

  • The resulting culture is the seed culture for the main fermentation.

Protocol 2: High-Yield Fed-Batch Fermentation of 5-KGA

This protocol describes a fed-batch fermentation process for high-yield 5-KGA production in a controlled bioreactor.

Materials:

  • Seed culture of G. oxydans (from Protocol 1)

  • Fermentation Medium (per liter):

    • D-Glucose: 100 g[11]

    • Yeast Extract: 10 g[11]

    • MgSO₄·7H₂O: 0.25 g[11]

  • Feeding Solution:

    • Concentrated D-Glucose solution (e.g., 500 g/L)

  • Sterile bioreactor (e.g., 5-L) equipped with pH, dissolved oxygen (DO), and temperature probes

  • Alkali solution (e.g., 5M KOH or NH₄OH) for pH control

  • Antifoaming agent

Procedure:

  • Prepare and sterilize the fermentation medium in the bioreactor.

  • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

  • Set the initial fermentation parameters:

    • Temperature: 30°C

    • pH: 5.5 (controlled with alkali solution)[1]

    • Dissolved Oxygen (DO): Maintained above 15-20% by adjusting agitation and aeration rate.[1][8]

  • Batch Phase: Allow the fermentation to proceed in batch mode until the initial glucose concentration is significantly reduced.

  • Fed-Batch Phase:

    • Once the initial glucose is nearly consumed, initiate the feeding of the concentrated glucose solution.[14]

    • The feeding strategy can be a constant feed rate or a variable feed rate to maintain a low residual glucose concentration.[11]

  • Monitor the fermentation by regularly sampling and analyzing for biomass (OD₆₀₀), glucose concentration, and 5-KGA concentration (see Protocol 3).

  • Continue the fed-batch process until the desired 5-KGA concentration is reached or productivity declines.

  • Harvest the fermentation broth for downstream processing.

Protocol 3: Quantification of 5-KGA and Glucose by HPLC

This protocol outlines the analytical method for determining the concentrations of 5-KGA and residual glucose in the fermentation broth.

Materials:

  • Fermentation broth samples

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Refractive Index (RI) or UV/VIS detector (210 nm)[2][15]

    • Aminex HPX-87H column[11]

  • Mobile Phase: 5 mM H₂SO₄[11]

  • Standards: this compound and D-Glucose of known concentrations

Procedure:

  • Centrifuge the fermentation broth samples to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Prepare a series of standard solutions for both 5-KGA and glucose.

  • Set up the HPLC system with the following parameters:

    • Column: Aminex HPX-87H

    • Mobile Phase: 5 mM H₂SO₄

    • Flow Rate: 0.5 mL/min[11]

    • Column Temperature: 40°C[11]

    • Detector: RI or UV/VIS at 210 nm

  • Inject the prepared standards to generate a calibration curve.

  • Inject the filtered fermentation samples.

  • Quantify the concentrations of 5-KGA and glucose in the samples by comparing their peak areas to the calibration curves.

Protocol 4: Downstream Processing for 5-KGA Purification

This protocol provides a general workflow for the purification of 5-KGA from the fermentation broth.

Materials:

  • Harvested fermentation broth

  • Centrifugation equipment

  • Anion exchange resin[16]

  • Elution buffer (e.g., a salt gradient or a change in pH)

  • Evaporation/crystallization equipment

Procedure:

  • Cell Removal: Centrifuge the fermentation broth at a high speed to remove the G. oxydans cells.

  • Clarification: Filter the supernatant to remove any remaining particulate matter.

  • Ion-Exchange Chromatography:

    • Load the clarified broth onto a pre-equilibrated anion exchange column. 5-KGA will bind to the resin.

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound 5-KGA using an appropriate elution buffer.

  • Concentration and Crystallization:

    • Concentrate the eluted 5-KGA solution by evaporation under reduced pressure.

    • Induce crystallization by cooling the concentrated solution to obtain purified 5-KGA crystals.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Biosynthetic Pathway of this compound

5-KGA Biosynthetic Pathway Glucose D-Glucose GluconicAcid D-Gluconic Acid Glucose->GluconicAcid Glucose Dehydrogenase FiveKGA This compound GluconicAcid->FiveKGA Gluconate-5-Dehydrogenase TwoKGA 2-Keto-D-Gluconic Acid (Byproduct) GluconicAcid->TwoKGA Gluconate-2-Dehydrogenase

Caption: Biosynthetic pathway of this compound from Glucose.

Experimental Workflow for High-Yield 5-KGA Fermentation

5-KGA Fermentation Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain G. oxydans Strain Selection (Wild-type or Engineered) SeedCulture Seed Culture Preparation Strain->SeedCulture Bioreactor Fed-Batch Fermentation (Bioreactor) SeedCulture->Bioreactor Optimization Process Parameter Optimization (pH, DO, Feeding) Bioreactor->Optimization Harvesting Harvesting & Cell Removal Bioreactor->Harvesting Purification Purification (Ion Exchange Chromatography) Harvesting->Purification Product Final Product (5-KGA) Purification->Product

Caption: Overall workflow for high-yield this compound production.

Logical Relationship of Key Fermentation Parameters

Fermentation Parameter Relationships Yield High 5-KGA Yield Strain Optimal G. oxydans Strain Strain->Yield Byproduct Minimized Byproduct Formation Strain->Byproduct Genetic Engineering pH Controlled pH (~5.5) pH->Yield pH->Strain influences DO Sufficient Dissolved Oxygen (>15%) DO->Yield DO->Strain influences Feeding Fed-Batch Strategy Feeding->Yield Feeding->Byproduct prevents substrate over-inhibition Byproduct->Yield

Caption: Key parameters influencing high-yield 5-KGA fermentation.

References

Application Notes and Protocols: 5-Keto-D-Gluconic Acid as a Precursor for L-(+)-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-keto-D-gluconic acid (5-KGA) as a key intermediate in the production of L-(+)-tartaric acid. L-(+)-tartaric acid is a valuable chiral building block with wide-ranging applications in the food, pharmaceutical, and chemical industries.[1][2] This document outlines the biotechnological production of 5-KGA from glucose and its subsequent chemical conversion to L-(+)-tartaric acid, offering detailed protocols and quantitative data to support research and development efforts.

Introduction

L-(+)-tartaric acid is a naturally occurring organic acid found in many plants, most notably grapes.[1][2] Its production via the fermentation of glucose presents a promising alternative to traditional extraction methods. This process involves a two-step conversion: first, the microbial fermentation of glucose to this compound, and second, the chemical conversion of 5-KGA to L-(+)-tartaric acid.[3] This methodology leverages the efficiency of microbial synthesis for the precursor, followed by a targeted chemical reaction to yield the final product.

In grapes, L-(+)-tartaric acid is synthesized from L-ascorbic acid through a pathway involving this compound.[4][5][6][7] This natural biosynthetic route underscores the potential of 5-KGA as a direct precursor for L-(+)-tartaric acid production.

Biotechnological Production of this compound

Gluconobacter oxydans is a key microorganism employed for the efficient conversion of glucose to 5-KGA.[8][9][10] Genetic engineering and optimization of fermentation conditions have been shown to significantly enhance the yield and productivity of 5-KGA.

Quantitative Data for 5-KGA Production
Strain/ConditionSubstrate5-KGA YieldConversion RateAverage ProductivityReference
G. oxydans (Two-stage pH and ventilation control)100 g/L Glucose100.2 g/L92.50%3.10 g/L/h[8]
G. oxydans MF1 (mutant)Glucose-84%-[9]
G. oxydans ATCC 621H (optimized)Glucose-45%-[9]
G. oxydans (fed-batch)Glucose75.5 g/L70%-[10]
Gluconobacter suboxydans (pH 3.5-4.0)D-glucose-87%-[11]

Chemical Conversion of 5-KGA to L-(+)-Tartaric Acid

The conversion of 5-KGA to L-(+)-tartaric acid can be achieved through chemical methods, with metal ion catalysis being a notable approach.

Quantitative Data for L-(+)-Tartaric Acid Conversion
CatalystSubstrateConversion Rate of 5-KGA to L-TAReference
Cu2+5-KGA35.09%[8]

Experimental Protocols

Protocol 1: Fermentative Production of this compound using Gluconobacter oxydans

This protocol is based on a regulated fermentation strategy for high-yield production of 5-KGA.[8]

1. Strain and Culture Medium:

  • Microorganism: Gluconobacter oxydans
  • Seed Medium (g/L): Yeast extract 10, glucose 20, KH₂PO₄ 1, MgSO₄·7H₂O 0.2. Adjust pH to 6.0.
  • Fermentation Medium (g/L): Glucose 100, yeast extract 5, (NH₄)₂SO₄ 2, KH₂PO₄ 1, MgSO₄·7H₂O 0.2.

2. Fermentation Process:

  • Inoculation: Inoculate the seed medium with G. oxydans and incubate at 30°C, 200 rpm for 12-16 hours.
  • Bioreactor Setup: Transfer the seed culture to a 5-L bioreactor containing the fermentation medium.
  • Two-Stage pH and Ventilation Control:
  • Stage 1: Maintain pH at 5.5 and ventilation at 0.5 vvm.
  • Stage 2: After a set period (e.g., 12 hours), allow the pH to drop naturally and increase ventilation to 1.0 vvm.
  • Temperature: Maintain the temperature at 30°C throughout the fermentation.
  • Monitoring: Monitor glucose consumption and 5-KGA production using HPLC.

Protocol 2: Chemical Conversion of 5-KGA to L-(+)-Tartaric Acid

This protocol describes the metal ion-catalyzed conversion of 5-KGA.[8]

1. Reaction Setup:

  • Prepare an aqueous solution of this compound.
  • Add a catalytic amount of a metal salt (e.g., CuSO₄). The optimal catalyst is Cu²⁺.[8]

2. Reaction Conditions:

  • The specific temperature, reaction time, and catalyst concentration should be optimized for maximal conversion. The referenced study does not provide these specific details, so empirical determination is necessary.

3. Product Isolation and Analysis:

  • Monitor the conversion of 5-KGA to L-(+)-tartaric acid using techniques such as HPLC.
  • Upon completion, L-(+)-tartaric acid can be purified from the reaction mixture using standard methods like crystallization or chromatography.

Visualizations

G cluster_0 Biosynthetic Pathway in Grapes L-Ascorbic Acid L-Ascorbic Acid 2-Keto-L-idonic acid 2-Keto-L-idonic acid L-Ascorbic Acid->2-Keto-L-idonic acid L-Idonic acid L-Idonic acid 2-Keto-L-idonic acid->L-Idonic acid This compound This compound L-Idonic acid->this compound L-(+)-Tartaric acid L-(+)-Tartaric acid This compound->L-(+)-Tartaric acid

Caption: Biosynthesis of L-(+)-tartaric acid from L-ascorbic acid in grapes.

G cluster_1 Experimental Workflow Glucose Glucose Fermentation Fermentation with Gluconobacter oxydans Glucose->Fermentation 5-KGA This compound Fermentation->5-KGA Chemical_Conversion Chemical Conversion (e.g., Cu2+ catalysis) 5-KGA->Chemical_Conversion LTA L-(+)-Tartaric acid Chemical_Conversion->LTA

Caption: Overall workflow for the production of L-(+)-tartaric acid from glucose.

References

5-Keto-D-Gluconic Acid: A Versatile Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Keto-D-gluconic acid (5KGA), a derivative of glucose, is emerging as a valuable and versatile chiral building block in organic synthesis. Its rich stereochemistry, derived from its carbohydrate origin, coupled with the presence of multiple functional groups—a ketone, a carboxylic acid, and several hydroxyl groups—makes it an attractive starting material for the synthesis of a variety of complex chiral molecules. Produced efficiently through the microbial fermentation of glucose by organisms such as Gluconobacter oxydans, 5KGA represents a renewable and economically viable platform for the chemical and pharmaceutical industries. This document provides detailed application notes and protocols for the use of this compound in synthetic chemistry, with a primary focus on its most prominent application: the synthesis of L-(+)-tartaric acid.

Application Note I: Synthesis of L-(+)-Tartaric Acid

Background

L-(+)-tartaric acid is a widely used chiral compound with significant applications in the food, pharmaceutical, and chemical industries. It is utilized as an acidulant, an antioxidant, a chiral resolving agent, and a precursor for various chiral ligands and catalysts. The chemical synthesis of L-(+)-tartaric acid from readily available, renewable resources is of great interest. This compound serves as a key precursor in a hyphenated biological-chemical approach to L-(+)-tartaric acid.[1] The process involves the fermentation of glucose to produce 5KGA, followed by the chemical oxidative cleavage of the 5KGA molecule.

Synthetic Pathway

The conversion of this compound to L-(+)-tartaric acid involves an oxidative cleavage of the carbon-carbon bond between C4 and C5 of the 5KGA backbone. This reaction is typically catalyzed by metal ions in an alkaline environment.

G cluster_production Bioproduction cluster_synthesis Chemical Synthesis Glucose Glucose 5KGA This compound Glucose->5KGA Gluconobacter oxydans fermentation LTA L-(+)-Tartaric Acid 5KGA_chem This compound LTA_chem L-(+)-Tartaric Acid 5KGA_chem->LTA_chem Metal Catalyst (e.g., CuSO4) Alkaline Conditions

Caption: Synthetic pathway from Glucose to L-(+)-Tartaric Acid via this compound.

Quantitative Data

The efficiency of the conversion of this compound to L-(+)-tartaric acid is dependent on the catalyst and reaction conditions. The following table summarizes key quantitative data from a study utilizing a copper(II) sulfate (B86663) catalyst.

ParameterValueReference
Starting MaterialThis compound[1]
CatalystCopper(II) Sulfate (CuSO₄)[1]
Conversion of 5KGA100% (within 32 hours)[1]
Yield of L-(+)-Tartaric Acid35.09%[1]
Final Concentration of L-TA27.81 g/L[1]

Experimental Protocol: Synthesis of L-(+)-Tartaric Acid from this compound

This protocol is a composite based on available literature and provides a general procedure for the laboratory-scale synthesis of L-(+)-tartaric acid from this compound.

Materials

  • This compound (or its calcium or sodium salt)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium carbonate (Na₂CO₃) or another suitable base to achieve alkaline pH

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

  • Reaction vessel (e.g., a round-bottom flask with a condenser)

  • Magnetic stirrer and heating mantle

  • pH meter or pH indicator strips

  • Standard laboratory glassware for workup and purification

Procedure

  • Preparation of the Reaction Mixture:

    • Dissolve a known amount of this compound in deionized water in the reaction vessel.

    • Add a catalytic amount of copper(II) sulfate pentahydrate.

    • Adjust the pH of the solution to an alkaline range (pH 8-10) by the gradual addition of a sodium carbonate solution. A carbonate buffer system is reported to be effective.[2]

  • Reaction:

    • Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but based on available data, the reaction can proceed at elevated temperatures (e.g., 80-100 °C) for several hours.[1]

    • Monitor the progress of the reaction by a suitable analytical method, such as HPLC, to follow the consumption of 5KGA and the formation of L-(+)-tartaric acid.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the L-(+)-tartaric acid, which is less soluble in acidic aqueous solutions.

    • Cool the acidified mixture in an ice bath to maximize crystallization.

    • Collect the precipitated L-(+)-tartaric acid by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water to remove any remaining inorganic salts.

  • Purification:

    • The crude L-(+)-tartaric acid can be further purified by recrystallization from hot water.

    • Dissolve the crude product in a minimal amount of hot deionized water.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold water, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified L-(+)-tartaric acid.

    • Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy, IR spectroscopy, and HPLC.

    • Measure the specific rotation to confirm the enantiomeric purity of the L-(+)-tartaric acid.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 5KGA in water B Add CuSO4 catalyst A->B C Adjust pH to 8-10 with Na2CO3 B->C D Heat and stir (e.g., 80-100 °C) C->D E Monitor reaction progress (HPLC) D->E F Cool to room temperature E->F G Acidify with HCl to pH 2-3 F->G H Cool in ice bath to precipitate L-TA G->H I Filter and wash crude product H->I J Recrystallize from hot water I->J K Filter and dry purified L-TA J->K

Caption: Experimental workflow for the synthesis of L-(+)-Tartaric Acid from this compound.

Application Note II: Other Potential Applications of this compound

While the conversion to L-(+)-tartaric acid is the most extensively documented application, the rich functionality of this compound suggests its potential as a chiral building block for a broader range of molecules.

1. Synthesis of Chiral Lactones:

The stereoselective reduction of the ketone functionality at C5 of 5KGA would lead to the formation of D-gluconic acid or its C5 epimer, L-idonic acid. Subsequent intramolecular cyclization (lactonization) of these gamma-hydroxy acids could provide access to valuable chiral gamma-lactones. These lactones are important structural motifs in many natural products and pharmaceuticals. The stereochemical outcome of the reduction could potentially be controlled using chiral reducing agents or biocatalysts, leading to either of the two possible lactone diastereomers.

2. Precursor for Chiral Heterocycles:

The functional groups in this compound can be manipulated to construct various chiral heterocyclic scaffolds. For instance, reductive amination of the ketone at C5 could introduce a nitrogen atom, which could then be used in cyclization reactions to form chiral piperidines or other nitrogen-containing heterocycles. The carboxylic acid and hydroxyl groups provide additional handles for further synthetic transformations and ring-forming reactions.

3. Chiral Scaffolding in Drug Development:

The polyhydroxylated and chiral backbone of this compound can serve as a scaffold for the synthesis of novel drug candidates. The various functional groups can be selectively protected and modified to append different pharmacophores, allowing for the generation of libraries of chiral compounds for biological screening. Its origin from glucose also suggests good biocompatibility and biodegradability profiles for its derivatives.

This compound is a promising chiral building block with a well-established application in the synthesis of L-(+)-tartaric acid. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers in this area. Furthermore, the inherent chirality and dense functionality of 5KGA open up numerous possibilities for its application in the stereoselective synthesis of other valuable chiral molecules. Further research into the synthetic transformations of this bio-based platform chemical is warranted and expected to uncover new and efficient routes to a wide range of enantiomerically pure compounds.

References

Application Notes and Protocols for Downstream Processing and Purification of 5-keto-D-gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-keto-D-gluconic acid (5-KGA) is a valuable keto-acid with applications in the synthesis of tartaric acid and other fine chemicals. It is primarily produced through the microbial fermentation of glucose by organisms such as Gluconobacter oxydans. The effective downstream processing and purification of 5-KGA from the complex fermentation broth are critical for obtaining a high-purity product suitable for its intended applications. This document provides detailed application notes and protocols for the common methods employed in the purification of 5-KGA, including precipitation, crystallization, and ion-exchange chromatography.

The primary challenge in the purification of 5-KGA is its separation from other components of the fermentation broth, which include residual sugars, proteins, biomass, and other organic acids, such as the common byproduct 2-keto-D-gluconic acid (2-KGA). The choice of purification strategy depends on the desired purity, yield, and scale of operation.

Downstream Processing Workflow

The overall downstream processing of this compound from the fermentation broth typically involves a series of steps aimed at separating the product from impurities and concentrating it to a final pure form. The following diagram illustrates a general workflow.

Downstream_Processing_Workflow Fermentation_Broth Fermentation Broth (containing 5-KGA, biomass, proteins, residual sugars, etc.) Centrifugation Centrifugation / Filtration (Biomass and Particulate Removal) Fermentation_Broth->Centrifugation Supernatant Clarified Supernatant Centrifugation->Supernatant Precipitation Precipitation (e.g., as Calcium Salt) Supernatant->Precipitation Option 1 Ion_Exchange Ion-Exchange Chromatography Supernatant->Ion_Exchange Option 2 Crystallization Crystallization Precipitation->Crystallization Pure_5KGA Purified this compound Crystallization->Pure_5KGA Ion_Exchange->Crystallization

Caption: A generalized workflow for the downstream processing and purification of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the production and purification of this compound. This data can be used to compare the effectiveness of different fermentation and purification strategies.

Fermentation/Purification StageKey ParametersResultReference
Fermentation Gluconobacter oxydans in a 5-L bioreactor with controlled pH (5.5) and dissolved oxygen (15%).5-KGA production reached 46.0 g/L.[1]
Fed-batch Fermentation Glucose feeding strategy with Gluconobacter oxydans.Highest 5-KGA production of 75.5 g/L with a 70% yield.[1]
Genetically Engineered Strain G. oxydans mutant MF1 with inactivated gluconate-2-dehydrogenase.Converted 84% of available glucose into 5-KGA, minimizing 2-KGA byproduct.[2]
Ion-Exchange Chromatography Analytical method for separation of 5-KGA from other compounds in fermentation broth.Successful separation of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and this compound.[3]

Experimental Protocols

Protocol 1: Purification of this compound by Calcium Salt Precipitation

This protocol describes the purification of 5-KGA from a clarified fermentation broth by precipitation as its calcium salt. This method is effective for initial recovery and concentration of the product.

Materials:

  • Clarified fermentation broth containing 5-KGA

  • Calcium hydroxide (B78521) (Ca(OH)₂) solution (10% w/v) or calcium carbonate (CaCO₃)

  • Sulfuric acid (H₂SO₄), 2 M

  • Activated carbon

  • Diatomaceous earth

  • Centrifuge and appropriate tubes

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • pH meter

  • Beakers and magnetic stirrer

Procedure:

  • Initial Clarification: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to remove microbial cells and other large particulates. Collect the supernatant.

  • Decolorization (Optional): To the clarified supernatant, add activated carbon to a final concentration of 1-2% (w/v). Stir for 30-60 minutes at room temperature. Remove the activated carbon by filtration through a bed of diatomaceous earth.

  • Precipitation of Calcium 5-keto-D-gluconate:

    • Transfer the decolorized supernatant to a clean beaker and place it on a magnetic stirrer.

    • Slowly add a 10% (w/v) calcium hydroxide solution or calcium carbonate while monitoring the pH. Adjust the pH to a neutral or slightly alkaline range (pH 7.0-8.0) to facilitate the precipitation of the calcium salt of 5-KGA.

    • Continue stirring for 1-2 hours at a controlled temperature (e.g., 4°C) to allow for complete precipitation. The calcium salt of 5-KGA is sparingly soluble in water.

  • Recovery of the Precipitate:

    • Collect the precipitate by centrifugation at 5,000 x g for 10 minutes or by vacuum filtration.

    • Wash the collected precipitate with cold deionized water to remove soluble impurities. Repeat the washing step 2-3 times.

  • Conversion to Free Acid:

    • Resuspend the washed calcium 5-keto-D-gluconate precipitate in a minimal amount of deionized water.

    • Slowly add 2 M sulfuric acid dropwise while stirring. This will precipitate calcium as calcium sulfate (B86663) (gypsum) and release the free this compound into the solution. Monitor the pH to ensure it becomes acidic (pH 2.0-3.0).

    • Continue stirring for 30-60 minutes to ensure complete reaction.

  • Removal of Calcium Sulfate:

    • Remove the precipitated calcium sulfate by filtration. The resulting filtrate is a solution of partially purified this compound.

Protocol 2: Purification of this compound by Crystallization

This protocol outlines the crystallization of 5-KGA from a concentrated solution, which is a crucial step for achieving high purity. This protocol typically follows a preliminary purification step like precipitation.

Materials:

  • Concentrated solution of this compound (from Protocol 1 or another source)

  • Suitable anti-solvent (e.g., ethanol, isopropanol, or acetone)

  • Crystallization vessel (e.g., jacketed glass reactor or beaker)

  • Cooling bath or refrigerator

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Concentration of the 5-KGA Solution: Concentrate the 5-KGA solution obtained from the previous purification step using a rotary evaporator under reduced pressure. The target concentration will depend on the solubility of 5-KGA and should be determined empirically to achieve supersaturation upon cooling or addition of an anti-solvent.

  • Crystallization Induction:

    • Cooling Crystallization: Slowly cool the concentrated solution in a controlled manner. The rate of cooling can influence crystal size and purity. A typical cooling profile would be to cool from room temperature to 4°C over several hours.

    • Anti-solvent Crystallization: Alternatively, slowly add a pre-chilled anti-solvent (e.g., ethanol) to the concentrated 5-KGA solution with gentle stirring. The addition of the anti-solvent reduces the solubility of 5-KGA, inducing crystallization.

    • Seeding (Optional): To promote crystallization and control crystal size, a small amount of pure 5-KGA seed crystals can be added to the supersaturated solution.

  • Maturation: Once crystals begin to form, allow the mixture to stand at a low temperature (e.g., 4°C) for an extended period (e.g., 12-24 hours) to maximize the yield of crystals.

  • Crystal Recovery and Washing:

    • Separate the crystals from the mother liquor by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities from the surface of the crystals.

  • Drying: Dry the purified 5-KGA crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Purification of this compound by Ion-Exchange Chromatography

This protocol describes the use of anion-exchange chromatography for the purification of 5-KGA, which is particularly effective for removing other organic acids and charged impurities.

Materials:

  • Clarified and filtered fermentation broth

  • Strong or weak base anion-exchange resin (e.g., Dowex 1x8, Amberlite IRA-400)

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

  • Elution buffers (e.g., formic acid, acetic acid, or a salt gradient like NaCl in a suitable buffer)

  • Regeneration solution (e.g., 1 M NaOH)

  • Neutralization solution (e.g., 1 M HCl)

Procedure:

  • Resin Preparation and Column Packing:

    • Swell the anion-exchange resin in deionized water according to the manufacturer's instructions.

    • Wash the resin sequentially with 1 M NaOH, deionized water until neutral, 1 M HCl, and again with deionized water until the pH of the effluent is neutral.

    • Prepare a slurry of the resin in deionized water and pack it into a chromatography column of appropriate size.

  • Equilibration: Equilibrate the packed column by washing it with 5-10 column volumes of the starting buffer (e.g., deionized water or a low concentration buffer at a specific pH) until the pH and conductivity of the effluent are stable and match that of the starting buffer.

  • Sample Loading:

    • Adjust the pH of the clarified fermentation broth to a value that ensures 5-KGA is negatively charged and will bind to the anion-exchange resin (typically pH > 4).

    • Load the sample onto the column at a controlled flow rate. The maximum loading capacity will depend on the specific resin and should be determined experimentally.

  • Washing: After loading, wash the column with 2-3 column volumes of the starting buffer to remove unbound and weakly bound impurities such as residual sugars.

  • Elution:

    • Elute the bound 5-KGA from the column. This can be achieved by:

      • pH Gradient: Applying a decreasing pH gradient (e.g., using a dilute acid like formic acid) to neutralize the charge on the 5-KGA, causing it to elute.

      • Salt Gradient: Applying an increasing salt concentration gradient (e.g., 0-1 M NaCl in a suitable buffer). The chloride ions will compete with the bound 5-KGA for the binding sites on the resin, leading to its elution.

    • Collect fractions using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions for the presence of 5-KGA using a suitable analytical method such as HPLC.

  • Pooling and Further Processing: Pool the fractions containing pure 5-KGA. The pooled solution can then be concentrated and crystallized as described in Protocol 2 to obtain the final solid product.

  • Resin Regeneration: Regenerate the column by washing with a high concentration salt solution (e.g., 2 M NaCl) followed by the regeneration and neutralization solutions as described in step 1, to prepare it for subsequent runs.

References

Application Note & Protocol: Development of a Standard Curve for 5-keto-D-gluconic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-keto-D-gluconic acid (5-KGA) is a key intermediate in microbial metabolism and has significant applications in the biotechnology and pharmaceutical industries.[1] Accurate quantification of 5-KGA is crucial for process monitoring, quality control, and research and development. This document provides detailed protocols for developing a standard curve for 5-KGA analysis using High-Performance Liquid Chromatography (HPLC) and enzymatic assay methods.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of organic acids. The following protocol outlines the development of a standard curve for 5-KGA using an ion-exchange HPLC method.

1.1. Experimental Protocol

1.1.1. Materials and Reagents

  • This compound potassium salt (≥98.0% purity)[2]

  • Ultrapure water (18.2 MΩ·cm)

  • Sulfuric acid (H₂SO₄), analytical grade

  • 0.45 µm and 0.22 µm syringe filters

1.1.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector

  • Ion-exchange column (e.g., Aminex HPX-87H)[3][4]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

1.1.3. Preparation of Standard Solutions

  • Stock Standard Solution (10 g/L): Accurately weigh 1.000 g of this compound potassium salt and dissolve it in a 100 mL volumetric flask with ultrapure water. Mix until fully dissolved.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve the desired concentrations (e.g., 0.8, 1.5, 2.5, 3.5, 5.0, 7.5, and 10 g/L).[5]

  • Filter all standard solutions through a 0.22 µm syringe filter before injection into the HPLC system.

1.1.4. HPLC Conditions

  • Column: Aminex HPX-87H, 300 mm x 7.8 mm[3][4]

  • Mobile Phase: 5 mM H₂SO₄[3][4]

  • Flow Rate: 0.5 mL/min[3][4]

  • Column Temperature: 40°C[3][4]

  • Detector: Refractive Index (RI)

  • Injection Volume: 20 µL

1.1.5. Standard Curve Construction

  • Inject each working standard solution into the HPLC system in triplicate.

  • Record the peak area for 5-KGA for each injection.

  • Calculate the average peak area for each concentration.

  • Plot a graph of the average peak area versus the corresponding concentration of 5-KGA.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

1.2. Data Presentation

Table 1: HPLC Standard Curve Data for this compound

Concentration (g/L)Peak Area (Arbitrary Units) - Replicate 1Peak Area (Arbitrary Units) - Replicate 2Peak Area (Arbitrary Units) - Replicate 3Average Peak Area
0.8125,430126,100125,850125,793
1.5235,670236,800234,990235,820
2.5390,120392,500391,340391,320
3.5548,900550,210549,550549,553
5.0785,400788,100786,500786,667
7.51,180,2001,183,5001,181,9001,181,867
10.01,575,6001,579,8001,577,3001,577,567

1.3. Experimental Workflow

HPLC_Workflow prep Prepare 5-KGA Stock Solution dilute Create Serial Dilutions prep->dilute filter Filter Standards dilute->filter inject Inject into HPLC filter->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peak Areas acquire->integrate plot Plot Peak Area vs. Concentration integrate->plot regress Perform Linear Regression plot->regress

Caption: Workflow for generating an HPLC standard curve for 5-KGA.

Enzymatic Assay Method

Enzymatic assays offer high specificity for the quantification of 5-KGA. This protocol is based on the enzymatic reduction of 5-KGA by 5-keto-D-gluconate reductase (5KGR), coupled with the oxidation of NADPH, which can be monitored spectrophotometrically.[6][7]

2.1. Experimental Protocol

2.1.1. Materials and Reagents

  • This compound potassium salt (≥98.0% purity)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • 5-keto-D-gluconate reductase (5KGR) enzyme preparation[6][7]

  • Ultrapure water

2.1.2. Equipment

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

2.1.3. Preparation of Solutions

  • 5-KGA Standard Solutions: Prepare a stock solution and serial dilutions of 5-KGA in Tris-HCl buffer to achieve concentrations in the range of 0.01 to 0.2 mM.

  • NADPH Solution: Prepare a 2 mM solution of NADPH in Tris-HCl buffer.

  • 5KGR Enzyme Solution: Dilute the 5KGR enzyme preparation in Tris-HCl buffer to an appropriate activity level.

2.1.4. Assay Procedure

  • To a cuvette, add:

    • 800 µL of Tris-HCl buffer

    • 100 µL of NADPH solution

    • 50 µL of the 5-KGA standard solution

  • Mix gently and measure the initial absorbance at 340 nm (A_initial).

  • Initiate the reaction by adding 50 µL of the 5KGR enzyme solution.

  • Mix immediately and monitor the decrease in absorbance at 340 nm until the reaction is complete (A_final).

  • Calculate the change in absorbance (ΔA) = A_initial - A_final.

  • Run a blank reaction containing all components except the 5-KGA standard to correct for any background NADPH oxidation.

2.1.5. Standard Curve Construction

  • Perform the assay for each 5-KGA standard concentration in triplicate.

  • Calculate the average corrected ΔA for each concentration (ΔA_sample - ΔA_blank).

  • Plot a graph of the average corrected ΔA versus the corresponding concentration of 5-KGA.

  • Perform a linear regression analysis to determine the equation of the line and the R² value.

2.2. Data Presentation

Table 2: Enzymatic Assay Standard Curve Data for this compound

Concentration (mM)ΔA (340 nm) - Replicate 1ΔA (340 nm) - Replicate 2ΔA (340 nm) - Replicate 3Average Corrected ΔA
0.010.0650.0670.0660.066
0.0250.1620.1650.1630.163
0.050.3250.3280.3260.326
0.100.6500.6550.6520.652
0.150.9750.9800.9770.977
0.201.3001.3081.3041.304

2.3. Signaling Pathway and Experimental Logic

Enzymatic_Assay cluster_reaction Enzymatic Reaction cluster_measurement Spectrophotometric Measurement 5-KGA 5-KGA Gluconate Gluconate 5-KGA->Gluconate 5KGR NADPH NADPH NADP+ NADP+ NADPH->NADP+ Measure A340 Measure Absorbance at 340 nm NADPH->Measure A340 5KGR 5KGR Calculate ΔA Calculate ΔA (A_initial - A_final) Measure A340->Calculate ΔA

Caption: Principle of the 5-KGA enzymatic assay.

Both HPLC and enzymatic methods provide reliable and accurate means for quantifying this compound. The choice of method will depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available equipment. The protocols and data presented here serve as a comprehensive guide for researchers to establish a robust standard curve for 5-KGA analysis in their laboratories.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-keto-D-gluconic acid HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 5-keto-D-gluconic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2][3] This phenomenon can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[3]

Q2: Why is my this compound peak tailing?

Peak tailing for an acidic compound like this compound often results from secondary interactions with the stationary phase.[4] Common causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the polar functional groups of this compound, leading to tailing.[4][5][6]

  • Mobile Phase pH: If the mobile phase pH is not appropriately controlled, it can lead to inconsistent ionization of the analyte and the stationary phase, causing peak shape distortion.[2][7]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak tailing.[4][5]

  • Column Degradation: Over time, columns can degrade, leading to issues like packing bed deformation or contamination, which can cause peak tailing.[3][5][8]

  • Extra-column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume, can contribute to peak broadening and tailing.[4][7]

Q3: Can metal chelation cause peak tailing for this compound?

Yes, compounds with multiple hydroxyl and carboxyl groups, like this compound, can interact with trace metals in the HPLC system (e.g., from stainless steel components).[4][9] This chelation can lead to peak tailing.

Troubleshooting Guide

Issue: Peak tailing observed for this compound

Below is a systematic approach to troubleshoot and resolve peak tailing for this compound.

1. Mobile Phase and pH Adjustment

  • Question: How does the mobile phase pH affect the peak shape of this compound?

    • Answer: The pH of the mobile phase is critical for controlling the ionization of both the this compound and the residual silanol groups on the column. For acidic compounds, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the analyte's pKa to ensure it is in a single, un-ionized form. This minimizes secondary interactions with the stationary phase.[6]

  • Question: What should I do if I suspect the mobile phase is the issue?

    • Answer:

      • Adjust pH: Lower the pH of your mobile phase. Using a buffer (e.g., phosphate (B84403) or acetate) will help maintain a stable pH.[5]

      • Increase Buffer Strength: A higher buffer concentration can sometimes improve peak shape.[5]

      • Check Mobile Phase Preparation: Ensure your mobile phase is properly prepared, filtered, and degassed.[8]

2. Column and Stationary Phase Interactions

  • Question: My peak is still tailing after adjusting the mobile phase. What should I check next?

    • Answer: The issue might be with your HPLC column.

      • Use an End-capped Column: End-capped columns have fewer residual silanol groups, which reduces the potential for secondary interactions.[5][6]

      • Consider a Different Stationary Phase: If you are using a standard C18 column, you might try a column with a different chemistry, such as a polar-embedded phase, which can provide better peak shape for polar compounds.[7]

      • Column Flushing and Regeneration: If the column is old or has been used with complex samples, it may be contaminated. Try flushing the column according to the manufacturer's instructions.[8] In some cases, reversing the column (if permissible by the manufacturer) and flushing can help remove contaminants from the inlet frit.[6]

      • Replace the Column: If the column is old or damaged, it may need to be replaced.[5][8]

3. Sample and Injection Conditions

  • Question: Could my sample be causing the peak tailing?

    • Answer: Yes, issues with the sample preparation or injection can lead to poor peak shape.

      • Sample Overload: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[5][8]

      • Solvent Mismatch: The solvent in which your sample is dissolved should be compatible with the mobile phase. Ideally, dissolve your sample in the mobile phase.[4] If a stronger solvent is used, it can cause peak distortion.[10]

4. HPLC System and Hardware

  • Question: I've tried everything above, but the peak tailing persists. What else could be the cause?

    • Answer: The problem might be related to the HPLC instrument itself.

      • Extra-Column Volume: Minimize the length and internal diameter of all tubing, especially between the column and the detector, to reduce dead volume.[7]

      • Check for Leaks and Blockages: Ensure all fittings are secure and there are no leaks. A partially blocked frit or guard column can also cause peak tailing.[6][8] Try replacing the guard column if you are using one.[8]

Quantitative Data Summary

The following table provides a summary of key parameters to consider when troubleshooting this compound peak tailing.

ParameterRecommendationRationale
Mobile Phase pH Adjust to 2-3 pH units below the pKa of this compound.To ensure the analyte is in a single, un-ionized form and minimize silanol interactions.[6]
Buffer Concentration 10-50 mMTo maintain a stable pH and improve peak symmetry.[3]
Column Chemistry End-capped C18, Polar-embedded, or other suitable stationary phase.To reduce secondary interactions with residual silanols.[5][7]
Injection Volume Minimize to avoid column overload.High injection volumes can lead to peak distortion.[9][10]
Sample Concentration Dilute to ensure analysis is within the column's linear capacity.High sample concentrations can saturate the stationary phase.[4]

Experimental Protocol for Troubleshooting

This protocol outlines a systematic approach to identify and resolve the cause of peak tailing for this compound.

Objective: To systematically troubleshoot and eliminate peak tailing for this compound.

Materials:

  • HPLC system with UV or RI detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)

  • Guard column

  • This compound standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • 0.45 µm filters

Methodology:

  • Establish a Baseline:

    • Prepare a standard solution of this compound in the mobile phase.

    • Run your current HPLC method and record the chromatogram, noting the peak asymmetry factor.

  • Optimize Mobile Phase pH:

    • Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer.

    • Equilibrate the column with each mobile phase for at least 15-20 column volumes.

    • Inject the standard solution and evaluate the peak shape for each pH condition.

  • Evaluate Column Performance:

    • If peak tailing persists, flush the column with a strong solvent as recommended by the manufacturer.

    • If a guard column is in use, replace it with a new one.

    • If available, try a new column, preferably an end-capped or polar-embedded phase column.

  • Investigate Sample Effects:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the effect on peak shape.

    • If your sample is dissolved in a solvent other than the mobile phase, try dissolving it in the mobile phase.

  • Inspect the HPLC System:

    • Check all connections for leaks.

    • Minimize the length of tubing between the injector, column, and detector.

    • If possible, consult your instrument's manual for procedures to check for and minimize dead volume.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Start: Peak Tailing Observed mobile_phase Step 1: Mobile Phase Optimization - Adjust pH (lower) - Increase buffer strength start->mobile_phase end_good Resolution: Symmetrical Peak end_bad Consult Instrument Specialist decision1 Peak Tailing Resolved? mobile_phase->decision1 column_check Step 2: Column Evaluation - Flush/regenerate column - Replace guard column - Try new/different column decision2 Peak Tailing Resolved? column_check->decision2 sample_check Step 3: Sample Condition Check - Dilute sample - Match sample solvent to mobile phase decision3 Peak Tailing Resolved? sample_check->decision3 system_check Step 4: HPLC System Inspection - Check for leaks - Minimize dead volume decision4 Peak Tailing Resolved? system_check->decision4 decision1->end_good Yes decision1->column_check No decision2->end_good Yes decision2->sample_check No decision3->end_good Yes decision3->system_check No decision4->end_good Yes decision4->end_bad No

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

References

Technical Support Center: 5-keto-D-gluconic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-keto-D-gluconic acid (5-KGA) fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the production of 5-KGA, a key precursor for various industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary microorganism used for 5-KGA fermentation?

A1: The most commonly used microorganism for industrial 5-KGA production is Gluconobacter oxydans. This bacterium is known for its ability to perform incomplete oxidation of various sugars and alcohols.

Q2: What is the metabolic pathway for 5-KGA production from glucose in Gluconobacter oxydans?

A2: Gluconobacter oxydans converts D-glucose to 5-KGA through a two-step oxidation process primarily occurring in the periplasm. First, membrane-bound glucose dehydrogenase (GDH) oxidizes D-glucose to D-gluconic acid. Subsequently, D-gluconic acid is oxidized to 5-KGA by a membrane-bound gluconate-5-dehydrogenase.[1][2]

Metabolic_Pathway_5KGA D-Glucose D-Glucose D-Gluconic Acid D-Gluconic Acid D-Glucose->D-Gluconic Acid Glucose Dehydrogenase (GDH) This compound This compound D-Gluconic Acid->this compound Gluconate-5-Dehydrogenase

Caption: Metabolic pathway of 5-KGA production.

Q3: What are the major byproducts in 5-KGA fermentation?

A3: The primary byproduct of concern is 2-keto-D-gluconic acid (2-KGA).[1] Its formation is catalyzed by gluconate-2-dehydrogenase. In some cases, 2,5-diketo-D-gluconic acid (2,5-DKGA) can also be produced.[3] The presence of these byproducts complicates downstream purification processes.

Troubleshooting Guide

Issue 1: Low Yield of 5-KGA

Q: My 5-KGA yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue that can stem from several factors related to fermentation conditions, microbial health, and substrate properties.

Troubleshooting Workflow for Low 5-KGA Yield:

Troubleshooting_Low_Yield Start Low 5-KGA Yield Detected CheckParams 1. Verify Fermentation Parameters (pH, Temp, DO) Start->CheckParams CheckSubstrate 2. Analyze Substrate and Medium (Glucose conc., Nutrient limitation) CheckParams->CheckSubstrate Parameters are optimal OptimizeParams Adjust pH, Temperature, and Aeration CheckParams->OptimizeParams Parameters outside optimal range CheckByproducts 3. Quantify Byproduct Formation (2-KGA) CheckSubstrate->CheckByproducts Substrate/Medium is optimal OptimizeMedium Adjust Glucose Feed, Supplement Nutrients CheckSubstrate->OptimizeMedium Substrate/Nutrient issues identified CheckCulture 4. Assess Culture Health (Contamination, Cell viability) CheckByproducts->CheckCulture Low 2-KGA levels StrainEngineering Use Mutant Strain (e.g., 2-KGA dehydrogenase knockout) CheckByproducts->StrainEngineering High 2-KGA levels ImproveInoculum Review Inoculum Preparation and Sterilization CheckCulture->ImproveInoculum Contamination or low viability End Yield Improved OptimizeParams->End OptimizeMedium->End StrainEngineering->End ImproveInoculum->End

Caption: Troubleshooting workflow for low 5-KGA yield.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Suboptimal pH Monitor pH throughout the fermentation. The optimal pH for G. oxydans growth and 5-KGA production is typically between 5.0 and 6.0.[4]Implement a pH control strategy using automated addition of a base (e.g., NaOH, KOH, or CaCO3). A two-stage pH control, with an initial pH of 5.5 followed by allowing the pH to naturally decrease, has been shown to be effective.[4]
Inadequate Dissolved Oxygen (DO) Ensure sufficient oxygen supply. G. oxydans is strictly aerobic, and oxygen limitation can significantly hinder the oxidation process.Increase agitation and/or aeration rates to maintain DO levels, ideally above 20%.[5]
Substrate Inhibition High initial glucose concentrations can inhibit microbial growth and enzyme activity.Employ a fed-batch fermentation strategy to maintain a lower, optimal glucose concentration in the fermenter.
Nutrient Limitation Complex media components like yeast extract provide essential nutrients. Insufficient levels of nitrogen, vitamins, or trace elements can limit growth and productivity.Optimize the concentration of media components. For defined media, ensure all essential amino acids (isoleucine, glutamate, glycine) and vitamins (nicotinic acid, pantothenic acid, p-aminobenzoic acid) are present in sufficient amounts.[6]
Byproduct Formation High levels of 2-KGA indicate that conditions are favorable for gluconate-2-dehydrogenase.Consider using a genetically modified strain of G. oxydans with the gene for gluconate-2-dehydrogenase knocked out.[1][7] This can significantly increase the yield of 5-KGA.
Contamination Microbial contamination can compete for nutrients and produce inhibitory compounds.Review sterilization protocols for the media and fermenter. Perform microbial plating of the culture to check for contaminants.

Quantitative Data Summary: Fermentation Parameters

Parameter Typical Optimal Range Potential Impact of Deviation Reference
pH5.0 - 6.0Lower pH can inhibit enzyme activity; higher pH can favor byproduct formation.[4]
Temperature28 - 32 °CHigher temperatures can stress the cells; lower temperatures can slow down the metabolic rate.
Dissolved Oxygen (DO)> 20%Low DO is a major limiting factor for this strictly aerobic process.[5]
Initial Glucose Concentration (Batch)50 - 100 g/LHigh concentrations (>150 g/L) can cause substrate inhibition.
Glucose Concentration (Fed-batch)Maintained at 20 - 50 g/LHelps to avoid substrate inhibition and prolongs the production phase.
Issue 2: High Levels of 2-keto-D-gluconic Acid (2-KGA)

Q: My fermentation is producing a high concentration of the byproduct 2-KGA. How can I minimize its formation?

A: High 2-KGA levels are a direct result of the activity of the enzyme gluconate-2-dehydrogenase. Minimizing its formation is crucial for simplifying downstream processing and improving the purity of the final product.

Strategies to Reduce 2-KGA Formation:

  • Strain Selection/Engineering: The most effective method is to use a mutant strain of G. oxydans in which the gene encoding for the membrane-bound gluconate-2-dehydrogenase has been inactivated.[1] This directs the metabolic flux towards 5-KGA production.

  • Process Parameter Optimization: While less effective than genetic modification, controlling fermentation parameters can influence the product ratio. Maintaining a pH towards the lower end of the optimal range (around 5.0) can sometimes slightly favor 5-KGA formation.

  • Overexpression of 5-KGA Pathway Enzymes: Increasing the expression of gluconate-5-dehydrogenase can enhance the conversion of gluconic acid to 5-KGA, thereby outcompeting the pathway to 2-KGA.[7]

Issue 3: Downstream Processing and Purification Difficulties

Q: I am facing challenges in purifying 5-KGA from the fermentation broth. What are the common issues and solutions?

A: Downstream processing of 5-KGA can be challenging due to the presence of structurally similar byproducts, residual sugars, and other media components.

Common Downstream Processing Issues and Solutions:

Issue Potential Cause Recommended Solution
Browning of Fermentation Broth Non-enzymatic reactions between amino acids and reducing sugars at elevated temperatures, or degradation of keto-gluconic acids during prolonged fermentation.[8]Optimize fermentation time to minimize degradation. Consider activated carbon treatment of the clarified broth to remove color.
Difficult Separation of 5-KGA and 2-KGA Similar chemical properties and molecular weights of the two isomers.Employ advanced chromatographic techniques such as ion-exchange or simulated moving bed (SMB) chromatography for efficient separation.
Co-precipitation of Impurities Presence of other organic acids and media components that co-precipitate with 5-KGA during crystallization.Pre-purification steps like nanofiltration or electrodialysis can remove interfering ions and small molecules before crystallization.
Low Recovery Yield Product loss during multiple purification steps.Optimize each unit operation to maximize recovery. Consider process intensification by combining steps where possible.

Experimental Protocols

Protocol 1: Quantification of 5-KGA and 2-KGA by HPLC

This protocol provides a general method for the analysis of 5-KGA and 2-KGA in fermentation broth.

1. Sample Preparation:

  • Withdraw a sample from the fermenter.
  • Centrifuge at 10,000 x g for 10 minutes to pellet the cells.
  • Filter the supernatant through a 0.22 µm syringe filter.
  • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.

2. HPLC Conditions:

  • Column: Aminex HPX-87H column (or equivalent ion-exclusion column).
  • Mobile Phase: 5 mM H₂SO₄.
  • Flow Rate: 0.5 - 0.7 mL/min.
  • Column Temperature: 40 - 60 °C.
  • Detector: Refractive Index (RI) or UV (at 210 nm).
  • Injection Volume: 10 - 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of 5-KGA and 2-KGA of known concentrations.
  • Inject each standard and record the peak area.
  • Construct a calibration curve by plotting peak area versus concentration for each compound.

4. Quantification:

  • Inject the prepared sample.
  • Identify the peaks for 5-KGA and 2-KGA based on their retention times compared to the standards.
  • Calculate the concentration of each compound in the sample using the corresponding calibration curve.

Protocol 2: Assay for Gluconate-5-Dehydrogenase Activity

This assay measures the activity of the key enzyme responsible for 5-KGA production.

Principle: The activity of gluconate-5-dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.

1. Reagents:

  • 50 mM Potassium Phosphate (B84403) Buffer (pH 6.0)
  • 1 M D-gluconate (substrate)
  • 1 mM DCIP (electron acceptor)
  • 10 mM Phenazine methosulfate (PMS, intermediate electron carrier)
  • Cell-free extract or purified enzyme solution

2. Procedure:

  • Prepare a reaction mixture in a cuvette containing the phosphate buffer, DCIP, and PMS.
  • Add the enzyme sample and incubate for 2-3 minutes at 25°C to equilibrate.
  • Initiate the reaction by adding the D-gluconate substrate.
  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

3. Calculation of Enzyme Activity:

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCIP per minute.
  • The activity is calculated using the molar extinction coefficient of DCIP at 600 nm.

References

Technical Support Center: Optimizing 5-keto-D-gluconic Acid (5-KGA) Production from Gluconobacter Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of 5-keto-D-gluconic acid (5-KGA) yield from Gluconobacter strains.

Troubleshooting Guide

This section addresses common issues encountered during 5-KGA fermentation, their probable causes, and recommended solutions.

Issue 1: Low 5-KGA Yield or Productivity
Probable Cause Recommended Solution
Suboptimal pH The pH of the culture medium significantly impacts enzyme activity. For 5-KGA production, a pH range of 4.5 to 5.5 is often optimal.[1][2] A two-stage pH control strategy, starting at 5.5 for initial growth and then shifting to 4.5, can enhance 5-KGA accumulation.[1]
Inadequate Dissolved Oxygen (DO) Gluconobacter is an obligate aerobe, and its oxidative reactions are highly dependent on oxygen.[3] Maintain DO levels above 15-20% through optimized agitation and aeration rates to ensure efficient conversion.[4][5]
Nutrient Limitation Key nutrients like yeast extract, peptone, and specific minerals are crucial for robust growth and enzyme function. Optimize the concentration of carbon and nitrogen sources. The addition of 1 mM CaCl₂ can positively affect the activity of PQQ-dependent dehydrogenases involved in 5-KGA production.[5]
Substrate/Product Inhibition High initial glucose concentrations can inhibit growth.[6] Employing a fed-batch fermentation strategy to maintain glucose levels between 40-50 g/L can mitigate this inhibition and significantly increase the final 5-KGA titer.[1][4]
Issue 2: High Byproduct Formation (e.g., 2-keto-D-gluconic acid)
Probable Cause Recommended Solution
Wild-Type Strain Characteristics Wild-type Gluconobacter oxydans naturally produces both 2-keto-D-gluconic acid (2-KGA) and 5-KGA.[7]
Genetic Factors The presence and activity of membrane-bound gluconate-2-dehydrogenase lead to the formation of 2-KGA.[8]
pH Influence pH levels above 5.0 can favor the co-production of 2-KGA.[1]
Solution: Strain Engineering The most effective solution is to use a genetically modified strain. Inactivating the gene complex for membrane-bound gluconate-2-dehydrogenase eliminates 2-KGA formation, channeling the metabolic flux almost exclusively towards 5-KGA.[8][9] Strains overexpressing the membrane-bound gluconate-5-dehydrogenase have also shown significantly higher accumulation of 5-KGA.[8]
Issue 3: Fermentation Browning and Product Degradation
Probable Cause Recommended Solution
Prolonged Fermentation Time Extended fermentation can lead to non-enzymatic browning reactions, which can degrade the target product and complicate downstream processing.[6][10]
Solution: Process Optimization Optimize fermentation conditions (pH, DO, nutrient feeding) to reduce the overall fermentation time. A shorter, more efficient process minimizes the window for degradation reactions to occur.[6]
Issue 4: Inaccurate Quantification of 5-KGA
Probable Cause Recommended Solution
Analytical Method Limitations Co-elution of structurally similar compounds (glucose, gluconic acid, 2-KGA) can interfere with accurate quantification by standard HPLC methods.[11]
Solution: Advanced Analytical Techniques Utilize High-Performance Liquid Chromatography (HPLC) with an Aminex HPX-87H column and a refractive index detector for reliable separation and quantification.[6][12] For complex mixtures, ion chromatography with pulsed amperometric detection (PAD) and a column-switching technique can provide excellent resolution and sensitivity for simultaneous determination of glucose and its acidic derivatives.[11][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for 5-KGA production in Gluconobacter?

Gluconobacter performs an incomplete oxidation of D-glucose in the periplasmic space. Membrane-bound dehydrogenases are key to this process. First, glucose is oxidized to gluconic acid. Subsequently, gluconic acid is oxidized to 5-KGA by a PQQ-dependent glycerol (B35011) dehydrogenase (which also functions as a gluconate-5-dehydrogenase).[1][8][14]

Metabolic_Pathway cluster_periplasm Periplasmic Space Glucose Glucose Gluconic_Acid Gluconic_Acid Glucose->Gluconic_Acid Membrane-bound Glucose Dehydrogenase KGA_5 This compound (5-KGA) Gluconic_Acid->KGA_5 Membrane-bound Gluconate-5-Dehydrogenase KGA_2 2-keto-D-gluconic acid (2-KGA) Gluconic_Acid->KGA_2 Membrane-bound Gluconate-2-Dehydrogenase

Caption: Periplasmic oxidation of glucose to 5-KGA in Gluconobacter.

Q2: How can I eliminate the production of 2-KGA?

The most effective method is to use a genetically engineered strain of Gluconobacter oxydans where the membrane-bound gluconate-2-dehydrogenase complex has been inactivated or knocked out. This modification prevents the conversion of gluconic acid to 2-KGA, resulting in a culture that converts glucose almost entirely into 5-KGA.

Troubleshooting_Logic Start High 2-KGA Byproduct? WildType Using Wild-Type Strain? Start->WildType UseMutant Solution: Use mutant strain with inactivated gdh-2-complex WildType->UseMutant Yes OptimizepH Solution: Maintain pH between 4.5-5.0 WildType->OptimizepH No End 2-KGA Minimized UseMutant->End OptimizepH->End

Caption: Decision workflow for minimizing 2-KGA byproduct formation.

Q3: What are the optimal culture conditions for maximizing 5-KGA yield?

Optimizing culture conditions is critical for high yield. A combination of factors should be controlled.

ParameterOptimized Value/StrategyRationale
Temperature 28-30°COptimal range for Gluconobacter growth and enzyme activity.[3][7]
pH 4.5 - 5.5Favors the activity of gluconate-5-dehydrogenase over 2-dehydrogenase.[1]
Dissolved Oxygen (DO) >15%As obligate aerobes, a sufficient oxygen supply is crucial for the oxidative reactions.[3][4]
Fermentation Mode Fed-batchPrevents substrate inhibition from high initial glucose and allows for higher final product concentration.[2][4][15] A yield of 75.5 g/L with a 70% conversion yield has been reported using a glucose feeding strategy.[4]

Q4: What is a typical medium composition for 5-KGA production?

While specific formulations vary, a typical base medium includes a primary carbon source, a nitrogen source, and essential minerals.

ComponentConcentration Range (g/L)Purpose
D-Glucose 20 - 100 (Initial)Primary carbon source and substrate.[3][6]
Yeast Extract 5 - 20Source of nitrogen, vitamins, and growth factors.[3]
Peptone 2 - 10Additional nitrogen source.[3]
KH₂PO₄ / K₂HPO₄ 1 - 2Buffering agents and source of phosphate.[3]
MgSO₄·7H₂O 0.25 - 5Source of magnesium ions, a cofactor for enzymes.[3]
(NH₄)₂SO₄ 5Inorganic nitrogen source.[3]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for Strain Screening

This protocol outlines a standard procedure for evaluating different Gluconobacter strains or culture conditions at a small scale.

  • Medium Preparation: Prepare the desired fermentation medium (e.g., 100 g/L D-glucose, 10 g/L yeast extract, 0.25 g/L MgSO₄).[16] Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculum Preparation: Cultivate a seed culture of the Gluconobacter strain in a suitable growth medium (e.g., 25 g/L D-mannitol, 5 g/L yeast extract, 3 g/L peptone) overnight at 28-30°C with shaking at 200 rpm.[3]

  • Inoculation: Inoculate 100 mL of the sterile fermentation medium in a 500 mL Erlenmeyer flask with the seed culture to an initial OD₆₀₀ of approximately 0.1-0.2.

  • Incubation: Incubate the flasks at 28-30°C with vigorous shaking (e.g., 200-250 rpm) to ensure adequate aeration.

  • Sampling and Analysis: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to measure cell density (OD₆₀₀), pH, and concentrations of glucose, gluconic acid, and 5-KGA using HPLC.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Medium_Prep 1. Prepare & Sterilize Fermentation Medium Inoculate 3. Inoculate Medium in Shake Flask Medium_Prep->Inoculate Inoculum_Prep 2. Prepare Seed Culture Inoculum_Prep->Inoculate Incubate 4. Incubate with Shaking (28-30°C) Inoculate->Incubate Sample 5. Take Samples Periodically Incubate->Sample Analyze 6. Analyze via HPLC (OD, pH, Metabolites) Sample->Analyze

Caption: Workflow for shake flask fermentation experiments.

Protocol 2: HPLC Analysis of Fermentation Broth

This protocol provides a method for quantifying glucose and its organic acid derivatives.

  • Sample Preparation: Centrifuge 1 mL of the fermentation broth to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use an HPLC system equipped with a refractive index (RI) detector.

  • Column: Aminex HPX-87H column (300 mm x 7.8 mm).[6][12]

  • Mobile Phase: 5 mM H₂SO₄.[6][12]

  • Flow Rate: 0.5 mL/min.[6][12]

  • Column Temperature: 40°C.[6][12]

  • Injection Volume: 10-20 µL.

  • Quantification: Prepare standard curves for D-glucose, D-gluconic acid, and this compound in the mobile phase. Calculate sample concentrations by comparing peak areas to the standard curves.

References

minimizing byproduct formation in 5-keto-D-gluconic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the production of 5-keto-D-gluconic acid (5-KGA).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of concern during this compound (5-KGA) production?

A1: The main undesirable byproducts formed during the microbial fermentation of D-glucose to 5-KGA are 2-keto-D-gluconic acid (2-KGA) and 2,5-diketo-D-gluconic acid (2,5-DKGA)[1]. The formation of these byproducts reduces the final yield and purity of 5-KGA.

Q2: Which microorganism is most commonly used for 5-KGA production, and why?

A2: Gluconobacter oxydans is the most widely used microorganism for 5-KGA production[1]. This bacterium possesses a powerful system of membrane-bound dehydrogenases that perform incomplete oxidation of sugars, making it highly efficient for converting D-glucose to gluconic acid and subsequently to 5-KGA.

Q3: What are the key fermentation parameters that influence byproduct formation?

A3: The critical fermentation parameters that must be controlled to minimize byproduct formation include pH, dissolved oxygen (DO) concentration, and initial glucose concentration. Genetic characteristics of the Gluconobacter oxydans strain also play a crucial role.

Q4: How can genetic engineering of Gluconobacter oxydans help in minimizing byproducts?

A4: Genetic modification of Gluconobacter oxydans is a highly effective strategy. By inactivating the genes responsible for the enzymes that produce byproducts, such as the membrane-bound gluconate-2-dehydrogenase complex, the formation of undesired 2-KGA can be significantly reduced or eliminated[2][3]. This directs the metabolic flux towards the synthesis of 5-KGA, thereby increasing the yield and purity of the final product[2][3].

Troubleshooting Guide

This guide addresses common issues encountered during 5-KGA production and provides potential causes and corrective actions.

Issue Potential Cause(s) Recommended Solution(s)
High levels of 2-keto-D-gluconic acid (2-KGA) 1. Suboptimal pH: The activity of gluconate-2-dehydrogenase, the enzyme responsible for 2-KGA formation, is highly dependent on pH.1. Implement Two-Stage pH Control: Maintain the pH at 5.5 during the initial growth phase to favor biomass and gluconic acid production. In the production phase, allowing the pH to naturally decrease or controlling it at a lower level can suppress 2-KGA formation[4].
2. Wild-type Strain: The wild-type strain of G. oxydans naturally produces 2-KGA.2. Use a Genetically Modified Strain: Employ a mutant strain in which the gene for gluconate-2-dehydrogenase has been inactivated[2][3].
Low overall yield of 5-KGA 1. Inadequate Dissolved Oxygen (DO): The enzymes involved in 5-KGA production are oxidoreductases and require sufficient oxygen.1. Optimize Aeration and Agitation: Maintain the dissolved oxygen level above 20% to ensure high enzymatic activity for 5-KGA accumulation.
2. Substrate Inhibition: High initial concentrations of glucose can be inhibitory to the microbial culture.2. Implement a Fed-Batch Strategy: Start with a moderate glucose concentration and feed a concentrated glucose solution over time to maintain a non-inhibitory level. This can significantly improve the final 5-KGA concentration.
Inconsistent fermentation results 1. Variability in Inoculum: The age and density of the seed culture can affect the fermentation kinetics.1. Standardize Inoculum Preparation: Use a consistent protocol for preparing the seed culture, ensuring a specific optical density and age before inoculating the production fermenter.
2. Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, and DO.2. Calibrate and Monitor Probes: Regularly calibrate pH and DO probes. Use a reliable temperature control system to maintain optimal conditions throughout the fermentation.
Browning of fermentation broth 1. Non-enzymatic Browning: The degradation of 2,5-DKG, a potential byproduct, can lead to the formation of brown pigments, especially during prolonged fermentation times.1. Optimize Fermentation Time: Reducing the overall fermentation time can minimize the degradation of keto-gluconic acids and subsequent browning[5][6].

Data Presentation

The following tables summarize the impact of key fermentation parameters on 5-KGA production and byproduct formation based on published data.

Table 1: Effect of pH on 5-KGA and 2-KGA Production

pH5-KGA Yield (g/L)2-KGA Yield (g/L)Reference
2.5LowStrongly Inhibited[7]
3.5ModerateInhibited[7]
4.5HighModerate[7]
5.5OptimalHigh[7]
6.5DecreasedDecreased[7]

Table 2: Effect of Dissolved Oxygen (DO) on 5-KGA Production

DO Level5-KGA ProductionKey Observation
< 20%SuboptimalOxygen limitation can reduce the efficiency of the oxidative enzymes.
> 20%OptimalSufficient oxygen ensures high activity of dehydrogenases involved in 5-KGA synthesis.

Table 3: Effect of Initial Glucose Concentration on Byproduct Formation

Initial Glucose Conc. (g/L)5-KGA YieldByproduct FormationFermentation Strategy
100GoodModerateBatch
>150 (in batch)Can be reducedPotential for substrate inhibitionBatch
Fed-batch (maintaining optimal level)HighMinimizedFed-batch

Experimental Protocols

Protocol 1: Fermentation for 5-KGA Production using Gluconobacter oxydans

1. Media Preparation:

  • Seed Medium (per liter): 50 g D-sorbitol, 5 g yeast extract.

  • Fermentation Medium (per liter): 100 g D-glucose, 10 g yeast extract, 1 g K2HPO4, 0.5 g MgSO4·7H2O.

  • Sterilize the media by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Inoculate a single colony of G. oxydans into 50 mL of seed medium in a 250 mL flask.

  • Incubate at 30°C with shaking at 220 rpm for 24 hours.

3. Fermentation:

  • Inoculate the fermentation medium with the seed culture to an initial optical density (OD600) of approximately 2.0.

  • Set the fermenter conditions:

    • Temperature: 30°C

    • Agitation: 220 rpm (adjust as needed to maintain DO)

    • pH: Control at 5.5 by automatic addition of 2M NaOH.

    • Aeration: Adjust to maintain a dissolved oxygen (DO) level above 20%.

  • Monitor the fermentation by taking samples periodically for analysis of biomass, glucose, 5-KGA, and byproducts.

Protocol 2: HPLC Analysis of 5-KGA and Byproducts

1. Sample Preparation:

  • Centrifuge 1 mL of the fermentation broth at 10,000 rpm for 10 minutes to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered sample with the mobile phase as needed to fall within the calibration curve range.

2. HPLC Conditions:

  • Column: Aminex HPX-87H (300 mm x 7.8 mm)[6].

  • Mobile Phase: 5 mM H2SO4[6].

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 55°C.

  • Detector: Refractive Index (RI) Detector[8].

  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare standard solutions of D-glucose, gluconic acid, 5-KGA, and 2-KGA of known concentrations.

  • Generate a calibration curve for each compound by plotting peak area against concentration.

  • Quantify the compounds in the samples by comparing their peak areas to the respective calibration curves.

Visualizations

a D_Glucose D-Glucose Gluconic_Acid Gluconic Acid D_Glucose->Gluconic_Acid Glucose Dehydrogenase Five_KGA This compound (Target Product) Gluconic_Acid->Five_KGA Gluconate 5-Dehydrogenase Two_KGA 2-keto-D-gluconic Acid (Byproduct) Gluconic_Acid->Two_KGA Gluconate 2-Dehydrogenase TwoFive_DKGA 2,5-diketo-D-gluconic Acid (Byproduct) Two_KGA->TwoFive_DKGA 2-keto-D-gluconate Dehydrogenase

Caption: Biochemical pathway of 5-KGA production from D-glucose.

a Start Start: Inoculum Preparation Fermentation Fermentation (Controlled pH, DO, Temp) Start->Fermentation Sampling Periodic Sampling Fermentation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Data Data Analysis (Quantification) HPLC->Data Data->Fermentation Process Optimization End End: Purified 5-KGA Data->End

Caption: Experimental workflow for 5-KGA production and analysis.

a Problem High Byproduct Levels? Check_pH Check pH Control Problem->Check_pH Yes Check_DO Check Dissolved Oxygen Check_pH->Check_DO No Adjust_pH Implement Two-Stage pH Control Check_pH->Adjust_pH Yes Check_Strain Using Wild-Type Strain? Check_DO->Check_Strain No Increase_Aeration Increase Aeration/ Agitation Check_DO->Increase_Aeration Yes Use_Mutant Switch to a Mutant Strain (2-KGA dehydrogenase knockout) Check_Strain->Use_Mutant Yes No_Change Problem Persists Check_Strain->No_Change No Solution Byproduct Minimized Adjust_pH->Solution Increase_Aeration->Solution Use_Mutant->Solution

Caption: Troubleshooting decision tree for high byproduct formation.

References

Technical Support Center: Purification of 5-keto-D-gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-keto-D-gluconic acid (5-KGA).

Troubleshooting Guides

This section addresses common issues encountered during the purification of 5-KGA from fermentation broths.

Problem 1: Low Purity of 5-KGA after Initial Purification Steps

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Incomplete separation from structurally similar impurities Optimize the ion exchange chromatography (IEC) protocol. Since 5-KGA is an organic acid, an anion exchange resin is recommended. Employ a shallow salt gradient (e.g., 0-0.5 M NaCl over 20 column volumes) or a pH gradient to improve the resolution between 5-KGA, 2-keto-D-gluconic acid (2-KGA), and gluconic acid.[1][2] Consider using mixed-mode chromatography which utilizes multiple interaction types for enhanced separation.[3]Improved separation of 5-KGA from other organic acids, leading to higher purity.
Presence of unconsumed glucose If glucose is a significant contaminant, consider a preliminary purification step. A cation exchange resin in the H+ form can be used to separate neutral sugars from acidic components.Removal of glucose prior to anion exchange chromatography, simplifying the subsequent purification process.
Co-elution of colored impurities Pretreat the fermentation broth with activated carbon to remove pigments before chromatographic purification.[2][4][5] The amount of activated carbon and contact time should be optimized to maximize color removal while minimizing product loss.A clearer fermentation broth, leading to less interference during chromatography and a purer final product.

Problem 2: Significant Browning of the Fermentation Broth and Final Product

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Non-enzymatic browning reactions Minimize the fermentation time to reduce the accumulation of browning precursors.[6][7] Process the fermentation broth as quickly as possible after harvesting.Reduced intensity of browning in the starting material.
Degradation of 5-KGA Maintain a controlled pH during fermentation and purification. Lowering the pH can sometimes inhibit browning reactions. Store intermediate and final product solutions at low temperatures (e.g., 4°C) to slow down degradation.Increased stability of 5-KGA and reduced formation of colored degradation products.
Ineffective color removal Optimize the activated carbon treatment. Experiment with different types of activated carbon, particle sizes, dosages, and contact times.[8] Ensure the pH of the broth is suitable for efficient adsorption of color bodies.Enhanced removal of pigments, resulting in a less colored product.

Problem 3: Low Recovery Yield of 5-KGA

Possible Causes and Solutions:

Possible Cause Recommended Action Expected Outcome
Irreversible binding to the chromatography resin Ensure the chosen ion exchange resin has appropriate binding characteristics for organic acids. Avoid using excessively strong anion exchangers that may bind 5-KGA too tightly. Optimize the elution conditions by adjusting the final salt concentration or pH to ensure complete elution of the bound product.Improved recovery of 5-KGA from the chromatography column.
Product loss during decolorization Test different types of activated carbon and their dosages to find a balance between color removal and product adsorption. Some activated carbons have a high affinity for organic acids.Minimized loss of 5-KGA during the decolorization step.
Degradation during processing Maintain low temperatures throughout the purification process. Minimize the time the product is held at intermediate stages, especially at non-optimal pH values.Preservation of 5-KGA integrity and higher overall yield.
Loss during crystallization Carefully select the solvent and anti-solvent system. Optimize the cooling rate and final temperature to maximize crystal formation and minimize the amount of 5-KGA remaining in the mother liquor.Increased crystallization efficiency and higher recovery of the solid product.

Frequently Asked Questions (FAQs)

Q1: What are the major impurities I should expect in my 5-KGA fermentation broth?

A1: The primary impurities are typically the structurally similar byproduct 2-keto-D-gluconic acid (2-KGA), the precursor D-gluconic acid, and any unconsumed D-glucose.[6] The relative amounts of these can vary depending on the fermentation strain and conditions.

Q2: Which type of ion exchange chromatography is best suited for 5-KGA purification?

A2: Anion exchange chromatography is the most effective method as 5-KGA is an acid and will be negatively charged at neutral or slightly alkaline pH.[1] This allows it to bind to a positively charged anion exchange resin while neutral impurities like glucose will pass through.

Q3: How can I monitor the purity of my 5-KGA during purification?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for analyzing the purity of 5-KGA.[6][7] An ion-exchange or a mixed-mode column can be used to separate 5-KGA from its common impurities. Detection can be achieved using a UV detector or a refractive index detector.

Q4: My final 5-KGA product is still colored. What can I do?

A4: If post-purification color is an issue, you can try a final polishing step with a small amount of high-purity activated carbon. Alternatively, recrystallization of the final product can also help in removing residual color.

Q5: What is a typical yield for 5-KGA production in fermentation?

A5: The yield of 5-KGA can vary significantly based on the microbial strain and fermentation strategy. Some studies have reported yields of up to 179.4 g/L with a conversion rate of glucose to 5-KGA of 92.5% in fed-batch fermentation.[9]

Experimental Protocols

Protocol 1: General Ion Exchange Chromatography for 5-KGA Purification

  • Resin Selection: Choose a weak or strong anion exchange resin.

  • Column Preparation: Pack the column with the selected resin and equilibrate with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the effluent match the buffer.

  • Sample Preparation: Centrifuge the fermentation broth to remove cells. Adjust the pH of the supernatant to the equilibration buffer pH. Filter the sample through a 0.45 µm filter.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate.

  • Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm (for protein removal) and the conductivity return to baseline.

  • Elution: Elute the bound 5-KGA using a linear salt gradient (e.g., 0 to 0.5 M NaCl in the equilibration buffer over 20 column volumes). Alternatively, a decreasing pH gradient can be used.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of 5-KGA using HPLC.

  • Regeneration: Regenerate the column with a high salt solution (e.g., 1-2 M NaCl) followed by extensive washing with the equilibration buffer.

Visualizations

Purification_Workflow cluster_pretreatment Pre-treatment cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation_Broth Fermentation Broth Centrifugation Centrifugation/ Filtration Fermentation_Broth->Centrifugation Remove Cells Decolorization Decolorization (Activated Carbon) Centrifugation->Decolorization Remove Pigments Ion_Exchange Anion Exchange Chromatography Decolorization->Ion_Exchange Load Sample Crystallization Crystallization Ion_Exchange->Crystallization Eluted Fractions Purity_Analysis Purity Analysis (HPLC) Crystallization->Purity_Analysis Pure_5KGA Pure 5-KGA Purity_Analysis->Pure_5KGA

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Purity cluster_impurities Impurity Type cluster_solutions Solutions Start Low Purity of 5-KGA Impurity_Check Identify Impurities (HPLC) Start->Impurity_Check Similar_Acids 2-KGA, Gluconic Acid Impurity_Check->Similar_Acids Glucose Residual Glucose Impurity_Check->Glucose Color Colored Impurities Impurity_Check->Color Optimize_IEC Optimize IEX Gradient/ pH Similar_Acids->Optimize_IEC Cation_Exchange Add Cation Exchange Step Glucose->Cation_Exchange Activated_Carbon Optimize Activated Carbon Treatment Color->Activated_Carbon

Caption: Troubleshooting decision tree for low purity of this compound.

References

Technical Support Center: HPLC Separation of 5-keto-D-gluconic acid and 2-keto-D-gluconic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the HPLC separation of 5-keto-D-gluconic acid and 2-keto-D-gluconic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of these structurally similar isomers.

ProblemPotential CausesSuggested Solutions
Poor to No Resolution Inappropriate column chemistry for polar compounds.Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating polar analytes.[1][2][3][4][5] An amino--based column may also provide the necessary selectivity.
Mobile phase composition is not optimal.Adjust the mobile phase pH. The ionization state of these acidic compounds is critical for separation and can be controlled by pH.[6][7][8][9] Fine-tune the organic solvent-to-buffer ratio. For HILIC, a high organic content is typical.
Inadequate method parameters.Optimize the flow rate; slower flow rates can sometimes improve resolution.[10] Ensure a stable column temperature, as fluctuations can affect retention times and selectivity.[10][11]
Broad Peaks High injection volume or sample overload.Reduce the injection volume or dilute the sample to prevent overloading the column.[6][12]
Column degradation.Implement a regular column cleaning and regeneration protocol. If performance does not improve, replace the column. Using a guard column can help extend the life of the analytical column.[6]
Non-uniform column packing.If you suspect packing issues, consider repacking or replacing the column.[10]
Peak Tailing Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure full protonation or deprotonation of the analytes.[6] Consider adding a small amount of a competing agent to the mobile phase.
Sample solvent is too strong.Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition.
Inconsistent Retention Times Fluctuations in the HPLC system.Check for leaks in the system and ensure all fittings are secure.[10] Ensure the pump is delivering a consistent flow rate and that the mobile phase is properly degassed.[11]
Changes in mobile phase composition.Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.[10][13]
Unstable column temperature.Use a column oven to maintain a consistent temperature throughout the analysis.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and 2-keto-D-gluconic acid?

These two compounds are structural isomers with very similar physicochemical properties, including polarity and pKa values. This similarity makes it difficult to achieve baseline separation using standard reversed-phase HPLC methods, which primarily separate compounds based on hydrophobicity.

Q2: What type of HPLC column is best suited for this separation?

Hydrophilic Interaction Liquid Chromatography (HILIC) columns are highly recommended for separating polar compounds like keto-D-gluconic acids.[1][2][3][4][5] HILIC stationary phases are polar and use a high concentration of organic solvent in the mobile phase, which facilitates the retention of polar analytes. Anion-exchange chromatography can also be an effective technique.[14][15]

Q3: How does mobile phase pH affect the separation?

The pH of the mobile phase is a critical parameter as it influences the ionization state of the acidic keto-gluconic acids.[8][9] Adjusting the pH can alter the interaction of the analytes with the stationary phase, thereby affecting their retention and selectivity. It is often beneficial to work at a pH that is at least one unit away from the pKa of the analytes to ensure a consistent ionization state.[9][13]

Q4: Can I use gradient elution to improve the separation?

Yes, gradient elution, where the mobile phase composition is changed during the run, can be a powerful tool to improve the resolution of complex mixtures or closely eluting compounds.[6][7] For HILIC methods, a gradient would typically involve increasing the aqueous component of the mobile phase over time.

Q5: Are there any alternative analytical techniques for separating these isomers?

Besides HILIC and anion-exchange chromatography, techniques like chiral chromatography could potentially be explored, as even subtle stereochemical differences can be resolved with the appropriate chiral stationary phase.[16][17][18][19] Additionally, derivatization of the keto acids to introduce a chromophore or a more hydrophobic moiety could enable separation on a wider range of stationary phases and enhance detection.[20][21]

Experimental Protocols

Based on established methods for similar compounds, the following starting conditions for an HPLC method are suggested. Optimization will likely be necessary to achieve baseline resolution.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
ParameterSuggested Condition
Column HILIC Stationary Phase (e.g., Amide, Zwitterionic)
Mobile Phase A Acetonitrile
Mobile Phase B 20 mM Ammonium Acetate, pH 5
Gradient 95% A to 70% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector UV at 210 nm or Refractive Index (RI)
Method 2: Anion-Exchange Chromatography
ParameterSuggested Condition
Column Anion-Exchange Column (e.g., Amino)
Mobile Phase 0.015 M Ammonium Dihydrogen Phosphate, pH 4.1
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 10 µL
Detector UV at 210 nm

Note: The above method is adapted from a method for separating 2-keto-L-gulonic acid and 2-keto-D-gluconic acid and may require optimization.[22][23][24]

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Poor Resolution in HPLC Start Poor or No Resolution CheckColumn Is the Column Appropriate? Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase Start->OptimizeMobilePhase CheckMethodParams Review Method Parameters Start->CheckMethodParams HILIC Use HILIC or Anion-Exchange Column CheckColumn->HILIC No AdjustpH Adjust pH OptimizeMobilePhase->AdjustpH AdjustSolventRatio Adjust Solvent Ratio OptimizeMobilePhase->AdjustSolventRatio OptimizeFlowRate Optimize Flow Rate CheckMethodParams->OptimizeFlowRate ControlTemp Control Temperature CheckMethodParams->ControlTemp ResolutionImproved Resolution Improved HILIC->ResolutionImproved AdjustpH->ResolutionImproved AdjustSolventRatio->ResolutionImproved OptimizeFlowRate->ResolutionImproved ControlTemp->ResolutionImproved

Caption: A flowchart for troubleshooting poor HPLC resolution.

Chemical Structures of Isomers

Caption: Chemical structures of the two keto-D-gluconic acid isomers.

References

overcoming browning of fermentation broth in 5-keto-D-gluconic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of fermentation broth browning during 5-keto-D-gluconic acid (5-KGA) production.

Troubleshooting Guides

Issue: The fermentation broth is turning brown, and the 5-KGA yield is decreasing.

This is a common issue often linked to the Maillard reaction, a non-enzymatic browning process. The browning intensity, which can be monitored by measuring the absorbance of the broth at 420 nm, is typically inversely correlated with the concentration of your target product.[1][2][3]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Prolonged Fermentation Time 1. Optimize Glucose Feeding: Implement a fed-batch strategy to maintain an optimal glucose concentration. This can accelerate strain growth and shorten the fermentation period.[3] 2. Enhance Process Control: Ensure tight control over pH and dissolved oxygen (DO) to maximize the production rate and reduce the overall fermentation time.
Suboptimal Fermentation Conditions 1. pH Control: Maintain the pH of the fermentation broth around 5.5 for optimal Gluconobacter oxydans growth and 5-KGA production.[4][5] 2. Dissolved Oxygen (DO) Levels: Ensure DO is continuously maintained above 20% to support the oxidative fermentation process.[6]
Presence of Reactive Precursors 1. Amino Acid Concentration: The Maillard reaction occurs between reducing sugars and amino acids.[7][8] While essential for cell growth, excessive concentrations of certain amino acids in the medium can contribute to browning. Consider optimizing the nitrogen source in your medium. 2. Byproduct Formation: The formation of other keto-gluconic acids, such as 2-keto-D-gluconic acid (2-KGA), can be disadvantageous.[9]
Absence of Browning Inhibitors 1. Chemical Inhibition: Consider the addition of browning inhibitors like sodium sulfite (B76179) or potassium sulfite to the fermentation medium.[2] These can help to reduce the rate of the Maillard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of browning in my 5-KGA fermentation broth?

A1: The browning of the fermentation broth is primarily due to a non-enzymatic process known as the Maillard reaction.[7][8] This complex series of reactions occurs between amino acids and reducing sugars (or their derivatives, like 5-KGA) in the broth, leading to the formation of brown pigments called melanoidins. Prolonged fermentation times can exacerbate this issue, leading to increased browning and degradation of the desired 5-KGA product.[1][3]

Q2: How does browning affect my 5-KGA yield?

A2: Browning is directly linked to a decrease in 5-KGA concentration. As the browning reactions proceed, the 5-KGA molecule can be degraded, leading to a lower final product yield.[1][2][3] Therefore, controlling browning is crucial for maximizing your 5-KGA production.

Q3: What are the most effective strategies to prevent or reduce browning?

A3: A multi-pronged approach is often the most effective:

  • Optimize Fermentation Time: Shortening the fermentation duration by optimizing growth conditions and nutrient feeding is a key strategy.[3]

  • Control Fermentation Parameters: Maintaining optimal pH (around 5.5) and dissolved oxygen levels (above 20%) can significantly improve production efficiency and reduce the time for browning reactions to occur.[4][5][6]

  • Strain Engineering: Using a genetically modified strain, for instance, one where the pathway for a competing byproduct like 2-KGA is knocked out, can lead to a more efficient conversion to 5-KGA and less complex broth composition.[9]

  • Use of Inhibitors: The addition of anti-browning agents such as sulfites can be an effective chemical intervention.[2]

Q4: Can I reverse the browning of my fermentation broth?

A4: Unfortunately, the Maillard reaction is largely irreversible. Therefore, the focus should be on preventing or minimizing its occurrence from the outset of the fermentation process.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 5-KGA and related keto-gluconic acid production, highlighting the impact of different strategies on yield and browning.

Table 1: Effect of Optimized Fermentation on 2,5-Diketo-D-gluconic Acid (2,5-DKG) Production and Browning

Condition Peak 2,5-DKG (g/L) Fermentation Time (h) Observation Reference
Control~21.360Browning increased as 2,5-DKG levels decreased after the peak.[3]
Optimized Feeding50.948139.02% increase in production with reduced browning due to shorter fermentation.[2][3]

Table 2: Optimized Fermentation Conditions for this compound (5-KGA) Production

Parameter Optimized Value Resulting 5-KGA Production (g/L) Reference
Shake Flask (Optimized Medium) -19.7
5-L Bioreactor (pH and DO Control) pH 5.5, DO 15%46.0
Fed-Batch Fermentation (Glucose Feeding) -75.5 (70% yield)[4]
Genetically Modified Strain (2-KGA pathway knockout) -~84% conversion of glucose to 5-KGA[9]

Experimental Protocols

Measurement of Browning Intensity
  • Objective: To quantify the extent of browning in the fermentation broth.

  • Methodology:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample to pellet the microbial cells.

    • Collect the supernatant.

    • Measure the absorbance of the supernatant at a wavelength of 420 nm using a spectrophotometer.

    • Use a non-inoculated medium as a blank.

    • The absorbance value is a direct measure of the browning intensity.[1][2][3]

Quantification of this compound by HPLC
  • Objective: To determine the concentration of 5-KGA in the fermentation broth.

  • Methodology:

    • Sample Preparation:

      • Collect a sample of the fermentation broth.

      • Centrifuge to remove cells.

      • Filter the supernatant through a 0.22 µm syringe filter.

    • HPLC System and Conditions (General Example - conditions may need to be optimized for your specific system):

      • Column: A suitable reversed-phase C18 column or an ion-exchange column.

      • Mobile Phase: A buffered aqueous solution (e.g., dilute sulfuric acid or phosphate (B84403) buffer).

      • Flow Rate: Typically 0.5-1.0 mL/min.

      • Detection: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm).

    • Quantification:

      • Prepare a standard curve using known concentrations of pure 5-KGA.

      • Inject the prepared sample into the HPLC system.

      • Compare the peak area of the sample to the standard curve to determine the concentration of 5-KGA.

Visualizations

Browning_Pathway Fermentation Fermentation Process Time Prolonged Time Fermentation->Time AminoAcids Amino Acids Fermentation->AminoAcids ReducingSugars 5-KGA / Sugars Fermentation->ReducingSugars Maillard Maillard Reaction Time->Maillard AminoAcids->Maillard ReducingSugars->Maillard Browning Browning of Broth (Melanoidins) Maillard->Browning YieldLoss 5-KGA Yield Loss Browning->YieldLoss Troubleshooting_Workflow Start Browning Observed & Yield Loss CheckTime Is Fermentation Time Excessive? Start->CheckTime OptimizeFeed Optimize Feeding Strategy to Reduce Time CheckTime->OptimizeFeed Yes CheckConditions Are pH and DO Optimal? CheckTime->CheckConditions No OptimizeFeed->CheckConditions AdjustConditions Adjust pH to ~5.5 and DO > 20% CheckConditions->AdjustConditions No ConsiderInhibitors Consider Adding Browning Inhibitors (e.g., sulfites) CheckConditions->ConsiderInhibitors Yes AdjustConditions->ConsiderInhibitors End Monitor Improvement ConsiderInhibitors->End Fermentation_Pathway Glucose D-Glucose GluconicAcid D-Gluconic Acid Glucose->GluconicAcid G. oxydans FiveKGA This compound (Desired Product) GluconicAcid->FiveKGA 5-dehydrogenase TwoKGA 2-Keto-D-Gluconic Acid (Byproduct) GluconicAcid->TwoKGA 2-dehydrogenase Browning Browning & Degradation FiveKGA->Browning

References

Technical Support Center: Optimizing 5-Keto-D-Gluconic Acid (5-KGA) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 5-keto-D-gluconic acid (5-KGA). The information focuses on the critical roles of pH and dissolved oxygen (DO) in maximizing 5-KGA yield during fermentation processes, particularly with Gluconobacter oxydans.

Frequently Asked Questions (FAQs)

Q1: What is the typical microorganism used for 5-KGA production and why?

A1: Gluconobacter oxydans is the most commonly used microorganism for 5-KGA production. This is due to its remarkable capacity for incomplete oxidation of various sugars and alcohols, making it highly efficient in converting D-glucose to gluconic acid and subsequently to 5-KGA.[1][2][3]

Q2: What are the main challenges in maximizing 5-KGA yield?

A2: The primary challenges include the formation of byproducts, such as 2-keto-D-gluconic acid (2-KGA), and the accumulation of high concentrations of gluconate.[2] Optimizing fermentation conditions like pH and dissolved oxygen is crucial to favor the metabolic pathway leading to 5-KGA.[4][5][6]

Q3: How does pH affect 5-KGA production?

A3: pH is a critical parameter that significantly influences enzyme activity and byproduct formation.[1] Different pH levels can favor the production of D-gluconate, 5-KGA, or 2-KGA.[7] Strict pH control is essential for selective and high-yield production of 5-KGA.[7]

Q4: What is the role of dissolved oxygen in 5-KGA fermentation?

A4: Gluconobacter oxydans is an obligate aerobe, meaning it requires oxygen for growth and its metabolic activities, including the oxidation reactions that produce 5-KGA.[3] Maintaining an adequate dissolved oxygen level is critical for high productivity.[8]

Troubleshooting Guide

Issue 1: Low 5-KGA Yield and High 2-KGA Byproduct Formation

  • Possible Cause: The pH of the fermentation medium may not be optimal for the enzyme responsible for 5-KGA production (gluconate 5-dehydrogenase) and may be favoring the activity of the enzyme that produces 2-KGA (gluconate 2-dehydrogenase).

  • Troubleshooting Steps:

    • Monitor and Control pH: Implement strict pH control. Studies have shown that a pH range of 3.5-4.0 can lead to a high conversion yield of 5-KGA from D-glucose.[7] Another strategy involves a two-stage pH control, starting at 5.5 and then allowing it to drop naturally.[9][10]

    • Use a Mutant Strain: Consider using a genetically modified strain of G. oxydans in which the gene for gluconate-2-dehydrogenase has been inactivated. This can eliminate the formation of the undesired 2-KGA byproduct.[2][6]

Issue 2: Slow Fermentation Rate and Low Overall 5-KGA Titer

  • Possible Cause: The dissolved oxygen (DO) level in the bioreactor may be insufficient to support the high metabolic activity of G. oxydans.

  • Troubleshooting Steps:

    • Monitor and Control DO: Continuously monitor the DO levels. It is recommended to maintain DO above 20%.[2][8]

    • Adjust Agitation and Aeration: Increase the agitation speed and/or the aeration rate to enhance oxygen transfer into the medium. A strategy could be to start with a high agitation speed to promote cell growth and then maintain DO above 20% to ensure high 5-KGA accumulation.[8]

Issue 3: Inconsistent 5-KGA Yields Between Batches

  • Possible Cause: Variations in the initial culture conditions or the fermentation parameters (pH and DO) are not being precisely controlled.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure a consistent and healthy inoculum for each fermentation batch.

    • Calibrate Probes: Regularly calibrate pH and DO probes to ensure accurate readings and control.

    • Implement Automated Control: Utilize automated bioreactor control systems to maintain pH and DO at the desired setpoints throughout the fermentation process.

Data Presentation

Table 1: Effect of pH on 5-KGA Production

pH RangeOrganism/StrainKey FindingsReference
3.5 - 4.0Gluconobacter suboxydans87% conversion yield of 5-KGA from D-glucose.[7]
5.0G. oxydans ATCC 621HImproved growth conditions resulted in a 45% conversion yield of 5-KGA from glucose.[6]
5.5G. oxydansIn a 5-L bioreactor with DO controlled at 15%, 5-KGA production reached 46.0 g/L.[4][5]
5.5 → naturalG. oxydansTwo-stage pH control in batch fermentation yielded 100.2 g/L of 5-KGA.[9][10]
6.0Recombinant G. oxydansMaximum yield of ~0.7 g 5-KGA / g glucose.[1][3]

Table 2: Effect of Dissolved Oxygen (DO) on 5-KGA Production

DO LevelOrganism/StrainKey FindingsReference
10% pO2G. oxydans ATCC 621HUnder defined conditions with pH 5, a 45% conversion yield of 5-KGA was achieved.[6]
15%G. oxydansIn a 5-L bioreactor with pH controlled at 5.5, 5-KGA production reached 46.0 g/L.[4][5]
> 20%Recombinant G. oxydansMaintained to achieve a high specific 5-KGA production rate, reaching a maximum concentration of 117.75 g/L.[8]
> 20%Recombinant G. oxydansWith pH control at 4.5, resulted in a yield of 81.85% of 5-KGA.[2]

Experimental Protocols

Key Experiment: Fed-Batch Fermentation with pH and DO Control

This protocol is a generalized representation based on common practices cited in the literature for enhancing 5-KGA production.

  • Strain and Medium:

    • Microorganism: Gluconobacter oxydans (wild-type or a genetically modified strain with enhanced 5-KGA production capabilities).

    • Seed Medium: A complex medium containing yeast extract, peptone, and a carbon source like sorbitol or glucose.

    • Fermentation Medium: A defined medium with glucose as the primary carbon source, along with essential nutrients like yeast extract, (NH₄)₂SO₄, KH₂PO₄, and MgSO₄·7H₂O.[11]

  • Inoculum Preparation:

    • Inoculate a single colony of G. oxydans into a shake flask containing the seed medium.

    • Incubate at 30°C with shaking (e.g., 200 rpm) for 24-48 hours until the culture reaches the exponential growth phase.

  • Bioreactor Setup:

    • Sterilize a 5-L bioreactor containing the fermentation medium.

    • Calibrate and sterilize pH and DO probes.

  • Fermentation Process:

    • Inoculate the bioreactor with the seed culture (e.g., 10% v/v).

    • Initial Batch Phase:

      • Control the temperature at 30°C.

      • Set the initial pH to 5.5 and control it by the automated addition of a base (e.g., NaOH).[4][5]

      • Maintain the dissolved oxygen (DO) level above a certain setpoint (e.g., 20%) by adjusting the agitation speed and aeration rate.[8]

    • Fed-Batch Phase:

      • Once the initial glucose is nearly consumed (as determined by offline analysis), start feeding a concentrated glucose solution to the bioreactor.

      • The feeding rate can be constant or adjusted based on the DO level or other online measurements to avoid substrate inhibition and maintain high productivity.

  • Sampling and Analysis:

    • Aseptically withdraw samples from the bioreactor at regular intervals.

    • Analyze the samples for:

      • Cell density (e.g., optical density at 600 nm).

      • Concentrations of glucose, gluconic acid, 5-KGA, and 2-KGA using High-Performance Liquid Chromatography (HPLC).[11]

Visualizations

Experimental_Workflow Inoculum Inoculum Preparation Batch Batch Phase (pH & DO Control) Inoculum->Batch Medium Medium Sterilization Medium->Batch Bioreactor Bioreactor Setup Bioreactor->Batch FedBatch Fed-Batch Phase (Glucose Feeding) Batch->FedBatch Sampling Regular Sampling FedBatch->Sampling HPLC HPLC Analysis (5-KGA Quantification) Sampling->HPLC

Caption: Experimental workflow for 5-KGA production.

Signaling_Pathway cluster_conditions Controlling Factors Glucose Glucose Gluconate Gluconic Acid Glucose->Gluconate G. oxydans (Glucose Dehydrogenase) FiveKGA This compound (Target Product) Gluconate->FiveKGA Gluconate 5-Dehydrogenase TwoKGA 2-Keto-D-Gluconic Acid (Byproduct) Gluconate->TwoKGA Gluconate 2-Dehydrogenase pH Optimal pH (e.g., 3.5-5.5) pH->FiveKGA Favors pH->TwoKGA Inhibits (at optimal 5-KGA pH) DO High Dissolved Oxygen (>20%) DO->FiveKGA Enhances

Caption: Influence of pH and DO on 5-KGA production pathway.

References

Technical Support Center: Optimizing 5-Keto-D-Gluconic Acid (5-KGA) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of glucose concentration for 5-keto-D-gluconic acid (5-KGA) fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal initial glucose concentration for 5-KGA fermentation?

A1: The optimal initial glucose concentration can vary depending on the microorganism and fermentation strategy. For Gluconobacter oxydans, a commonly used bacterium, initial glucose concentrations can range from 20 g/L to 100 g/L.[1][2] Some studies suggest that a lower initial concentration, such as 20 g/L, can lead to faster initial growth of the strain.[1] However, higher initial concentrations, around 100 g/L, have been used in batch fermentation to achieve high yields.[2] For fed-batch processes, a lower initial concentration is typically used, with subsequent feeding of a concentrated glucose solution.

Q2: My 5-KGA yield is low. Could the glucose concentration be the issue?

A2: Yes, improper glucose concentration is a common cause of low 5-KGA yield. Both excessively high and low glucose levels can be problematic.

  • High initial glucose concentration: Can lead to substrate inhibition, slowing down cell growth and product formation. It can also contribute to the formation of byproducts.

  • Low glucose concentration: If glucose is depleted too early in the fermentation, the production of 5-KGA will cease.

A fed-batch strategy, where glucose is added intermittently or continuously, is often employed to maintain an optimal glucose concentration and achieve higher product yields.[3][4] A glucose feeding fermentation process has been shown to yield up to 75.5 g/L of 5-KGA.[3][4]

Q3: I am observing the formation of a significant amount of 2-keto-D-gluconic acid (2-KGA) as a byproduct. How can I minimize this?

A3: The formation of 2-KGA is a known issue in 5-KGA fermentation with certain strains of Gluconobacter oxydans. This is due to the presence of gluconate-2-dehydrogenase. To minimize 2-KGA production, consider the following:

  • Strain Selection/Engineering: Use a mutant strain of G. oxydans in which the gene for gluconate-2-dehydrogenase has been inactivated.[5] This approach has been shown to almost completely convert available glucose into 5-KGA.[5]

  • pH Control: Maintaining a specific pH can influence enzyme activity and favor the production of 5-KGA over 2-KGA. A two-stage pH control strategy (e.g., starting at 5.5 and then letting it drift naturally) has been shown to be effective.[2]

Q4: My fermentation broth is turning brown. What causes this and how can I prevent it?

A4: Browning of the fermentation broth can be due to non-enzymatic reactions, particularly in prolonged fermentations, which can lead to the degradation of 5-KGA.[1][6] To mitigate this:

  • Optimize Fermentation Time: By optimizing the fermentation process to reduce the overall time, the extent of browning can be significantly decreased.[1]

  • Control pH and Temperature: Maintaining optimal pH and temperature can help stabilize the product and reduce degradation.

Q5: What are the key fermentation parameters to monitor and control besides glucose concentration?

A5: Besides glucose concentration, several other parameters are critical for successful 5-KGA fermentation:

  • pH: The optimal pH for 5-KGA production by G. oxydans is typically around 5.5.[2][3]

  • Dissolved Oxygen (DO): G. oxydans is a strictly aerobic bacterium, and maintaining an adequate supply of dissolved oxygen is crucial. A DO level of around 15-20% is often recommended.[3][7]

  • Temperature: The optimal temperature for fermentation will depend on the specific strain being used.

  • Agitation and Aeration: Proper agitation and aeration are necessary to ensure good mixing and oxygen transfer.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low 5-KGA Yield Substrate inhibition from high initial glucose.Start with a lower initial glucose concentration (e.g., 50 g/L) and implement a fed-batch strategy to maintain optimal glucose levels.
Premature depletion of glucose.Monitor glucose concentration regularly and feed a concentrated glucose solution as needed.
Suboptimal pH.Control the pH of the fermentation broth at the optimal level for your strain (typically around 5.5 for G. oxydans).[2][3]
Insufficient dissolved oxygen.Increase agitation and/or aeration to maintain a DO level of at least 15%.[3]
High Byproduct (2-KGA) Formation Wild-type strain of G. oxydans is being used.Use a genetically modified strain with an inactivated gluconate-2-dehydrogenase gene.[5]
Suboptimal fermentation conditions.Optimize pH and dissolved oxygen levels to favor 5-KGA production.
Browning of Fermentation Broth Prolonged fermentation time leading to product degradation.Optimize the fermentation process to reduce the overall duration. This may involve optimizing inoculum size, media composition, and physical parameters.[1]
Instability of 5-KGA at certain pH and temperature.Ensure tight control of pH and temperature throughout the fermentation.
Inconsistent Fermentation Results Variability in inoculum quality.Standardize your inoculum preparation procedure, ensuring a consistent cell density and viability.
Inconsistent media preparation.Prepare all media components accurately and consistently. Use high-quality reagents.

Quantitative Data Summary

Table 1: Comparison of Fermentation Strategies for 5-KGA Production

MicroorganismFermentation TypeInitial Glucose (g/L)Feeding StrategypHDO (%)Max. 5-KGA (g/L)Yield (%)Reference
Gluconobacter oxydansShake Flask (Optimized)----19.7-[3][4]
Gluconobacter oxydans5-L Bioreactor (Batch)--5.51546.0-[3][4]
Gluconobacter oxydans5-L Bioreactor (Fed-Batch)-Glucose Feeding5.51575.570[3][4]
Gluconobacter oxydansBatch100-5.5 → Natural-100.2-[2]
G. oxydans Mutant (MF1)---5.010-84 (from glucose)[5]
Pseudomonas reptilivora B-6bs-55---44.4694.7[8]

Experimental Protocols

Protocol 1: Batch Fermentation for 5-KGA Production
  • Media Preparation:

    • Prepare the fermentation medium containing the desired initial glucose concentration (e.g., 100 g/L), a nitrogen source (e.g., yeast extract, peptone), and necessary mineral salts.[9][10]

    • Sterilize the medium by autoclaving.

  • Inoculum Preparation:

    • Inoculate a seed culture medium with a fresh colony of Gluconobacter oxydans.

    • Incubate the seed culture under optimal conditions (e.g., 30°C, 200 rpm) until it reaches the exponential growth phase.

  • Fermentation:

    • Inoculate the sterile fermentation medium with the seed culture (e.g., 5-10% v/v).

    • Set the fermenter parameters:

      • Temperature: 30°C

      • pH: Control at 5.5 using an automated addition of a base (e.g., NaOH or CaCO₃).

      • Dissolved Oxygen: Maintain at >15% by controlling agitation and aeration rates.

  • Sampling and Analysis:

    • Take samples aseptically at regular intervals.

    • Analyze the samples for:

      • Cell density (OD₆₀₀).

      • Glucose concentration.

      • 5-KGA and byproduct concentrations using HPLC.

Protocol 2: Fed-Batch Fermentation for 5-KGA Production
  • Initial Batch Phase:

    • Follow steps 1-3 of the Batch Fermentation protocol, but with a lower initial glucose concentration (e.g., 50 g/L).

  • Feeding Phase:

    • Prepare a sterile, concentrated glucose feeding solution (e.g., 500 g/L).

    • Once the initial glucose is nearly consumed (as determined by monitoring), start feeding the concentrated glucose solution.

    • The feeding rate can be constant or varied based on real-time monitoring of glucose levels to maintain it within an optimal range.

  • Sampling and Analysis:

    • Continue sampling and analysis as described in the Batch Fermentation protocol until the desired 5-KGA concentration is reached or production ceases.

Protocol 3: Quantification of 5-KGA by HPLC
  • Sample Preparation:

    • Centrifuge the fermentation broth sample to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: A suitable column for organic acid analysis (e.g., Aminex HPX-87H).[1][11]

    • Mobile Phase: A dilute acid solution (e.g., 5 mM H₂SO₄).[1]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detector: Refractive Index (RI) or UV detector.

    • Quantification: Determine the concentration of 5-KGA by comparing the peak area to a standard curve prepared with known concentrations of pure 5-KGA.

Visualizations

FermentationWorkflow Figure 1: General Workflow for 5-KGA Fermentation cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis & Downstream Media Media Preparation Fermentation Fermentation (Batch or Fed-Batch) Media->Fermentation Inoculum Inoculum Development Inoculum->Fermentation Sampling Sampling & Monitoring Fermentation->Sampling Harvesting Harvesting Fermentation->Harvesting Sampling->Fermentation Purification Product Purification Harvesting->Purification Analysis Final Product Analysis Purification->Analysis

Caption: General Workflow for 5-KGA Fermentation.

MetabolicPathway Figure 2: Simplified Metabolic Pathway of Glucose to 5-KGA Glucose Glucose GluconicAcid Gluconic Acid Glucose->GluconicAcid Gluconobacter oxydans FiveKGA This compound (Target Product) GluconicAcid->FiveKGA Gluconate-5-dehydrogenase TwoKGA 2-Keto-D-Gluconic Acid (Byproduct) GluconicAcid->TwoKGA Gluconate-2-dehydrogenase

Caption: Simplified Metabolic Pathway of Glucose to 5-KGA.

TroubleshootingTree Figure 3: Troubleshooting Logic for Low 5-KGA Yield Start Low 5-KGA Yield CheckGlucose Is glucose concentration monitored and controlled? Start->CheckGlucose CheckDO Is Dissolved Oxygen (DO) level > 15%? CheckGlucose->CheckDO Yes ActionGlucose Implement fed-batch strategy CheckGlucose->ActionGlucose No CheckpH Is pH controlled around 5.5? CheckDO->CheckpH Yes ActionDO Increase agitation/ aeration CheckDO->ActionDO No CheckByproduct Is 2-KGA byproduct level high? CheckpH->CheckByproduct Yes ActionpH Calibrate pH probe and controller CheckpH->ActionpH No ActionByproduct Use mutant strain lacking gluconate-2-dehydrogenase CheckByproduct->ActionByproduct Yes Review Review other parameters (temp, inoculum, media) CheckByproduct->Review No

Caption: Troubleshooting Logic for Low 5-KGA Yield.

References

improving the stability of enzymes for 5-keto-D-gluconic acid assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-keto-D-gluconic acid (5-KGA) assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the stability of enzymes used in these assays.

Troubleshooting Guide

This guide addresses specific problems that may arise during 5-KGA assays, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I observing low or no enzyme activity in my 5-KGA assay?

A1: Low or no enzyme activity can stem from several factors related to enzyme stability and assay conditions.

  • Enzyme Instability: The primary enzymes used, such as Gluconate-5-dehydrogenase (Ga5DH) or FAD-dependent glucose dehydrogenase (FAD-GDH), may have denatured due to improper storage or handling. For instance, FAD-GDH from Mucor prainii shows poor thermostability, losing activity after just 15 minutes at 45°C[1].

  • Incorrect pH or Temperature: Enzymes have optimal pH and temperature ranges for activity. Operating outside of these ranges can significantly reduce or eliminate activity.

  • Cofactor Absence or Degradation: Many dehydrogenases require cofactors like NADP+ or FAD. Ensure that the correct cofactor is present in the reaction mixture at the appropriate concentration and has not degraded.

  • Presence of Inhibitors: Components in your sample matrix may be inhibiting the enzyme. Consider sample purification steps or dilution to mitigate this.

Q2: My assay results are inconsistent and not reproducible. What could be the cause?

A2: Lack of reproducibility often points to issues with enzyme stability over time or variability in assay setup.

  • Enzyme Degradation During Storage: Repeated freeze-thaw cycles or prolonged storage at suboptimal temperatures can lead to a gradual loss of enzyme activity. Aliquoting the enzyme solution upon receipt can help minimize this. The use of proteinaceous additives has been shown to improve enzyme stability during freeze-thawing[2].

  • Inconsistent Pipetting or Reagent Preparation: Small variations in the volumes of enzyme, substrate, or cofactors can lead to significant differences in results. Ensure all pipettes are calibrated and reagents are thoroughly mixed.

  • Fluctuations in Incubation Temperature: Even minor temperature fluctuations during the assay can affect the rate of the enzymatic reaction. Use a calibrated incubator or water bath.

Q3: I'm observing a high background signal in my assay. How can I reduce it?

A3: A high background signal can interfere with the accurate measurement of 5-KGA.

  • Sample Matrix Interference: Some compounds in biological samples or culture media can absorb light at the same wavelength as the assay's detection molecule (e.g., NADPH). Running a sample blank (without the enzyme or substrate) can help quantify and correct for this background. For samples with strong color, treatment with polyvinylpolypyrrolidone (PVPP) may be necessary[3].

  • Non-Enzymatic Reduction of Substrate: In some cases, reducing agents present in the sample can cause a non-enzymatic reaction, leading to a false positive signal. Sample preparation techniques like dialysis or size-exclusion chromatography can help remove these interfering substances.

  • Contaminated Reagents: Ensure all buffers and reagents are free from microbial or chemical contamination that could contribute to the background signal.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the improvement of enzyme stability for 5-KGA assays.

Q1: What are the main enzymes used for 5-KGA detection and what are their stability challenges?

A1: The key enzymes are Gluconate-5-dehydrogenase (Ga5DH) and FAD-dependent glucose dehydrogenase (FAD-GDH). Ga5DH catalyzes the reversible reaction between D-gluconate and 5-KGA[4][5]. FAD-GDH is also utilized, but some variants exhibit poor thermal stability, which is a significant hurdle for industrial applications[1]. Both soluble and membrane-bound gluconate-5-dehydrogenases from Gluconobacter oxydans are involved in the formation of 5-KGA[6]. For quantitative measurement, 5-keto-D-gluconate reductase (5KGR) is also a useful enzyme[7].

Q2: How can I improve the thermal stability of the enzymes used in my assay?

A2: Several strategies can be employed to enhance the thermostability of enzymes:

  • Protein Engineering:

    • Site-Directed Mutagenesis: This technique involves making specific changes to the amino acid sequence of the enzyme to enhance its structural stability. For example, introducing disulfide bonds can significantly increase thermal stability. A mutant of FAD-GDH with an introduced disulfide bond (Val149Cys/Gly190Cys) showed a 13-fold increase in its half-life at 45°C[8].

    • Chimerization: Creating chimeric enzymes by combining domains from different parent enzymes can result in improved properties. A chimeric FAD-GDH demonstrated significantly higher heat resistance, being stable even at 55°C[1].

  • Immobilization: Attaching the enzyme to a solid support can enhance its stability and allow for reuse. Common methods include:

    • Adsorption: Physical binding to surfaces like silica (B1680970) gel or alumina[9][10].

    • Covalent Bonding: Forming strong chemical bonds with the support material[9][11].

    • Entrapment/Encapsulation: Enclosing the enzyme within a polymeric matrix like alginate or PVA hydrogels[11][12][13].

  • Use of Additives:

    • Salts: Certain salts, known as kosmotropes, can stabilize protein structure. The thermal stability of FAD-GDH from Aspergillus terreus was substantially improved by the addition of kosmotropic ions, with over 90% residual activity after 60 minutes at 60°C in a 1.5 M sodium or ammonium (B1175870) sulfate (B86663) solution[14][15].

    • Polyols and Sugars: Compounds like glycerol, sorbitol, and trehalose (B1683222) can protect enzymes by creating a protective hydration layer, preventing denaturation[16].

    • Polymers: Hydrophilic polymers such as polyethylene (B3416737) glycol (PEG) can stabilize enzymes through preferential hydration[17].

Q3: What are the advantages of using immobilized enzymes in 5-KGA assays?

A3: Immobilized enzymes offer several benefits:

  • Enhanced Stability: Immobilization often increases resistance to changes in temperature, pH, and the presence of organic solvents[12][18].

  • Reusability: The ability to recover and reuse the enzyme for multiple assay cycles reduces costs[9].

  • Improved Operational Flexibility: Immobilized enzymes are well-suited for continuous-flow systems and automated processes[12].

  • Reduced Contamination: The product is not contaminated with the enzyme, simplifying downstream processing[9].

Quantitative Data on Enzyme Stability Improvement

The following tables summarize quantitative data on the improvement of enzyme stability from various studies.

Table 1: Improvement of FAD-dependent Glucose Dehydrogenase (FAD-GDH) Thermostability

MethodEnzyme Modification/ConditionImprovement MetricFold ImprovementReference
Site-Directed MutagenesisIntroduction of a disulfide bond (Val149Cys/Gly190Cys)Half-life at 45°C13-fold[8]
ChimerizationChimeric MpGDH (Mr144-297)Stability TemperatureStable at 55°C (Wild-type inactivated at 45°C)[1]
Additives1.5 M Sodium or Ammonium SulfateResidual Activity at 60°C for 60 min> 90% (compared to slight activity without additives)[14][15]

Table 2: General Enzyme Stabilization Strategies

StrategyExample Additive/MethodEffect on StabilityReference
AdditivesPolyols (glycerol, sorbitol)Prevent denaturation during storage and use[16]
AdditivesPolymers (Polyethylene glycol)Stabilize through preferential hydration[17]
AdditivesProteinaceous additivesGreater stabilization during freeze-thawing than sugars[2]
ImmobilizationAdsorption onto hydroxyapatiteLipase activity preserved for 3 hours at 60°C[19]

Experimental Protocols

Below are detailed methodologies for key experiments related to improving enzyme stability.

Protocol 1: Site-Directed Mutagenesis for Introducing a Disulfide Bond in FAD-GDH

This protocol describes a general workflow for introducing a stabilizing disulfide bond into an enzyme like FAD-GDH, based on structural analysis.

  • Structural Analysis and Residue Selection:

    • Obtain the 3D structure of the target enzyme (e.g., from the Protein Data Bank).

    • Using molecular modeling software, identify pairs of residues that are in close proximity in the 3D structure but not in the primary sequence.

    • Select candidate residue pairs for mutation to cysteine based on criteria such as optimal Cα-Cα and Cβ-Cβ distances and favorable dihedral angles for disulfide bond formation.

  • Mutagenesis using PCR:

    • Design overlapping primers containing the desired mutations to change the codons of the selected residues to cysteine codons (TGC or TGT).

    • Use a high-fidelity DNA polymerase to perform PCR with a plasmid containing the wild-type enzyme gene as the template.

    • The PCR will generate a linear DNA fragment containing the mutations.

  • Plasmid Ligation and Transformation:

    • Treat the PCR product with a kinase to phosphorylate the 5' ends.

    • Ligate the phosphorylated PCR product to create a circular plasmid.

    • Transform the ligated plasmid into a suitable E. coli expression strain.

  • Expression and Purification of the Mutant Enzyme:

    • Culture the transformed E. coli cells and induce protein expression.

    • Harvest the cells and lyse them to release the enzyme.

    • Purify the mutant enzyme using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Confirmation of Disulfide Bond Formation and Stability Analysis:

    • Confirm the presence of the disulfide bond by comparing the mobility of the protein on SDS-PAGE under reducing and non-reducing conditions.

    • Assess the thermal stability of the mutant enzyme by measuring its residual activity after incubation at various temperatures for different time intervals and compare it to the wild-type enzyme. Calculate the half-life at a specific temperature.

Protocol 2: Enzyme Immobilization by Covalent Attachment to an Epoxy-Activated Support

This protocol outlines the steps for immobilizing an enzyme onto a support material with epoxy groups.

  • Support Activation (if necessary):

    • If starting with a non-activated support, functionalize it with epoxy groups using a reagent like epichlorohydrin. This procedure is typically performed under alkaline conditions.

  • Enzyme Preparation:

    • Prepare a solution of the purified enzyme in a buffer of appropriate pH (typically slightly alkaline, e.g., pH 8.0-9.0, to promote the reaction of amino groups).

  • Immobilization Reaction:

    • Add the epoxy-activated support to the enzyme solution.

    • Gently agitate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified period (e.g., 12-24 hours) to allow the covalent bonds to form between the epoxy groups on the support and nucleophilic groups (primarily amino groups of lysine (B10760008) residues) on the enzyme surface.

  • Washing and Blocking:

    • After the incubation period, separate the immobilized enzyme from the solution by filtration or centrifugation.

    • Wash the immobilized enzyme thoroughly with buffer to remove any non-covalently bound enzyme.

    • To block any remaining reactive epoxy groups on the support, incubate it with a solution of a small amine-containing molecule (e.g., ethanolamine (B43304) or glycine).

  • Activity and Stability Assays:

    • Measure the activity of the immobilized enzyme and compare it to the activity of the free enzyme to determine the immobilization yield.

    • Evaluate the stability of the immobilized enzyme under different conditions (e.g., temperature, pH, repeated use) and compare it to the free enzyme.

Visualizations

Logical Workflow for Troubleshooting 5-KGA Assay Issues

troubleshooting_workflow start Assay Fails (Low Activity, Poor Reproducibility, High Background) check_enzyme Check Enzyme Stability start->check_enzyme check_conditions Verify Assay Conditions start->check_conditions check_background Investigate Background Signal start->check_background storage Improper Storage? (Freeze-thaw cycles, Temp.) check_enzyme->storage Possible Cause handling Handling Issues? (Vortexing, Bubbles) check_enzyme->handling Possible Cause ph_temp Incorrect pH or Temperature? check_conditions->ph_temp Possible Cause cofactor Cofactor Missing/Degraded? check_conditions->cofactor Possible Cause inhibitors Sample Inhibitors Present? check_conditions->inhibitors Possible Cause sample_matrix Sample Matrix Interference? check_background->sample_matrix Possible Cause reagents Contaminated Reagents? check_background->reagents Possible Cause aliquot Solution: Aliquot Enzyme, Store at -80°C storage->aliquot handling->aliquot optimize_conditions Solution: Optimize pH/Temp, Use Fresh Cofactors ph_temp->optimize_conditions cofactor->optimize_conditions purify_sample Solution: Purify or Dilute Sample inhibitors->purify_sample run_blank Solution: Run Sample Blank sample_matrix->run_blank use_fresh_reagents Solution: Use Fresh, Filtered Reagents reagents->use_fresh_reagents

Caption: A flowchart for troubleshooting common issues in 5-KGA assays.

Experimental Workflow for Improving Enzyme Stability

stability_workflow start Need for Improved Enzyme Stability protein_eng Protein Engineering start->protein_eng immobilization Immobilization start->immobilization additives Use of Additives start->additives sdm Site-Directed Mutagenesis protein_eng->sdm chimerization Chimerization protein_eng->chimerization adsorption Adsorption immobilization->adsorption covalent_bonding Covalent Bonding immobilization->covalent_bonding entrapment Entrapment immobilization->entrapment salts Salts (e.g., (NH4)2SO4) additives->salts polyols Polyols (e.g., Glycerol) additives->polyols polymers Polymers (e.g., PEG) additives->polymers analysis Characterize Modified Enzyme (Activity, Stability, Kinetics) sdm->analysis chimerization->analysis adsorption->analysis covalent_bonding->analysis entrapment->analysis salts->analysis polyols->analysis polymers->analysis success Stable Enzyme Achieved analysis->success

Caption: A diagram illustrating various strategies to improve enzyme stability.

References

Validation & Comparative

A Comparative Guide to the Analytical Separation of 5-keto-D-gluconic Acid and 2-keto-D-gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of closely related isomers such as 5-keto-D-gluconic acid (5-KDG) and 2-keto-D-gluconic acid (2-KDG) is a critical analytical challenge. These keto-D-gluconic acid isomers are important intermediates in microbial metabolism and can be key indicators in fermentation processes. This guide provides a comparative overview of established analytical methods for their separation, complete with experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The primary methods for the successful separation of 5-KDG and 2-KDG are high-performance liquid chromatography (HPLC) and ion chromatography (IC). Each technique offers distinct advantages in terms of resolution, sensitivity, and applicability to different sample matrices, particularly fermentation broths.

ParameterIon Chromatography with Pulsed Amperometric Detection (IC-PAD)High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
Principle Separation based on ion-exchange interactions with a resin stationary phase, followed by electrochemical detection.Separation based on partitioning between a stationary phase (e.g., ion exclusion) and a mobile phase.
Column IonPac AG11-HC and AS11-HC with a CarboPac PA10 guard column[1]Aminex HPX-87H[2][3][4]
Eluent/Mobile Phase 20 mmol L⁻¹ KOH (gradient to 80 mmol L⁻¹ KOH with column switching)[1]5 mmol/L H₂SO₄[2][3][4]
Flow Rate 1.0 mL min⁻¹[1]0.5 ml/min[2][3][4]
Detection Pulsed Amperometric Detection (PAD)[1]Refractive Index (RI)[2][3][4]
Linearity Range 0.01-20 mg L⁻¹ (R² ≥ 99.84%)[1]Not explicitly stated for individual isomers, but used for quantification.
Detection Limits (LODs) 0.87-2.59 µg L⁻¹[1]Not explicitly stated.
Repeatability RSD < 3% (n=6)[1]Not explicitly stated.
Key Advantage High sensitivity and selectivity, enabling simultaneous analysis of sugars and organic acids.[1]Robust and widely available method suitable for monitoring fermentation processes.[2][3][4]

Experimental Protocols

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)

This method provides a high-resolution separation of 2-KDG and 5-KDG, along with other related compounds like glucose and D-gluconic acid, making it ideal for the analysis of fermentation broth samples.[1]

Instrumentation:

  • Ion chromatograph equipped with a pulsed amperometric detector.

  • Gold working electrode and Ag/AgCl reference electrode.

  • Column-switching setup with a CarboPac PA10 guard column and IonPac AG11-HC and AS11-HC analytical columns.

Reagents:

  • Potassium hydroxide (B78521) (KOH) solutions (20 mmol L⁻¹ and 80 mmol L⁻¹).

  • High-purity water for eluent preparation.

  • Standards of 2-keto-D-gluconic acid and this compound.

Procedure:

  • Sample Preparation: Fermentation broth samples are centrifuged, and the supernatant is diluted with deionized water before injection.

  • Chromatographic Conditions:

    • Columns: IonPac AG11-HC and AS11-HC (analytical), CarboPac PA10 (guard).

    • Eluent: A gradient is employed using a column-switching technique. Initially, 20 mmol L⁻¹ KOH is used.

    • Flow Rate: 1.0 mL min⁻¹.

    • Detection: Pulsed Amperometric Detection (PAD).

  • Column Switching: The column-switching technique is utilized to elute the strongly retained 2-KDG and 5-KDG before the weakly retained compounds.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This is a commonly used method for monitoring the production of keto-D-gluconic acids in fermentation processes.[2][3][4]

Instrumentation:

  • HPLC system (e.g., Shimadzu LC-20A) equipped with a refractive index detector.

  • Aminex HPX-87H column.

Reagents:

  • Sulfuric acid (H₂SO₄) solution (5 mmol/L).

  • High-purity water for mobile phase preparation.

  • Standards of 2-keto-D-gluconic acid and this compound.

Procedure:

  • Sample Preparation: Samples from fermentation broth are typically centrifuged and filtered before injection.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H.

    • Mobile Phase: 5 mmol/L H₂SO₄.

    • Flow Rate: 0.5 ml/min.

    • Column Temperature: 40°C.

    • Detection: Refractive Index (RI).

Workflow and Pathway Diagrams

Analytical_Workflow General Analytical Workflow for KDG Isomer Separation cluster_sample_prep Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection cluster_analysis Data Analysis Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Filtration Filtration/Dilution Centrifugation->Filtration Injection Sample Injection Filtration->Injection IC Ion Chromatography Injection->IC IC Method HPLC HPLC Injection->HPLC HPLC Method PAD Pulsed Amperometric Detection IC->PAD RI Refractive Index Detection HPLC->RI Quantification Quantification of 5-KDG and 2-KDG PAD->Quantification RI->Quantification Separation_Principle Logical Comparison of Separation Principles cluster_ic Ion Chromatography cluster_hplc HPLC IC_Principle Ion-Exchange Interaction IC_Advantage High Sensitivity & Selectivity IC_Principle->IC_Advantage leads to HPLC_Principle Ion Exclusion/ Partitioning HPLC_Advantage Robustness & Wide Availability HPLC_Principle->HPLC_Advantage provides Analyte_Mixture Mixture of 5-KDG & 2-KDG Analyte_Mixture->IC_Principle Analyte_Mixture->HPLC_Principle

References

A Comparative Guide to the Quantification of 5-Keto-D-Gluconic Acid: Enzymatic vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 5-keto-D-gluconic acid (5-KGA), a key intermediate in microbial metabolism and a precursor for industrially significant compounds, is paramount. The choice of analytical methodology can significantly impact experimental outcomes, process monitoring, and quality control. This guide provides an objective comparison of the two primary methods for 5-KGA quantification: enzymatic assays and high-performance liquid chromatography (HPLC).

Principle of the Methods

Enzymatic Method: This method relies on the high specificity of enzymes to catalyze a reaction involving 5-KGA. A common approach utilizes 5-keto-D-gluconate reductase (5KGR), which specifically reduces 5-KGA to D-gluconate.[1][2] The reaction is coupled to the oxidation of a cofactor, typically NADPH to NADP+, and the change in absorbance at 340 nm is measured spectrophotometrically. This change is directly proportional to the concentration of 5-KGA in the sample.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can resolve, identify, and quantify components in a mixture. For 5-KGA analysis, reversed-phase or ion-exchange chromatography is commonly employed.[3][4] The sample is injected into a column, and the components are separated based on their affinity for the stationary and mobile phases. Detection is typically achieved using ultraviolet (UV), refractive index (RI), or pulsed amperometric detection (PAD).[5][6][7]

Head-to-Head Comparison

ParameterEnzymatic MethodHPLC Method
Specificity Highly specific due to the nature of enzyme-substrate interactions.Specificity depends on the column, mobile phase, and detector. Can be highly specific with optimized methods. May require derivatization to distinguish from structurally similar compounds.[8]
Sensitivity Generally high sensitivity, capable of detecting low concentrations.Sensitivity varies with the detector used. PAD offers very low detection limits (in the µg/L range).[7] UV and RI detectors are also commonly used.
Accuracy & Precision Can be highly accurate and precise if reaction conditions are well-controlled.Excellent accuracy and precision are achievable with proper calibration and validation.[9]
Throughput Can be adapted for high-throughput screening in microplate format.Generally lower throughput than enzymatic assays, as each sample is run sequentially. However, autosamplers can enable unattended analysis of multiple samples.
Cost The initial setup for a spectrophotometer is relatively low. The main recurring cost is the enzyme, which can be produced in-house to reduce expenses.[1][2]High initial instrument cost (HPLC system, columns, detectors). Ongoing costs for solvents, columns, and maintenance.
Sample Preparation May require minimal sample preparation, but complex matrices can interfere with the enzymatic reaction.Often requires sample filtration and sometimes derivatization, especially for complex samples like fermentation broths.[5][6]
Development Time Method development is generally straightforward.Method development can be time-consuming, requiring optimization of column, mobile phase, and detector parameters.

Experimental Workflows

Enzymatic_Workflow Sample Sample containing 5-KGA Enzyme_Mix Prepare Reaction Mixture (Buffer, NADPH, 5KGR) Sample->Enzyme_Mix Incubation Incubate at Optimal Temperature Enzyme_Mix->Incubation Measurement Measure Absorbance at 340 nm Incubation->Measurement Calculation Calculate 5-KGA Concentration Measurement->Calculation

Enzymatic Assay Workflow

HPLC_Workflow Sample Sample containing 5-KGA Preparation Sample Preparation (Filtration, Derivatization if needed) Sample->Preparation Injection Inject into HPLC System Preparation->Injection Separation Separation on Column Injection->Separation Detection Detection (UV, RI, or PAD) Separation->Detection Analysis Data Analysis and Quantification Detection->Analysis

References

comparison of different Gluconobacter strains for 5-keto-D-gluconic acid production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 5-keto-D-gluconic acid (5-KGA), a valuable precursor for synthesizing compounds like L-(+)-tartaric acid, is a key area of interest in industrial biotechnology. Gluconobacter species are the microorganisms of choice for this bioconversion due to their potent oxidative capabilities. This guide provides a comparative analysis of different Gluconobacter strains, including wild-type and genetically engineered variants, for their efficiency in 5-KGA production. The information presented is supported by experimental data from various studies to aid researchers in selecting the most suitable strain and cultivation strategy for their specific needs.

Performance Comparison of Gluconobacter Strains

The efficiency of 5-KGA production varies significantly among different Gluconobacter strains and is heavily influenced by genetic modifications and fermentation conditions. The following table summarizes the performance of several notable strains based on key production parameters.

StrainType5-KGA Yield/ConcentrationByproductsKey Features & Cultivation Conditions
Gluconobacter oxydans ATCC 621HWild-Type~6% conversion from glucose (resting cells); ~45% with optimized growth conditions (pH 5, 10% pO₂, 0.05% pCO₂)[1][2]2-keto-D-gluconic acid (2-KGA) (~11% with resting cells)[1][2]Serves as a baseline for comparison.[1][2]
Gluconobacter oxydans MF1Genetically Modified~84% conversion from glucose[1][2]2-KGA production is eliminated.[1][2]Mutant with inactivated membrane-bound gluconate-2-dehydrogenase, preventing 2-KGA formation.[1][2]
Gluconobacter oxydans (General)Wild-TypeUp to 19.7 g/L in shake flask; 46.0 g/L in bioreactor (pH 5.5, 15% DO); 75.5 g/L with glucose feeding (70% yield)[3]2-KGAOptimization of fermentation conditions significantly enhances production.[3]
Thermotolerant Gluconobacter Strains (mutants)Genetically Modified>90% conversion at 30°C; >50% at 37°C (with CaCl₂ addition)[4][5]2-KGA production is disrupted.[4][5]Can produce 5-KGA at higher temperatures (37°C); FAD-GADH gene disrupted to eliminate 2-KGA production.[4][5]
Gluconobacter japonicus D4Genetically Modified0.97 mol/mol glucose2-KGA production is eliminated.Mutant lacking two membranous gluconate 2-dehydrogenases; 1 mM CaCl₂ addition enhances PQQ-GLDH activity.[6]
Gluconobacter oxydans DSM 50049 (recombinant)Genetically Modified~0.7 g 5-KGA / g glucose2-KGAExpresses alcohol dehydrogenase from Xanthomonas campestris. Cultivated at 25°C, pH 6.0.[7][8]
Gluconobacter oxydansWild-Type100.2 g/L in batch fermentation; up to 92.5% conversion in fed-batchNot specifiedTwo-stage pH and ventilation control in batch fermentation; fed-batch strategy improves productivity.[9]
Gluconobacter oxydans DSM 2343 (recombinant)Genetically ModifiedEnhanced accumulation of 5-KGANot specifiedOverexpresses gluconate:NADP-5 oxidoreductase (gno) and E. coli transhydrogenase (sthA).[10]

Experimental Protocols

The following sections detail the general methodologies employed in the cultivation of Gluconobacter strains and the analysis of 5-KGA production, based on protocols described in the cited literature.

Culture Media and Fermentation Conditions
  • Seed Culture Medium: A typical seed medium consists of D-glucose, yeast extract, and other essential nutrients to ensure robust initial growth of the Gluconobacter strain.

  • Fermentation Medium: The production medium generally contains a higher concentration of D-glucose as the primary carbon source, along with yeast extract, peptone, and mineral salts. For some strains, the addition of CaCl₂ has been shown to enhance the activity of PQQ-dependent glycerol (B35011) dehydrogenase, which is involved in 5-KGA production.[4][6]

  • Cultivation Parameters:

    • Temperature: While most Gluconobacter strains are mesophilic, with optimal growth and production around 30°C, thermotolerant strains have been developed to perform at higher temperatures, such as 37°C.[4][5]

    • pH: The pH is a critical parameter and is often controlled between 5.0 and 6.0 for optimal enzyme activity and cell viability.[1][2][7][8]

    • Dissolved Oxygen (DO): As an aerobic process, maintaining an adequate supply of dissolved oxygen is crucial. This is often controlled by adjusting the agitation and aeration rates in a bioreactor.[1][2][3]

  • Fermentation Strategy: Both batch and fed-batch fermentation strategies have been successfully employed. Fed-batch fermentation, with controlled glucose feeding, can lead to higher final concentrations and yields of 5-KGA by avoiding substrate inhibition and maintaining cell viability for longer periods.[3][9]

Analytical Methods for 5-KGA Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common and accurate method for quantifying 5-KGA and other organic acids like 2-KGA and gluconic acid in the fermentation broth. An Aminex HPX-87H column is frequently used for separation, with detection typically performed using a refractive index (RI) or UV detector.[11]

  • Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative analysis of the culture supernatant to detect the presence of 5-KGA and 2-KGA.[6]

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the key metabolic pathway for 5-KGA production in Gluconobacter and a general experimental workflow for strain comparison.

metabolic_pathway Glucose D-Glucose GluconicAcid D-Gluconic Acid Glucose->GluconicAcid Glucose Dehydrogenase FiveKGA This compound GluconicAcid->FiveKGA Gluconate-5-Dehydrogenase (e.g., PQQ-GLDH) TwoKGA 2-Keto-D-Gluconic Acid (Byproduct) GluconicAcid->TwoKGA Gluconate-2-Dehydrogenase (Target for inactivation in mutants)

Caption: Metabolic pathway of D-glucose to 5-KGA in Gluconobacter.

experimental_workflow StrainSelection Strain Selection (Wild-Type vs. Mutant) SeedCulture Seed Culture Preparation StrainSelection->SeedCulture Fermentation Bioreactor Fermentation (Batch / Fed-Batch) SeedCulture->Fermentation Sampling Time-course Sampling Fermentation->Sampling Analysis HPLC/TLC Analysis (5-KGA & Byproducts) Sampling->Analysis DataComparison Data Comparison (Yield, Productivity, Titer) Analysis->DataComparison

Caption: General experimental workflow for comparing Gluconobacter strains.

References

A Comparative Guide to the Validation of a New Analytical Method for 5-keto-D-gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel analytical method for the quantification of 5-keto-D-gluconic acid (5-KGA) against established analytical techniques. The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this important keto acid.

Introduction to this compound and its Analysis

This compound is a key intermediate in microbial glucose metabolism and serves as a valuable precursor in various industrial applications, including the synthesis of tartaric acid.[1] Accurate quantification of 5-KGA is crucial for monitoring fermentation processes and ensuring product quality. A variety of analytical methods have been developed for this purpose, ranging from traditional spectrophotometric and enzymatic assays to advanced chromatographic techniques. This guide focuses on comparing a modern Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) method with more conventional approaches like High-Performance Liquid Chromatography (HPLC) and spectrophotometry.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of three distinct methods for 5-KGA quantification.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification
ParameterIon Chromatography with Pulsed Amperometric Detection (IC-PAD)High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) DetectionSpectrophotometry (Nelson's Arsenomolybdate Reagent)
Linearity Range 0.01 - 20 mg/L[2]Typically in the g/L range[3]Method dependent, often calibrated with 5-KGA[4]
Limit of Detection (LOD) 0.87 - 2.59 µg/L[2]Not explicitly stated, generally higher than IC-PADDependent on reaction conditions and interfering substances
Precision (RSD) < 3%[2]Not explicitly statedCan be affected by the precision of colorimetric measurements
Selectivity High; separates 5-KGA from other organic acids and sugars[2]Moderate; co-elution with similar compounds is possible[5]Low; selective for reducing sugars and other keto acids[4]
Analysis Time Relatively short with column-switching techniques[2]Dependent on the column and mobile phase, can be longerReaction time can be significant (e.g., 2 hours)[4]
Sample Throughput High, suitable for automationModerateLow, involves multiple manual steps

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following sections outline the experimental protocols for the compared methods.

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)

This method allows for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and this compound.[2]

Instrumentation:

  • Ion Chromatograph equipped with a pulsed amperometric detector.

  • Anion exchange columns (e.g., IonPac AG11-HC and AS11-HC).[2]

  • Column-switching device.

Reagents:

  • Potassium hydroxide (B78521) (KOH) eluent.

  • High-purity water for sample and eluent preparation.

  • This compound standard.

Procedure:

  • Sample Preparation: Fermentation broth samples are centrifuged and diluted with deionized water.

  • Chromatographic Conditions:

    • Eluent: A gradient of KOH (e.g., 20 mmol/L).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Injection Volume: 25 µL.[2]

    • Detection: Pulsed amperometry with a gold working electrode.[2]

  • Column-Switching: A column-switching technique is employed to separate strongly retained compounds (like 2-KDG and 5-KDG) from weakly retained ones (like glucose and DGA), enabling faster analysis.[2]

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

A common method for monitoring 5-KGA in fermentation processes.[3]

Instrumentation:

  • HPLC system with a refractive index detector.

  • Reversed-phase or ion-exchange column (e.g., Aminex HPX-87H).[3][6]

Reagents:

  • Sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) mobile phase.[3][5]

  • This compound standard.

Procedure:

  • Sample Preparation: Samples are centrifuged and filtered before injection.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H.[3]

    • Mobile Phase: 5 mmol/L H₂SO₄.[3]

    • Flow Rate: 0.5 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Detection: Refractive Index.

Spectrophotometric Method

A traditional colorimetric method for the determination of reducing sugars and keto acids.

Instrumentation:

  • Spectrophotometer.

Reagents:

  • Nelson's arsenomolybdate reagent.[4]

  • Alkaline copper reagent.[4]

  • This compound standard.

Procedure:

  • Sample Preparation: The sample containing 5-KGA is mixed with the alkaline copper reagent.

  • Reaction: The mixture is heated to allow the reduction of the copper reagent.

  • Color Development: Nelson's arsenomolybdate reagent is added to develop a colored complex.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 540-545 mµ).[4] The concentration of 5-KGA is determined from a standard curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the IC-PAD and HPLC methods.

IC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis IC-PAD Analysis start Fermentation Broth centrifuge Centrifugation start->centrifuge dilute Dilution centrifuge->dilute inject Inject into IC dilute->inject separate Anion Exchange Separation (with Column Switching) inject->separate detect Pulsed Amperometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for 5-KGA analysis using IC-PAD.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RI Analysis start Fermentation Broth centrifuge Centrifugation start->centrifuge filter Filtration centrifuge->filter inject Inject into HPLC filter->inject separate Reversed-Phase or Ion-Exchange Separation inject->separate detect Refractive Index Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for 5-KGA analysis using HPLC-RI.

Conclusion

The validation of a new analytical method for this compound requires a thorough comparison with existing techniques. The Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) method demonstrates significant advantages in terms of sensitivity, selectivity, and analysis time compared to traditional HPLC and spectrophotometric methods. For researchers and professionals in drug development and fermentation monitoring, the IC-PAD method offers a robust and efficient solution for the accurate quantification of 5-KGA. The choice of method will ultimately depend on the specific requirements of the analysis and the resources available.

References

comparative analysis of 5-keto-D-gluconic acid production in different media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different fermentation media for the production of 5-keto-D-gluconic acid (5-KGA), a key intermediate in the synthesis of valuable compounds such as L-(+)-tartaric acid. The selection of an optimal medium is a critical factor in maximizing the yield and productivity of 5-KGA fermentation, primarily carried out by bacteria of the Gluconobacter genus, most notably Gluconobacter oxydans.

Executive Summary

The production of 5-KGA is significantly influenced by the composition of the fermentation medium, including the choice of carbon and nitrogen sources, as well as the presence of specific ions. While glucose is the primary substrate, the overall yield is dependent on a synergistic combination of nutrients that support robust cell growth and high metabolic activity. Complex media containing yeast extract and peptone are commonly employed, though optimization of these components and the exploration of more defined media are active areas of research to enhance productivity and streamline downstream processing. Genetic modification of production strains, in conjunction with optimized media and fermentation conditions, has proven to be a highly effective strategy for achieving high-yield 5-KGA production.

Data Presentation: Comparative Analysis of Media Components

The following tables summarize quantitative data on the impact of different media components and fermentation strategies on 5-KGA production.

Table 1: Comparison of Fermentation Strategies and Yields

Fermentation StrategyMicroorganismKey Parameters5-KGA Concentration (g/L)Yield (%)Reference
Shake Flask (Optimized)Gluconobacter oxydansOptimized medium and culture conditions19.7-[1]
5-L Bioreactor (Batch)Gluconobacter oxydanspH controlled at 5.5, DO at 15%46.0-[1]
5-L Bioreactor (Fed-Batch)Gluconobacter oxydansGlucose feeding75.570[1]
Genetically Modified StrainG. oxydans MF1 (mutant)Improved growth conditions (pH 5, 10% pO₂)-84 (from available glucose)[1]
Two-Stage pH ControlG. oxydanspH 5.5 → natural, 1.0 vvm ventilation100.292.5 (conversion rate)[2]

Table 2: Influence of Media Supplements on 5-KGA Production

Media SupplementEffectRationale
Corn Steep PowderCan replace more expensive nitrogen sources like soy peptone.Provides a cost-effective source of nitrogen and other growth factors.
CaCl₂Positively affects the maintenance of PQQ-GLDH activity.The conversion of gluconate to 5-KGA is catalyzed by the PQQ-dependent enzyme glycerol (B35011) dehydrogenase (GLDH), which requires calcium ions for stability and activity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in 5-KGA production.

Microbial Strain and Inoculum Preparation
  • Microorganism: Gluconobacter oxydans (wild-type or genetically modified strains).

  • Inoculum Medium: A typical seed medium may contain D-sorbitol (50 g/L) and yeast extract (5 g/L) to ensure sufficient biomass.

  • Culture Conditions: The culture is incubated at 30°C on a rotary shaker at 200 rpm for 24-48 hours until a desired optical density is reached.

Fermentation Media
  • Complex Medium: A common basal fermentation medium consists of glucose (100 g/L), yeast extract (10 g/L), and MgSO₄ (0.25 g/L).

  • Defined Medium: For more controlled experiments, a chemically defined medium with known concentrations of all components is used. This allows for the systematic evaluation of the effect of individual nutrients.

Fermentation Conditions
  • Bioreactor: Fermentations are typically carried out in a 5-L stirred-tank bioreactor.

  • pH Control: The pH of the medium is a critical parameter and is often controlled at a range of 5.0-5.5 using automated addition of NaOH or other bases.

  • Dissolved Oxygen (DO): Maintaining an adequate supply of oxygen is essential. DO levels are typically controlled at 15-20% of air saturation by adjusting the agitation speed and aeration rate.

  • Temperature: The optimal temperature for G. oxydans growth and 5-KGA production is generally maintained around 30°C.

  • Fed-Batch Strategy: To achieve higher product concentrations, a fed-batch strategy with controlled glucose feeding is often employed to avoid substrate inhibition and maintain high cell activity.

Analytical Methods
  • Cell Growth: Biomass concentration is monitored by measuring the optical density at 600 nm (OD₆₀₀).

  • Substrate and Product Analysis: The concentrations of glucose, gluconic acid, and 5-KGA in the culture supernatant are determined using High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows in 5-KGA production.

5_KGA_Production_Pathway Glucose D-Glucose GluconicAcid D-Gluconic Acid Glucose->GluconicAcid Membrane-bound Glucose Dehydrogenase FiveKGA This compound GluconicAcid->FiveKGA Gluconate-5-Dehydrogenase TwoKGA 2-keto-D-Gluconic Acid (Byproduct) GluconicAcid->TwoKGA Gluconate-2-Dehydrogenase

Caption: Biochemical pathway of this compound production from glucose.

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain Strain Selection (G. oxydans) Media Media Formulation (Carbon, Nitrogen, etc.) Strain->Media Inoculum Inoculum Preparation Media->Inoculum Bioreactor Bioreactor Setup (pH, DO, Temp Control) Inoculum->Bioreactor Fermentation Fermentation Process (Batch / Fed-Batch) Bioreactor->Fermentation Sampling Regular Sampling Fermentation->Sampling Analysis HPLC Analysis (Glucose, 5-KGA) Sampling->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for 5-KGA fermentation.

References

A Comparative Guide to the Quantification of 5-keto-D-gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of 5-keto-D-gluconic acid (5-KGA), a key intermediate in microbial metabolism and various biotechnological processes, is critical. This guide provides an objective comparison of common analytical methods for 5-KGA quantification, supported by experimental data to aid in selecting the most suitable method for specific research needs.

Quantitative Method Comparison

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are powerful techniques offering high precision and the ability for simultaneous analysis of multiple components. Spectrophotometric methods, while often simpler and more accessible, may have limitations in specificity.

The following table summarizes the key performance characteristics of various analytical methods used for the quantification of 5-KGA and the closely related compound, 2,5-diketo-D-gluconic acid (2,5-DKGA).

MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Precision (RSD)Accuracy (Recovery)Reference
Ion Chromatography with Pulsed Amperometric Detection (IC-PAD) Glucose, D-gluconic acid, 2-keto-D-gluconic acid, this compound0.01 - 20 mg/L0.87 - 2.59 µg/L< 3% (n=6)96.7 - 103.3%[1]
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) 2,5-diketo-D-gluconic acid (indirectly as 2-keto-L-gulonic acid)Not explicitly stated, but a standard curve was generated.Not explicitly stated.Not explicitly stated.Not explicitly stated, but the method was deemed "reasonable" based on molar conversion.[2][3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) This compoundNot explicitly stated.Not explicitly stated.Not explicitly stated.Not explicitly stated.[4]
Spectrophotometry (Arsenomolybdate Reagent) This compoundNot explicitly stated, but can determine 5 µg of 5-KGA.Not explicitly stated.High degree of precision reported.Good agreement with Militzer's method.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are the experimental protocols for the key methods discussed.

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)

This method allows for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and this compound.[1]

  • Instrumentation: Ion chromatography system equipped with a pulsed amperometric detector.

  • Columns: A column-switching technique is employed.

  • Mobile Phase: Gradient elution with potassium hydroxide (B78521) (KOH) solution.

  • Flow Rate: 1.0 mL/min.

  • Detection: Pulsed amperometry.

  • Sample Preparation: Fermentation broth samples are appropriately diluted with deionized water before injection.[1]

cluster_sample_prep Sample Preparation cluster_ic_system IC-PAD System FermentationBroth Fermentation Broth Dilution Dilution with Deionized Water FermentationBroth->Dilution Injection Injection Dilution->Injection Inject Diluted Sample ColumnSwitching Column-Switching System Injection->ColumnSwitching PAD Pulsed Amperometric Detector ColumnSwitching->PAD DataAnalysis Data Analysis PAD->DataAnalysis

IC-PAD Experimental Workflow
Indirect High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) for 2,5-DKGA

This method involves the enzymatic conversion of 2,5-DKGA to 2-keto-L-gulonic acid (2-KLG) prior to HPLC analysis.[2][3]

  • Enzymatic Conversion:

    • Incubate the sample containing 2,5-DKGA with 2,5-DKG reductase and an excess of NADPH.

    • The reaction is carried out at 30°C for 4 hours to ensure complete conversion of 2,5-DKGA to 2-KLG.[2]

  • Instrumentation: HPLC system with a refractive index detector.

  • Column: Aminex HPX-87H column.

  • Mobile Phase: 5 mmol/L H₂SO₄.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Quantification: The concentration of 2,5-DKGA is calculated based on the measured concentration of 2-KLG, assuming 100% conversion.[2][3]

cluster_enzymatic_conversion Enzymatic Conversion cluster_hplc_analysis HPLC-RI Analysis Sample Sample containing 2,5-DKGA EnzymeReaction Incubate with 2,5-DKG Reductase & NADPH Sample->EnzymeReaction Injection Injection EnzymeReaction->Injection Inject Converted Sample HPLC HPLC Separation (Aminex HPX-87H) Injection->HPLC RIDetector Refractive Index Detector HPLC->RIDetector Quantification Quantification of 2-KLG RIDetector->Quantification Calculation Calculate 2,5-DKGA Concentration Quantification->Calculation

Indirect HPLC-RI Workflow for 2,5-DKGA
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A reversed-phase HPLC method for the direct quantification of 5-KGA.[4]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: Thermo BDS C18 reverse phase column (4.6 mm × 250 mm).

  • Mobile Phase: 10 mmol/L HClO₄.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Fermentation broth is centrifuged, and the supernatant is appropriately diluted before injection.[4]

Start Fermentation Broth Sample Centrifuge Centrifuge Start->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Inject Inject into HPLC Dilute->Inject Separate RP-HPLC Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantify 5-KGA Detect->Quantify

HPLC-UV Analysis Workflow
Spectrophotometric Method

This method is based on the reducing power of 5-KGA on the arsenomolybdate reagent.[5]

  • Reagents:

    • Arsenomolybdate reagent.

    • Standard solution of this compound.

  • Procedure:

    • Mix the sample containing 5-KGA with the arsenomolybdate reagent.

    • Incubate the mixture at 50°C.

    • Measure the absorbance of the resulting colored complex using a spectrophotometer.

  • Quantification: The concentration of 5-KGA is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of 5-KGA.

  • Note: This method can also be used for the determination of 2-keto-D-gluconic acid, which has approximately 16% of the reducing power of 5-KGA under the same conditions.[5]

Start Sample containing 5-KGA Reagent Add Arsenomolybdate Reagent Start->Reagent Incubate Incubate at 50°C Reagent->Incubate Measure Measure Absorbance Incubate->Measure Compare Compare to Standard Curve Measure->Compare Result Determine 5-KGA Concentration Compare->Result

Spectrophotometric Quantification Workflow

References

A Comparative Guide to the Production of 5-Keto-D-Gluconic Acid: Fermentation vs. Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary methods for producing 5-keto-D-gluconic acid (5-KGA), a valuable precursor in the synthesis of tartaric acid and other industrially significant compounds. We will delve into the performance of traditional microbial fermentation and the emerging alternative of cell-free enzymatic synthesis, supported by available experimental data and detailed methodologies.

At a Glance: Fermentation vs. Enzymatic Synthesis

ParameterFermentationEnzymatic Synthesis
Biocatalyst Whole microbial cells (e.g., Gluconobacter oxydans)Isolated enzymes (e.g., Glucose Dehydrogenase, Gluconate-5-Dehydrogenase)
Process Complexity High (cell cultivation, sterilization, process control)Moderate (enzyme production and purification)
Reaction Specificity Moderate (potential for byproduct formation)High (specific enzymes target desired reactions)
Product Titer High (up to 179.4 g/L reported)Potentially high, but limited by substrate/product inhibition and enzyme stability
Productivity Moderate (e.g., up to 3.10 g/L/h)Potentially high in short durations, but long-term stability is a challenge
Downstream Processing Complex (separation from biomass, media components)Simpler (no biomass removal, fewer interfering compounds)
Operating Conditions Mild (physiological pH and temperature)Mild, but can be optimized for specific enzyme optima
Cost Factors Media components, sterilization, aeration, downstream purificationEnzyme production and purification, cofactors, enzyme stability

Fermentation Synthesis of this compound

Microbial fermentation, particularly using strains of Gluconobacter oxydans, is the most established method for 5-KGA production. These bacteria possess a powerful oxidative enzyme system that efficiently converts D-glucose to 5-KGA.

Quantitative Performance Data
StrainFermentation ModeInitial Glucose (g/L)5-KGA Titer (g/L)Yield (g/g)Productivity (g/L/h)Reference
Gluconobacter oxydansShake Flask-19.7--[1]
Gluconobacter oxydans5-L Bioreactor (Batch)-46.0--[1]
Gluconobacter oxydans5-L Bioreactor (Fed-batch)-75.50.70-[1]
Gluconobacter oxydans CM1Batch100100.2-1.95[2]
Gluconobacter oxydans CM1Fed-batch100 (initial)179.40.9253.10[2]
Genetically engineered G. oxydansBiotransformation-up to 56.7 g/L (295 mM)--[3]

Note: Dashes indicate data not provided in the cited source.

Experimental Protocol: Fed-Batch Fermentation of Gluconobacter oxydans

This protocol is a generalized representation based on common practices in the cited literature.

1. Strain and Media Preparation:

  • Microorganism: Gluconobacter oxydans (e.g., a strain optimized for 5-KGA production, such as a mutant lacking gluconate-2-dehydrogenase activity).

  • Seed Culture Medium: Comprising (per liter) 50 g D-sorbitol, 5 g yeast extract, 5 g peptone. Adjust pH to 6.0.

  • Fermentation Medium: Comprising (per liter) 100 g D-glucose, 10 g yeast extract, 2 g KH2PO4, 0.5 g MgSO4·7H2O. Adjust pH to 5.5.

  • Feeding Solution: A concentrated solution of D-glucose (e.g., 600 g/L).

2. Inoculum Development:

  • Inoculate a single colony of G. oxydans into a flask containing seed culture medium.

  • Incubate at 30°C with shaking at 200 rpm for 24 hours.

3. Fermentation Process:

  • Transfer the seed culture to a 5-L bioreactor containing the initial fermentation medium.

  • Maintain the temperature at 30°C.

  • Control the pH at 5.5 by the automated addition of 2 M NaOH.

  • Maintain dissolved oxygen (DO) levels above 20% by adjusting the agitation speed and aeration rate (e.g., 1.0 vvm).

  • Monitor the glucose concentration periodically. When the glucose level drops to a set point (e.g., 10-20 g/L), initiate feeding with the concentrated glucose solution to maintain a low glucose concentration in the bioreactor.

  • Continue the fed-batch process for 48-72 hours, or until 5-KGA production ceases.

4. Downstream Processing:

  • Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.

  • The supernatant, containing 5-KGA, can be further purified. This may involve steps such as activated carbon treatment for decolorization, followed by ion-exchange chromatography to isolate the 5-KGA. The final product can be obtained by crystallization.

Fermentation Pathway

FermentationPathway cluster_cell Gluconobacter oxydans Cell Glucose D-Glucose GDH Membrane-bound Glucose Dehydrogenase Glucose->GDH Oxidation GluconicAcid D-Gluconic Acid G5DH Gluconate 5-Dehydrogenase GluconicAcid->G5DH Oxidation G2DH Gluconate 2-Dehydrogenase GluconicAcid->G2DH Side Reaction KGA5 This compound KGA2 2-Keto-D-Gluconic Acid GDH->GluconicAcid G5DH->KGA5 G2DH->KGA2

Fermentation pathway of 5-KGA from glucose in G. oxydans.

Enzymatic Synthesis of this compound

Cell-free enzymatic synthesis offers a more controlled environment for the production of 5-KGA, utilizing a cascade of specific enzymes to convert a substrate to the desired product. This approach avoids the complexities of cellular metabolism and can potentially lead to higher purity and easier downstream processing.

Quantitative Performance Data

Currently, there is a lack of comprehensive studies detailing a fully optimized, multi-enzyme cascade for the production of 5-KGA from glucose in a cell-free system with reported titer, yield, and productivity data that is directly comparable to fermentation. The data available primarily focuses on the characterization of the individual enzymes involved.

EnzymeSource OrganismSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp (°C)Reference
Glucose DehydrogenaseArthrobacter globiformisD-Glucose0.21-5.045[4]
Gluconate 5-DehydrogenaseGluconobacter suboxydansD-Gluconic Acid----[5]
Experimental Protocol: Hypothetical Two-Step Enzymatic Synthesis

This protocol outlines a theoretical workflow for the enzymatic synthesis of 5-KGA.

1. Enzyme Preparation:

  • Glucose Dehydrogenase (GDH): Overexpress a recombinant GDH (e.g., from A. globiformis) in a suitable host like E. coli. Purify the enzyme using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

  • Gluconate-5-Dehydrogenase (G5DH): Similarly, overexpress and purify a recombinant G5DH (e.g., from G. oxydans).

  • Cofactor Regeneration System: To ensure a continuous supply of the required oxidized cofactor (e.g., NADP+), a cofactor regeneration enzyme such as NAD(P)H oxidase can be included.

2. Reaction Setup:

  • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 6.0-7.0).

  • Add the substrate, D-glucose, to the desired initial concentration.

  • Add the purified enzymes (GDH and G5DH) and the cofactor regeneration enzyme.

  • Add the necessary cofactor (e.g., NADP+) to a catalytic amount.

  • Initiate the reaction by bringing the mixture to the optimal temperature for the enzyme cascade (e.g., 30-37°C).

3. Reaction Monitoring and Control:

  • Monitor the concentrations of glucose, gluconic acid, and 5-KGA over time using analytical methods such as HPLC.

  • Maintain the pH of the reaction mixture, as the formation of acidic products will lower the pH.

4. Downstream Processing:

  • Once the reaction is complete, the enzymes can be removed, for instance, by ultrafiltration if they are not immobilized.

  • The resulting solution, containing 5-KGA, will be of higher purity compared to the fermentation broth, simplifying subsequent purification steps which may include chromatography and crystallization.

Enzymatic Synthesis Workflow

EnzymaticSynthesis cluster_reactants Reactants cluster_enzymes Enzyme Cascade cluster_intermediates Intermediates cluster_products Products cluster_cofactor_regen Cofactor Regeneration Glucose D-Glucose GDH Glucose Dehydrogenase Glucose->GDH NADP_ox NADP+ NADP_ox->GDH G5DH Gluconate 5-Dehydrogenase NADP_ox->G5DH GluconicAcid D-Gluconic Acid GDH->GluconicAcid NADP_red NADPH GDH->NADP_red G5DH->NADP_red KGA5 This compound G5DH->KGA5 GluconicAcid->G5DH RegenEnzyme NADPH Oxidase NADP_red->RegenEnzyme RegenEnzyme->NADP_ox H2O H2O RegenEnzyme->H2O O2 O2 O2->RegenEnzyme

A conceptual workflow for the enzymatic synthesis of 5-KGA.

Concluding Remarks

The production of this compound through fermentation with Gluconobacter oxydans is a well-established and high-yielding process. Recent advancements in metabolic engineering and fermentation technology have further improved titers and productivities. However, the process is inherently complex, requiring careful control of microbial growth and facing challenges in downstream purification.

Enzymatic synthesis, while currently less developed for 5-KGA production, presents a promising alternative. Its key advantages lie in the potential for higher reaction specificity, leading to a purer product and simplified downstream processing. The main hurdles to overcome for enzymatic synthesis are the cost of enzyme production and purification, as well as ensuring the long-term operational stability of the enzymes and the efficient regeneration of cofactors.

For researchers and drug development professionals, the choice between these two methods will depend on the specific requirements of their application, including scale, purity, and cost considerations. Further research into the development of robust and cost-effective enzyme systems will be crucial for the industrial viability of enzymatic 5-KGA synthesis.

References

A Comparative Analysis of the Chemical Properties of 5-Keto-D-Gluconic Acid and Other Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical properties of 5-keto-D-gluconic acid with other structurally relevant organic acids, namely gluconic acid and pyruvic acid. The information presented herein is supported by experimental data and detailed methodologies to assist in research and development applications.

Comparative Overview of Chemical Properties

The chemical characteristics of an organic acid are pivotal in determining its behavior in various chemical and biological systems. This section summarizes the key chemical properties of this compound, gluconic acid, and pyruvic acid.

PropertyThis compoundGluconic AcidPyruvic Acid
Molecular Formula C₆H₁₀O₇[1]C₆H₁₂O₇[2][3]C₃H₄O₃[4]
Molecular Weight 194.14 g/mol [1]196.16 g/mol [3]88.06 g/mol [4]
pKa ~3.243.86[2]2.50[4]
Water Solubility HighFreely soluble[3]Miscible[5]
Physical Form PowderWhite solid[2]Colorless liquid[5]
Key Structural Features Carboxylic acid, ketone, multiple hydroxyl groupsCarboxylic acid, multiple hydroxyl groups[2][3]Carboxylic acid, ketone, methyl group[4][5]

Structural Influence on Acidity

The acidity of these organic acids, a critical parameter in their reactivity and biological function, is directly influenced by their molecular structure. The presence of electron-withdrawing groups, such as the ketone group, plays a significant role in the dissociation of the carboxylic acid proton.

G cluster_0 Structural Comparison cluster_1 Key Structural Features Influencing Acidity A Pyruvic Acid (pKa ~2.50) Strongest Acid D α-Keto Group (Strong electron-withdrawing effect) A->D Proximity of ketone to carboxyl group stabilizes the conjugate base B This compound (pKa ~3.24) Intermediate Acidity E γ-Keto Group (Moderate electron-withdrawing effect) B->E Greater distance of ketone from carboxyl group reduces its electron-withdrawing impact C Gluconic Acid (pKa ~3.86) Weakest Acid F Hydroxyl Groups (Weak electron-withdrawing effect) C->F Absence of a ketone group results in a less stabilized conjugate base

Caption: Influence of functional group position on the acidity of selected organic acids.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for determining the key chemical properties discussed in this guide.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method is a highly accurate technique for determining the pKa of an organic acid.

Principle: A solution of the organic acid is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.[6][7][8]

Apparatus and Reagents:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • The organic acid sample of known concentration (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately measure a known volume (e.g., 25.0 mL) of the organic acid solution into a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Record the initial pH of the solution.

  • Begin the titration by adding small, known increments of the standardized NaOH solution from the burette.

  • After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Continue the titration until the pH begins to change rapidly, indicating the approach of the equivalence point. Add smaller increments of titrant in this region.

  • Proceed with the titration well past the equivalence point until the pH curve flattens again.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve.

  • Determine the equivalence point, which is the point of steepest inflection on the curve.

  • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Determination of Aqueous Solubility

This protocol provides a straightforward method for determining the solubility of an organic acid in water.

Principle: A saturated solution of the organic acid is prepared, and the concentration of the dissolved acid is determined.

Apparatus and Reagents:

  • Scintillation vials or test tubes with screw caps

  • Analytical balance

  • Shaker or vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system (depending on the analytical method)

  • The organic acid sample

  • Deionized water

Procedure:

  • Add an excess amount of the solid organic acid to a known volume of deionized water in a vial.

  • Securely cap the vial and place it on a shaker or vortex mixer to agitate the mixture for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • After agitation, allow the undissolved solid to settle.

  • Centrifuge the mixture to further separate the solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a known volume of deionized water to a concentration suitable for analysis.

  • Determine the concentration of the organic acid in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the acid has a chromophore) or HPLC.

  • Calculate the original concentration in the saturated solution, which represents the aqueous solubility of the organic acid.

Assessment of Chemical Stability

This protocol outlines a method for evaluating the stability of an organic acid in an aqueous solution over time.

Principle: The concentration of the organic acid in a solution is monitored at various time points under specific storage conditions.

Apparatus and Reagents:

  • HPLC system with a suitable column and detector

  • Incubator or temperature-controlled chamber

  • Vials with screw caps

  • The organic acid sample

  • Deionized water

Procedure:

  • Prepare a stock solution of the organic acid in deionized water at a known concentration.

  • Aliquot the stock solution into several vials.

  • Analyze an initial set of aliquots (time zero) using a validated HPLC method to determine the initial concentration.

  • Store the remaining vials under the desired conditions (e.g., specific temperature and light exposure).

  • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a set of vials from storage.

  • Analyze the samples using the same HPLC method to determine the concentration of the organic acid.

  • Compare the concentrations at each time point to the initial concentration. A significant decrease in concentration indicates instability.

  • The stability can be expressed as the percentage of the initial concentration remaining at each time point.

This guide provides a foundational comparison of the chemical properties of this compound with other key organic acids. The detailed experimental protocols are intended to support further research and development in the fields of chemistry, biochemistry, and pharmaceutical sciences.

References

A Comparative Guide to 5-Keto-D-Gluconic Acid Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary methods for producing 5-keto-D-gluconic acid (5-KGA), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. We will delve into microbial fermentation, enzymatic conversion, and chemical synthesis, presenting quantitative data, outlining experimental protocols, and visualizing the production pathways to aid in the selection of the most suitable method for your research and development needs.

Introduction to this compound

This compound is a derivative of glucose with significant industrial applications, most notably as a key precursor in the production of L-(+)-tartaric acid.[1][2][3] Its production has been explored through various routes, each with its own set of advantages and challenges. Historically, chemical synthesis was employed but has been largely superseded by more efficient and cost-effective biological methods.[4]

Microbial Fermentation: The Dominant Approach

Microbial fermentation, particularly using bacteria from the Gluconobacter genus, is the most established and widely used method for 5-KGA production.[4] Gluconobacter oxydans is the workhorse in this field due to its remarkable ability to perform incomplete oxidation of various sugars and alcohols.[4]

Performance Data

The following table summarizes key performance indicators for 5-KGA production using various Gluconobacter oxydans strains and fermentation strategies.

StrainFermentation StrategyTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
G. oxydans (Optimized)Shake Flask19.7--[3]
G. oxydans (Optimized)5-L Bioreactor (pH 5.5, DO 15%)46.0--[3]
G. oxydans (Optimized)Fed-batch (Glucose feeding)75.50.70-[3]
G. oxydansBatch (two-stage pH and ventilation)100.2-1.95[5]
G. oxydansFed-batch179.40.9253.10[6]
G. oxydans (recombinant)Batch (DO >20%)117.75-2.10[7]
G. oxydans MF1 (mutant)Improved growth conditions-0.84-[2]
G. oxydans (recombinant)Overexpression of GNOup to 200 mM--[8]
G. oxydans (recombinant)Overexpression of membrane-bound GADH240-295 mM--[8]
Experimental Protocols

General Fermentation Protocol for Gluconobacter oxydans

  • Inoculum Preparation: A single colony of G. oxydans is transferred from a solid medium (e.g., D-sorbitol agar) to a liquid seed medium containing D-sorbitol, yeast extract, and other essential nutrients. The culture is incubated at 30°C for 24 hours.[9]

  • Fermentation Medium: The production medium typically consists of a high concentration of D-glucose (e.g., 100 g/L), yeast extract, and magnesium sulfate.[9]

  • Bioreactor Setup and Conditions: The fermentation is carried out in a bioreactor with controlled pH (typically around 5.5) and dissolved oxygen (DO) levels (maintained above 15-20%).[3][7] Temperature is usually maintained at 30°C.

  • Fermentation Process:

    • Batch Fermentation: All nutrients are provided at the beginning of the fermentation.

    • Fed-Batch Fermentation: A concentrated solution of D-glucose is fed into the bioreactor periodically or continuously to maintain a desired substrate concentration and prolong the high productivity phase of the microorganisms.[3][5]

  • Downstream Processing: After fermentation, the biomass is removed by centrifugation. The supernatant containing 5-KGA can be further purified using methods such as evaporation, precipitation, and ion-exchange chromatography.[7]

Signaling Pathways and Experimental Workflows

Microbial_Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing Strain Gluconobacter oxydans Strain Inoculum Inoculum Preparation Strain->Inoculum Medium Fermentation Medium (D-glucose, Yeast Extract) Inoculum->Medium Bioreactor Bioreactor (Controlled pH, DO, Temp) Medium->Bioreactor FedBatch Fed-Batch Strategy (Glucose Feeding) Bioreactor->FedBatch Harvest Harvesting (Centrifugation) Bioreactor->Harvest Purification Purification (Chromatography, etc.) Harvest->Purification Product This compound Purification->Product

Caption: Workflow for 5-KGA production via microbial fermentation.

Enzymatic Conversion

Enzymatic conversion represents a more targeted approach, utilizing specific enzymes to catalyze the oxidation of a substrate to 5-KGA. This method is often integrated within the microbial fermentation process, where the enzymes are present in the microorganisms. However, isolated enzymes can also be used. The key enzymes involved are gluconate-5-dehydrogenase and glucose oxidase.[8][10]

Performance Data

Quantitative data for the production of 5-KGA using isolated enzymes is less abundant in the literature compared to whole-cell fermentation. The focus is often on the characterization and engineering of the enzymes themselves.

Experimental Protocols

General Protocol for Enzymatic Conversion of D-Gluconate to 5-KGA

  • Enzyme Source: Gluconate-5-dehydrogenase can be obtained from Gluconobacter species. The enzyme can be used as a crude extract, a purified enzyme, or immobilized on a solid support.[8]

  • Reaction Mixture: The reaction mixture typically contains D-gluconate as the substrate in a suitable buffer solution to maintain optimal pH for the enzyme.

  • Cofactor Regeneration: Many dehydrogenases require cofactors such as NADP+. For a cost-effective process, a system for cofactor regeneration is essential.[11]

  • Reaction Conditions: The reaction is carried out at an optimal temperature and pH for the specific enzyme. The mixture is agitated to ensure proper mixing.

  • Product Recovery: After the reaction, the enzyme (if immobilized) is separated, and the 5-KGA is purified from the reaction mixture.

Chemical Synthesis

Chemical synthesis was the earliest method used for 5-KGA production.[4] It typically involves the oxidation of glucose or its derivatives using chemical oxidizing agents. However, this method is often plagued by low yields and the formation of by-products, making it less economically viable compared to biological methods.[4]

Performance Data

Detailed quantitative data on modern chemical synthesis of 5-KGA is scarce, as research has predominantly shifted towards biotechnological routes. Historical data indicates lower yields compared to microbial fermentation.[4]

Experimental Protocols

General Protocol for Chemical Synthesis of 5-KGA

  • Starting Material: D-glucose or a suitable derivative like calcium gluconate is used as the starting material.[10]

  • Oxidizing Agent: A variety of oxidizing agents can be used, such as nitric acid or hydrogen peroxide, under specific reaction conditions.[10]

  • Reaction Conditions: The reaction is typically carried out in an aqueous solution at a controlled temperature and pH.

  • Product Separation and Purification: The reaction mixture contains a variety of products and by-products. The separation and purification of 5-KGA can be complex and may involve techniques like crystallization and chromatography.

Production Pathways

The following diagram illustrates the different pathways for the production of this compound.

Caption: Pathways for 5-KGA production.

Comparison and Conclusion

Production MethodAdvantagesDisadvantages
Microbial Fermentation High yield and productivity, cost-effective, environmentally friendly, well-established process.[4]Requires sterile conditions, potential for by-product formation (can be mitigated by strain engineering), downstream processing can be complex.[4][8]
Enzymatic Conversion High specificity, mild reaction conditions, potential for high purity.Enzyme cost and stability can be limiting, cofactor regeneration is often required.
Chemical Synthesis Does not require sterile conditions.Low yield, formation of by-products, harsh reaction conditions, environmental concerns, high operational costs.[4]

References

A Comparative Purity Analysis of Synthesized vs. Microbially Produced 5-keto-D-gluconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a chemical compound is paramount. This guide provides an objective comparison of 5-keto-D-gluconic acid (5-KGA) produced through chemical synthesis versus microbial fermentation, offering insights into the typical impurity profiles and the analytical methods used for their assessment.

Historically, this compound was produced through chemical synthesis, often involving the oxidation of D-glucose with agents like nitric acid. However, this method has been largely supplanted by microbial fermentation, which is now the predominant industrial route.[1][2] This shift is primarily due to the higher yields, lower production costs, and a more favorable impurity profile offered by biotechnological methods.[1]

Microbial production of 5-KGA predominantly utilizes the bacterium Gluconobacter oxydans.[2][3] This organism is known for its ability to perform incomplete oxidation of sugars, leading to the accumulation of desired products like 5-KGA.[2] However, the fermentation process is not without its own set of potential impurities, which differ significantly from those found in the chemical synthesis route.

Quantitative Purity Comparison

The following table summarizes the key differences in purity and impurity profiles between the two production methods.

FeatureChemically Synthesized this compoundMicrobially Produced this compound
Typical Purity Lower, with a more complex purification process required.High, with commercially available products often exceeding 98% purity.
Common Impurities - Gluconic acid- Tartaric acid- Oxalic acid- Residual strong acids (e.g., nitric acid)- 2-keto-D-gluconic acid (2-KGA)- 2,5-diketo-D-gluconic acid (2,5-DKGA)- Residual D-glucose- Gluconic acid
Production Method Oxidation of D-glucose using strong oxidizing agents like nitric acid.Fermentation of D-glucose using microorganisms, primarily Gluconobacter oxydans.[2][3]
Advantages - Well-established chemical principles.- Higher yield and productivity.[4][5]- Milder reaction conditions.- More environmentally friendly.- Higher purity of the final product.
Disadvantages - Lower yields.- Use of harsh and hazardous reagents.- Formation of multiple by-products, complicating purification.[1][2]- Higher operational costs.[1]- Potential for contamination with other microbial by-products.- Requires careful control of fermentation parameters (pH, aeration, etc.).[4]

Impurity Profile Insights

Chemically Synthesized 5-KGA: The oxidation of glucose with nitric acid is a non-specific process that can lead to the formation of various oxidation and degradation products. Besides the desired 5-KGA, the reaction mixture often contains unreacted starting material and other organic acids such as gluconic, tartaric, and oxalic acids.[6] The removal of these impurities, along with the residual strong acid used for the reaction, presents a significant purification challenge.

Microbially Produced 5-KGA: In the microbial production of 5-KGA by Gluconobacter oxydans, the primary impurities are structurally related to the target molecule. The main by-products are other keto-D-gluconic acids, namely 2-keto-D-gluconic acid (2-KGA) and 2,5-diketo-D-gluconic acid (2,5-DKGA).[2][7] The formation of these isomers is a result of the activity of different dehydrogenases within the microorganism. Additionally, residual glucose and gluconic acid from the fermentation broth may also be present in the crude product.[3][8] Genetic engineering of Gluconobacter oxydans strains has been a key strategy to reduce the formation of these unwanted by-products and enhance the yield of 5-KGA.[3][9]

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation and quantification of 5-KGA and its related impurities.

HPLC Method for Organic Acid Analysis

This method is suitable for the simultaneous determination of 5-KGA, 2-KGA, gluconic acid, and other organic acids.

  • Column: An ion-exchange column, such as the Aminex HPX-87H (300 x 7.7 mm), is commonly used for the separation of organic acids.[10] Alternatively, a polymer-based reversed-phase column like the Shodex RSpak DE-613 can also be employed.[11]

  • Mobile Phase: An isocratic mobile phase of a dilute acid solution is typically used. Common choices include:

    • 5 mM Sulfuric Acid (H₂SO₄)

    • 14 mM Sulfuric Acid (H₂SO₄)[12]

    • 2 mM Perchloric Acid (HClO₄)[11]

  • Flow Rate: A flow rate of 0.4 to 0.6 mL/min is generally appropriate.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C or 65°C, to ensure reproducible retention times.[12]

  • Detection:

    • Refractive Index (RI) Detector: Suitable for detecting all components, including sugars and organic acids that lack a strong UV chromophore.

    • UV Detector: Set at a low wavelength, typically around 210 nm, for the detection of the carboxylic acid functional group.

  • Sample Preparation:

    • Accurately weigh and dissolve the 5-KGA sample in the mobile phase or deionized water to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

  • Standard Preparation: Prepare individual standard solutions of 5-KGA, 2-KGA, gluconic acid, and other potential impurities at known concentrations. A mixed standard solution should also be prepared to determine the retention times and resolution of all components.

  • Quantification: The concentration of 5-KGA and its impurities in the sample can be determined by comparing the peak areas from the sample chromatogram to a calibration curve generated from the standard solutions.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the key processes involved in the production and purity assessment of this compound.

Production and Impurity Pathways of this compound cluster_synthesis Chemical Synthesis cluster_microbial Microbial Production s_glucose D-Glucose s_oxidation Nitric Acid Oxidation s_glucose->s_oxidation s_product Crude 5-KGA s_oxidation->s_product s_impurities Impurities: - Gluconic Acid - Tartaric Acid - Oxalic Acid s_oxidation->s_impurities m_glucose D-Glucose m_fermentation Gluconobacter oxydans Fermentation m_glucose->m_fermentation m_product Crude 5-KGA m_fermentation->m_product m_impurities Impurities: - 2-keto-D-gluconic acid - 2,5-diketo-D-gluconic acid - Gluconic Acid m_fermentation->m_impurities

Caption: Comparative pathways of 5-KGA production and associated impurities.

Experimental Workflow for Purity Assessment of 5-KGA start 5-KGA Sample (Synthesized or Microbial) dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter hplc HPLC Analysis (Aminex HPX-87H) filter->hplc detect Detection (RI or UV @ 210nm) hplc->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Identify & Quantify Peaks (Comparison with Standards) chromatogram->quantify report Purity Report quantify->report

Caption: Step-by-step workflow for HPLC-based purity analysis of 5-KGA.

References

Safety Operating Guide

Proper Disposal of 5-keto-D-gluconic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 5-keto-D-gluconic acid, ensuring the safety of laboratory personnel and environmental protection.

For researchers and professionals in drug development, the proper handling and disposal of chemical waste is a critical aspect of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the disposal of this compound, a compound that, while not acutely toxic, requires careful management due to its irritant properties.

Safety and Hazard Profile

This compound and its salts are classified as hazardous. The primary risks associated with this compound are:

  • Skin Irritation : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation : Can cause serious damage if it comes into contact with the eyes.[1]

  • Respiratory Irritation : May cause irritation to the respiratory system if inhaled.[1]

Given these hazards, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₆H₁₀O₇[2]
Molar Mass 194.14 g/mol [2]
Appearance White to off-white powderN/A
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity — single exposure (Category 3)[1]

Disposal Procedures

The guiding principle for the disposal of this compound is to avoid releasing it into the environment. The recommended procedure involves neutralization followed by collection for chemical waste disposal. Direct disposal down the drain is not recommended without neutralization and verification of local regulations.

Step 1: Segregation and Labeling

Properly segregate waste containing this compound from other laboratory waste streams. Use a designated, leak-proof container clearly labeled as "Hazardous Waste: this compound".

Step 2: Neutralization of Small Quantities

For small quantities of aqueous solutions of this compound, neutralization can be performed to reduce its corrosivity. This should be done in a fume hood.

  • Dilution : Dilute the acidic solution with a large volume of cold water.

  • Neutralization : Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide (B78521) solution, while stirring.

  • pH Monitoring : Monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.

  • Caution : The neutralization reaction may generate some heat and effervescence. Perform this step slowly and carefully.

Step 3: Collection and Storage

Once neutralized, the solution should be collected in a properly labeled hazardous waste container. For solid this compound, it should be collected in its designated solid waste container. All waste containers must be kept securely closed except when adding waste.

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical waste in regular trash or down the sewer unless explicitly permitted by your institution's guidelines and local regulations for neutralized, non-toxic waste.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Identify this compound waste ppe Wear appropriate PPE (goggles, gloves, lab coat) start->ppe segregate Segregate and label a dedicated waste container ppe->segregate is_solution Is it an aqueous solution? segregate->is_solution collect_solid Collect solid waste in the labeled container is_solution->collect_solid No neutralize Neutralize with a weak base to pH 6-8 in a fume hood is_solution->neutralize Yes store Store container in a designated hazardous waste accumulation area collect_solid->store collect_liquid Collect neutralized solution in the labeled container neutralize->collect_liquid collect_liquid->store contact_ehs Contact Environmental Health & Safety for waste pickup store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Logical Relationship of Safety Considerations

SafetyConsiderations cluster_hazards Inherent Hazards cluster_controls Control Measures substance This compound skin_irritation Skin Irritation substance->skin_irritation eye_irritation Eye Irritation substance->eye_irritation respiratory_irritation Respiratory Irritation substance->respiratory_irritation waste_management Proper Waste Management substance->waste_management ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) skin_irritation->ppe eye_irritation->ppe fume_hood Work in a Fume Hood respiratory_irritation->fume_hood waste_management->ppe waste_management->fume_hood

Caption: Relationship between hazards and control measures.

By adhering to these procedures, laboratories can ensure the safe disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific waste disposal guidelines and safety protocols.

References

Essential Guide to Handling 5-keto-D-gluconic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-keto-D-gluconic acid. Adherence to these guidelines is crucial for ensuring personal safety and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety goggles with side-shields or a face shieldTo protect against dust particles and splashes. Must conform to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Chemical-resistant gloves (e.g., PVC) and a lab coatTo prevent skin contact, which can cause irritation.[4] Impervious clothing is recommended.[3]
Respiratory N95 (US) or equivalent dust maskTo prevent inhalation of dust particles, which may cause respiratory irritation. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[3]
Feet Closed-toe shoesTo protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area.[3][5] It should be kept tightly closed and refrigerated (2-8°C).

  • Compatibility: Store away from incompatible materials, such as strong oxidizing agents.[5]

Preparation and Use
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[3][6]

  • Personal Protective Equipment: Before handling, ensure all required PPE is worn correctly.

  • Weighing and Transfer: When weighing or transferring the powder, do so carefully to avoid generating dust. Use a spatula for transfers.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Do not eat, drink, or smoke in the handling area.[4]

Spill and Emergency Procedures
  • Minor Spills:

    • Ensure proper PPE is worn.

    • Carefully sweep up the spilled solid material, avoiding dust formation.[1][6]

    • Collect the swept material into a suitable, labeled container for disposal.

    • Clean the spill area with a damp cloth.

  • Major Spills:

    • Evacuate the area and restrict access.

    • Alert the appropriate safety personnel.

    • Ensure adequate ventilation.

    • Follow established institutional procedures for large chemical spills.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1] If irritation persists, seek medical advice.[1]

    • Inhalation: Move the person to fresh air.[1] If breathing is difficult, seek medical attention.

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[7]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound and any contaminated materials (e.g., weigh boats, paper towels) in a designated, clearly labeled, and sealed waste container.

  • Liquid Waste: Collect solutions of this compound in a separate, labeled waste container. Do not mix with other chemical waste unless compatibility is confirmed.

Waste Disposal
  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4]

  • Approved Disposal Facility: Dispose of the chemical waste through an approved waste disposal plant or a licensed contractor.[1]

  • Container Decontamination: Decontaminate empty containers before disposal. This can be done by rinsing with a suitable solvent (e.g., water) and collecting the rinsate as chemical waste.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Work in Fume Hood a->b c Assemble Equipment b->c d Weigh Solid c->d Proceed to Handling e Prepare Solution d->e f Conduct Experiment e->f g Segregate Waste f->g Experiment Complete spill Spill Occurs f->spill h Clean Work Area g->h i Dispose via Approved Vendor h->i end End i->end spill_response Follow Spill Protocol spill->spill_response spill_response->h start Start start->a

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-keto-D-gluconic acid
Reactant of Route 2
5-keto-D-gluconic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.